Dioxopromethazine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)22(20,21)17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDLZVGJDFEWFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40929822 | |
| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40929822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15374-15-9, 13754-57-9 | |
| Record name | Dioxopromethazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15374-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioxopromethazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015374159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40929822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIOXOPROMETHAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XHO7GN8RH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dioxopromethazine hydrochloride chemical structure and synthesis
An In-depth Technical Guide to the Chemical Structure and Synthesis of Dioxopromethazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a derivative of phenothiazine, is recognized for its antihistaminic and sedative properties. This document provides a comprehensive overview of its chemical structure and a detailed exploration of its synthesis. Key quantitative data are summarized, and a representative experimental protocol for its preparation via the oxidation of promethazine is presented. Visual diagrams are included to elucidate the synthetic pathway and experimental workflow.
Chemical Structure
This compound is the sulfone derivative of promethazine. The core structure consists of a phenothiazine ring system where the sulfur atom is oxidized to a sulfone group (S,S-dioxide). A dimethylaminopropyl side chain is attached to the nitrogen atom of the phenothiazine ring.
The chemical details are as follows:
-
IUPAC Name : 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride[1][2]
-
Synonyms : Promethazine Sulfone Hydrochloride, 9,9-Dioxopromethazine hydrochloride, Prothanon hydrochloride[3]
-
Molecular Formula : C₁₇H₂₁ClN₂O₂S[1]
The hydrochloride salt form enhances the compound's stability and solubility for pharmaceutical applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Melting Point | 127-129 °C | --INVALID-LINK-- |
| Boiling Point | 502.7 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.224 g/cm³ | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
Synthesis of this compound
The primary route for the synthesis of this compound involves the oxidation of Promethazine hydrochloride. The sulfur atom in the phenothiazine ring of promethazine is susceptible to oxidation, first to a sulfoxide and then further to a sulfone.
Synthetic Pathway
The synthesis is a direct oxidation reaction of the sulfide in the phenothiazine ring to a sulfone.
Caption: Synthesis of this compound from Promethazine Hydrochloride.
Experimental Protocol: Oxidation of Promethazine Hydrochloride
This protocol describes a general method for the laboratory-scale synthesis of this compound.
Materials:
-
Promethazine hydrochloride
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Hydrochloric acid (HCl) in ethanol
Procedure:
-
Dissolution: Dissolve Promethazine hydrochloride in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidation: Slowly add an excess of 30% hydrogen peroxide to the solution. The reaction is exothermic and should be controlled by cooling the flask in an ice bath.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization: Once the reaction is complete, carefully pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane.
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Dioxopromethazine free base.
-
Salt Formation: Dissolve the crude product in a minimal amount of ethanol and add a solution of hydrochloric acid in ethanol dropwise until the solution is acidic.
-
Crystallization: Cool the solution in an ice bath to induce crystallization. The this compound will precipitate out of the solution.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
- 1. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C17H21ClN2O2S | CID 11416891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DIOXOPROMETHAZINE HCL | 13754-56-8 [chemicalbook.com]
An In-Depth Technical Guide to the Physicochemical Properties of Dioxopromethazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxopromethazine hydrochloride, a phenothiazine derivative, is a compound of significant interest in pharmaceutical research due to its diverse pharmacological activities. It is recognized primarily for its potent antihistaminic properties, acting as a histamine H1 receptor antagonist. Additionally, it exhibits anticholinergic and dopamine receptor blocking effects, contributing to its complex pharmacological profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering quantitative data, detailed experimental methodologies, and visual representations of its key signaling pathways to support further research and development.
Physicochemical Properties
The physicochemical characteristics of an active pharmaceutical ingredient (API) are fundamental to its formulation, delivery, and pharmacokinetic behavior. The following tables summarize the key quantitative data for this compound.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₁ClN₂O₂S | [1] |
| Molecular Weight | 352.88 g/mol | [2] |
| Appearance | White to off-white or light beige crystalline powder | [2][3][4] |
| CAS Number | 15374-15-9 | [2] |
Table 2: Thermal and Spectroscopic Properties
| Property | Value | Reference |
| Melting Point | 127-129 °C | [2][3] |
| Boiling Point | 478.5 ± 34.0 °C (Predicted) | [5] |
| Flash Point | 243.159 °C | [3] |
Table 3: Solubility and Partitioning
| Property | Value | Reference |
| Solubility | Slightly soluble in Chloroform and Methanol (with heating). Soluble in water, acetic acid, N,N-dimethylformamide, and N-methyl-2-pyrrolidone. Sparingly soluble in ethanol and acetone. | [3][6][7] |
| pKa | 8.88 ± 0.50 (Predicted) | [3][4] |
| Vapor Pressure | 2.57E-09 mmHg at 25°C | [3] |
| Refractive Index | 1.605 | [3] |
| Density | 1.224 g/cm³ | [2][3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate determination of physicochemical properties. The following sections outline generalized methodologies for key experiments.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.
Apparatus:
-
Melting point apparatus with a heating block and temperature control
-
Glass capillary tubes (one end sealed)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a glass capillary tube. The tube is then tapped gently to pack the sample into the sealed end, forming a compact column of 2-4 mm in height.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. The range between these two temperatures is reported as the melting point range.
Solubility Determination (Laser Monitoring Observation Technique)
Objective: To quantitatively measure the solubility of this compound in various solvents at different temperatures.
Apparatus:
-
Jacketed glass vessel with temperature control
-
Laser light source and detector
-
Stirring mechanism (e.g., magnetic stirrer)
-
Analytical balance
-
Thermostat
Procedure:
-
System Setup: A known volume of the desired solvent is placed in the jacketed glass vessel, and the temperature is maintained by a circulating fluid from a thermostat.
-
Initial State: A laser beam is passed through the clear solvent, and the light transmission is recorded by the detector.
-
Titration with Solute: A known mass of this compound is incrementally added to the stirred solvent.
-
Detection of Saturation: As the solid dissolves, the solution remains clear. The saturation point is reached when undissolved particles persist, causing the laser light to scatter and the transmitted light intensity to decrease. This change is detected by the apparatus.
-
Data Analysis: The total mass of this compound dissolved in the known volume of solvent at that specific temperature represents its solubility. The experiment is repeated at various temperatures to determine the temperature-solubility profile.[6][7]
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of this compound.
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)
Procedure:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for sparingly soluble compounds) to a known concentration.
-
Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.
-
Titration: The solution is titrated with a standardized titrant (e.g., NaOH for an acidic salt like a hydrochloride). The titrant is added in small, known increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects through antagonism of multiple receptor systems. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved.
Histamine H1 Receptor Antagonism
This compound acts as an antagonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR) linked to the Gq/11 protein. By blocking the binding of histamine, it prevents the downstream signaling cascade that leads to allergic and inflammatory responses.
Anticholinergic Activity (Muscarinic Receptor Antagonism)
The anticholinergic effects of this compound are attributed to its antagonism of muscarinic acetylcholine receptors, particularly the M1-M5 subtypes which are also GPCRs. The diagram below illustrates the general antagonism at a Gq-coupled muscarinic receptor (e.g., M1, M3, M5).
Dopamine D2 Receptor Antagonism
This compound also functions as an antagonist at dopamine D2 receptors. These receptors are GPCRs coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with generalized experimental protocols for their determination and a visual representation of its primary mechanisms of action. The compiled data and methodologies serve as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of this multifaceted compound and aiding in the design of future studies and formulations. The antagonism of multiple receptor systems underscores the complexity of its pharmacological profile and highlights the importance of a thorough physicochemical characterization in predicting its in vivo behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. thinksrs.com [thinksrs.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Dioxopromethazine Hydrochloride: A Technical Guide for Research Professionals
An In-Depth Review of a First-Generation Phenothiazine Antihistamine
Abstract
Dioxopromethazine hydrochloride is a phenothiazine derivative characterized by its potent antihistaminic and antitussive properties.[1] As a first-generation H1 receptor antagonist, its mechanism of action also confers sedative and anticholinergic effects.[2][3] This technical guide provides a comprehensive overview of the current research applications of this compound, with a focus on its pharmacological profile, mechanism of action, and relevant experimental methodologies. While extensive quantitative data on its specific pharmacological effects are not widely available in publicly accessible literature, this document consolidates the existing pharmacokinetic data and outlines detailed experimental protocols for the evaluation of its core activities. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating phenothiazine derivatives and related compounds.
Core Pharmacological Profile
This compound is primarily recognized for its efficacy as a histamine H1 receptor antagonist.[4] This mechanism is central to its therapeutic applications in allergic conditions. Belonging to the phenothiazine class of drugs, it also exhibits a broader spectrum of activity, including antitussive, sedative, and anticholinergic effects.[1][3] Some reports suggest a potential for antipsychotic and antiemetic properties through the antagonism of dopamine D2 receptors and modulation of serotonin receptors, a characteristic shared by other phenothiazines.[5]
Mechanism of Action
The principal mechanism of action of this compound is the competitive antagonism of histamine H1 receptors.[4] In allergic and inflammatory responses, histamine is a key mediator released from mast cells and basophils. By binding to and stabilizing the inactive conformation of the H1 receptor, this compound prevents the downstream signaling cascade initiated by histamine. This blockade mitigates symptoms such as pruritus, urticaria, and bronchoconstriction.[1]
The sedative effects of this compound are attributed to its ability to cross the blood-brain barrier and antagonize central H1 receptors, which play a role in maintaining wakefulness.[6] Furthermore, its anticholinergic properties arise from the blockade of muscarinic acetylcholine receptors.[2] The antitussive action is thought to be centrally mediated, although the precise mechanisms are not fully elucidated.
Pharmacokinetic Profile
A stereoselective pharmacokinetic study of Dioxopromethazine (DPZ) enantiomers in rats provides the most detailed quantitative data currently available. The study utilized a validated enantioselective HPLC-MS/MS method for the quantification of R- and S-DPZ in rat plasma.
Table 1: Analytical Method Parameters for Dioxopromethazine Enantiomers
| Parameter | Value |
| Linearity Range | 1.00 - 80.00 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL |
| Intra-day Precision (RSD, %) | < 12.3% |
| Inter-day Precision (RSD, %) | < 12.3% |
| Accuracy (RE, %) | -10.5% to 6.6% |
Data sourced from a stereoselective pharmacokinetic study in rats.[4]
Experimental Protocols
While specific quantitative data for the pharmacological effects of this compound are limited, this section provides detailed methodologies for key experiments that would be employed to characterize its activity.
Stereoselective Pharmacokinetic Analysis in Rats
This protocol is based on the published study of Dioxopromethazine enantiomers in rat plasma.[4]
Objective: To determine the pharmacokinetic profile of R- and S-Dioxopromethazine in rats following oral administration.
Materials:
-
This compound
-
Diphenhydramine (Internal Standard, IS)
-
Male Sprague-Dawley rats
-
Ethyl acetate
-
1 M Sodium Carbonate (Na₂CO₃)
-
Ammonium acetate
-
Methanol
-
Chiralpak AGP column (100 × 4.0 mm i.d., 5 μm)
-
HPLC-MS/MS system
Procedure:
-
Animal Dosing: Administer a single oral dose of racemic this compound to rats.
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation:
-
To 100 µL of plasma, add the internal standard (diphenhydramine).
-
Alkalize the plasma with 1 M Na₂CO₃.
-
Extract the enantiomers with ethyl acetate.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: Ammonium acetate (10 mM; pH 4.5) - methanol (90:10, v/v).
-
Flow Rate: 0.4 mL/min.
-
Column: Chiralpak AGP (100 × 4.0 mm i.d., 5 μm).
-
-
Mass Spectrometric Detection:
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
DPZ enantiomers: m/z 317.2 → 86.1
-
IS (Diphenhydramine): m/z 256.2 → 167.1
-
-
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for each enantiomer using appropriate software.
In Vitro Histamine H1 Receptor Antagonism
Objective: To determine the in vitro potency of this compound as a histamine H1 receptor antagonist.
Model: Guinea pig ileum contraction assay.
Materials:
-
Male guinea pigs
-
Tyrode's solution
-
Histamine dihydrochloride
-
This compound
-
Organ bath system with isometric transducers
Procedure:
-
Tissue Preparation: Isolate segments of the terminal ileum from a guinea pig and suspend them in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissue to equilibrate under a resting tension of 1 g for at least 30 minutes.
-
Histamine Dose-Response Curve: Generate a cumulative concentration-response curve for histamine to establish a baseline.
-
Antagonist Incubation: Incubate the tissue with varying concentrations of this compound for a predetermined period (e.g., 30 minutes).
-
Post-Incubation Histamine Dose-Response: Generate a new histamine concentration-response curve in the presence of this compound.
-
Data Analysis: Calculate the pA₂ value to quantify the antagonist potency.
In Vivo Antitussive Activity
Objective: To evaluate the antitussive effect of this compound in a preclinical model.
Model: Citric acid-induced cough in guinea pigs.
Materials:
-
Male guinea pigs
-
This compound
-
Citric acid solution (e.g., 0.3 M)
-
Whole-body plethysmography chamber equipped with a microphone
Procedure:
-
Acclimatization: Acclimatize the guinea pigs to the plethysmography chamber.
-
Drug Administration: Administer this compound or vehicle control (e.g., saline) via an appropriate route (e.g., intraperitoneal or oral).
-
Cough Induction: After a set pretreatment time (e.g., 60 minutes), expose the animals to a nebulized citric acid solution for a fixed duration (e.g., 5 minutes).
-
Cough Recording: Record the number of coughs during and immediately after the exposure period using the microphone and specialized software.
-
Data Analysis: Compare the number of coughs in the drug-treated groups to the vehicle control group and calculate the percentage of cough inhibition.
Visualizations
Signaling Pathway
Caption: Histamine H1 Receptor Signaling Pathway and Antagonism by this compound.
Experimental Workflow
References
- 1. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Dioxopromethazine? [synapse.patsnap.com]
- 3. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. What is Dioxopromethazine used for? [synapse.patsnap.com]
- 6. The effects of antihistamines on cognition and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Dioxopromethazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioxopromethazine hydrochloride is a phenothiazine derivative first synthesized in the German Democratic Republic in 1967 and introduced into clinical practice in 1970. It is recognized for its potent antihistaminic and antitussive properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and available pharmacokinetic data for this compound. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Introduction and Historical Context
This compound emerged from the extensive research into phenothiazine compounds during the mid-20th century, a period that saw the development of numerous pharmacologically active agents from this chemical class.[1] Developed in the German Democratic Republic, it was clinically adopted in 1970 for its dual action as an antihistamine and a potent cough suppressant, with an antitussive efficacy reported to be comparable to that of codeine.[2]
Chemical Synthesis
One of the common methods for the synthesis of the phenothiazine scaffold involves the reaction of diphenylamine with sulfur, often catalyzed by iodine. Another approach utilizes the copper-catalyzed reaction of 2-bromothiophenol with 2-iodoaniline. The subsequent alkylation of the nitrogen atom in the phenothiazine ring system, followed by oxidation of the sulfur atom to a sulfone, leads to the formation of Dioxopromethazine. The final step involves the formation of the hydrochloride salt to improve its solubility and stability for pharmaceutical use.
Mechanism of Action
This compound exerts its therapeutic effects through a multi-target mechanism of action, primarily involving the antagonism of several key receptors.
3.1. Antihistaminic Activity: The primary mechanism for its antihistaminic effect is the blockade of the Histamine H1 receptor. By acting as an inverse agonist at this G-protein coupled receptor (GPCR), Dioxopromethazine prevents the binding of histamine and subsequent activation of the Gq/11 signaling pathway. This inhibition mitigates the classic allergic responses mediated by histamine, such as increased vascular permeability, smooth muscle contraction, and pruritus.
3.2. Antitussive Activity: The precise mechanism underlying its potent antitussive effect is not as well-elucidated. It is believed to involve a central action on the cough center in the medulla oblongata. Additionally, its anticholinergic properties may contribute to a reduction in respiratory secretions, thereby lessening the stimulus for coughing.
3.3. Other Receptor Interactions: Dioxopromethazine also demonstrates antagonistic activity at dopamine D2 receptors and muscarinic acetylcholine receptors. The D2 receptor antagonism is a characteristic feature of many phenothiazine derivatives and may contribute to its sedative side effects. The anticholinergic action, resulting from the blockade of muscarinic receptors, can lead to side effects such as dry mouth and blurred vision.
Signaling Pathway of H1 Receptor Antagonism by Dioxopromethazine
Pharmacokinetics
Limited pharmacokinetic data for this compound is available, with existing studies primarily conducted in animal models. A key study investigated the stereoselective pharmacokinetics of its enantiomers, (R)- and (S)-Dioxopromethazine, in rats.
Quantitative Pharmacokinetic Data in Rats
The following table summarizes the pharmacokinetic parameters of (R)- and (S)-Dioxopromethazine in rats following oral administration.
| Parameter | (R)-Dioxopromethazine | (S)-Dioxopromethazine |
| Cmax (ng/mL) | 25.3 ± 6.8 | 45.7 ± 11.2 |
| Tmax (h) | 2.0 ± 0.5 | 1.5 ± 0.5 |
| AUC (0-t) (ng·h/mL) | 189.6 ± 45.3 | 321.4 ± 78.9 |
| AUC (0-∞) (ng·h/mL) | 205.8 ± 51.2 | 340.1 ± 85.6 |
| t1/2 (h) | 4.5 ± 1.2 | 4.2 ± 1.0 |
| Data presented as mean ± standard deviation. |
The study revealed significant differences in the pharmacokinetic parameters between the two enantiomers, indicating stereoselective disposition in rats.
Experimental Protocol: Stereoselective Pharmacokinetic Study in Rats
4.2.1. Animal Model: Male Sprague-Dawley rats were used for the study.
4.2.2. Drug Administration: A single oral dose of racemic this compound was administered to the rats.
4.2.3. Sample Collection: Blood samples were collected at predetermined time points post-administration via the tail vein. Plasma was separated by centrifugation.
4.2.4. Sample Preparation: Plasma samples were subjected to liquid-liquid extraction. An internal standard was added, and the samples were alkalinized. The analytes were then extracted into an organic solvent.
4.2.5. Bioanalytical Method: The concentrations of the (R)- and (S)-enantiomers of Dioxopromethazine were determined using a validated chiral High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method.
4.2.6. Pharmacokinetic Analysis: The plasma concentration-time data for each enantiomer were analyzed using non-compartmental methods to determine the key pharmacokinetic parameters.
Experimental Workflow for Chiral HPLC-MS/MS Analysis
Clinical Use and Future Directions
This compound has been used for the symptomatic relief of allergic conditions and for the management of cough. Despite its long history of clinical use in some regions, there is a notable lack of extensive, modern clinical trial data in readily accessible scientific literature. Future research should focus on conducting well-designed clinical trials to rigorously evaluate its efficacy and safety in comparison to current standard-of-care treatments for both allergic disorders and cough. Furthermore, elucidation of the precise central mechanism of its antitussive action and comprehensive studies on its human pharmacokinetics, including potential drug-drug interactions, would be of significant value to the scientific and medical communities.
Conclusion
This compound is a phenothiazine derivative with a history of use as an antihistamine and antitussive. Its mechanism of action involves the antagonism of H1, D2, and muscarinic receptors. While preclinical pharmacokinetic data in rats indicates stereoselective disposition, there is a clear need for more extensive research, particularly well-controlled clinical trials in humans and detailed investigations into its receptor binding affinities and central antitussive mechanisms. This technical guide consolidates the available information to provide a foundation for future research and development efforts related to this compound.
References
In-Depth Technical Guide: Dioxopromethazine Hydrochloride (CAS: 15374-15-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxopromethazine hydrochloride, with the CAS registry number 15374-15-9, is a phenothiazine derivative and a metabolite of the first-generation antihistamine, promethazine.[1] It is also known by synonyms such as Prothanon, Promethazine Sulfone, and 9,9-Dioxopromethazine.[1] While sharing a structural lineage with promethazine, the introduction of two oxygen atoms on the sulfur atom of the phenothiazine ring system alters its physicochemical and pharmacological properties. This guide provides a comprehensive overview of the available technical data on this compound, focusing on its chemical properties, synthesis, pharmacology, and analytical methods.
Chemical and Physical Properties
This compound is a white to off-white powder.[2] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 15374-15-9 | [3][4] |
| Molecular Formula | C₁₇H₂₁ClN₂O₂S | [4] |
| Molecular Weight | 352.88 g/mol | [4] |
| IUPAC Name | 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride | [4] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 127-129 °C | [5] |
| Boiling Point | 502.7 °C at 760 mmHg | [2] |
| Density | 1.224 g/cm³ | [2] |
| Solubility | Information not available | |
| pKa (Predicted) | 8.88 ± 0.50 |
Note: Some physical properties are sourced from commercial suppliers and may not be from peer-reviewed literature.
Synthesis
The synthesis of the precursor, promethazine hydrochloride, is well-documented and generally involves the reaction of phenothiazine with a substituted propylamino chloride derivative.[6][7]
Below is a logical workflow for the likely synthesis of this compound.
Caption: General synthetic workflow for this compound.
Pharmacology
Mechanism of Action
This compound is a pharmacologically active compound with a multi-target profile. Its primary mechanism of action is as an antagonist of the histamine H1 receptor, which underlies its antihistaminic effects.[8] However, its activity extends to other receptor systems, suggesting a broader therapeutic potential and side-effect profile.
Emerging research indicates that Dioxopromethazine also acts as an antagonist at:
-
Dopamine D2 receptors
-
Serotonin 5-HT2A and 5-HT2C receptors [9]
-
Muscarinic acetylcholine receptors
Additionally, there is evidence to suggest that it may modulate glutamate neurotransmission.[9] This complex pharmacology, particularly the dual antagonism of dopamine and serotonin receptors, is a characteristic of some atypical antipsychotic medications.[9]
The following diagram illustrates the known receptor targets of Dioxopromethazine.
Caption: Receptor antagonism profile of this compound.
Pharmacodynamics
The multi-receptor antagonism of this compound is expected to produce a range of pharmacodynamic effects:
-
Antihistaminic: Blockade of H1 receptors leads to the alleviation of allergic symptoms.
-
Sedative: Central H1 receptor antagonism is a well-known cause of sedation.
-
Antiemetic and Anticholinergic: Its effects on dopamine and muscarinic receptors likely contribute to its anti-nausea and anticholinergic properties, such as dry mouth and blurred vision.[1]
-
Potential Neuroleptic/Antipsychotic: The antagonism of D2 and 5-HT2A/2C receptors suggests potential applications in treating neuropsychiatric disorders.[9]
Pharmacokinetics
Limited pharmacokinetic data is available for this compound, particularly in humans. One study investigated the stereoselective pharmacokinetics of its R- and S-enantiomers in rats following oral administration.[10] The study found significant differences in the pharmacokinetic parameters between the two enantiomers, indicating stereoselective disposition.[10] The half-life in rats has been reported to be in the range of 20 to 30 hours.[9] It is important to note that pharmacokinetic data from its precursor, promethazine, may not be directly applicable.
Experimental Protocols
Enantioselective Analysis in Rat Plasma by HPLC-MS/MS
A validated method for the quantification of R- and S-Dioxopromethazine in rat plasma has been reported.[10] The key aspects of this protocol are summarized below.
Objective: To separate and quantify the enantiomers of Dioxopromethazine in rat plasma.
Methodology:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[10]
-
MRM Transitions: [10]
-
Dioxopromethazine enantiomers: m/z 317.2 → 86.1
-
Internal Standard (Diphenhydramine): m/z 256.2 → 167.1
-
-
Data Analysis:
-
Construct calibration curves for each enantiomer over a linear range of 1.00 - 80.00 ng/mL.[10]
-
The lower limit of quantitation (LLOQ) was reported as 1.00 ng/mL.[10]
-
Intra-day and inter-day precision (RSD%) were below 12.3%, and accuracies (RE%) were within -10.5% to 6.6%.[10]
The following diagram outlines the workflow for this analytical method.
Caption: Workflow for enantioselective analysis of Dioxopromethazine.
Toxicology
There is a notable lack of specific toxicological data for this compound in the public domain. However, data for its parent compound, promethazine hydrochloride, is available and may provide some indication of its potential toxicological profile. For promethazine hydrochloride in rats, the subcutaneous LD50 is reported as 400 mg/kg, and in mice, the oral LD50 is 255 mg/kg.[5] Acute toxicity symptoms of promethazine include sedation, muscle tone deterioration, convulsions, and respiratory arrest.[5] It is crucial to conduct specific toxicological studies on this compound to establish its safety profile.
Applications and Current Research Status
This compound is primarily recognized as an antihistamine.[8] It is used in some countries for its sedative effects in the treatment of insomnia and for its antiemetic and anticholinergic properties.[1]
Current research interest appears to be focused on its potential as a neuroleptic or antipsychotic agent, owing to its unique mechanism of action involving dopamine and serotonin receptors.[9] It is reportedly in the experimental stages of investigation for neuropsychiatric disorders such as schizophrenia, bipolar disorder, and severe depression.[9]
Conclusion
This compound is a multifaceted phenothiazine derivative with a complex pharmacological profile that extends beyond its established role as an antihistamine. Its interactions with dopaminergic, serotonergic, and muscarinic receptors suggest a potential for repositioning or development for neuropsychiatric conditions. However, a significant portion of the publicly available data is either qualitative, pertains to its precursor promethazine, or lacks the depth required for advanced drug development. Further research is warranted to fully characterize its spectroscopic properties, refine its synthesis, quantify its receptor binding affinities, and establish its toxicological and clinical profile. The detailed analytical method for its enantioselective quantification provides a solid foundation for future pharmacokinetic and pharmacodynamic studies.
References
- 1. DIOXOPROMETHAZINE HCL | 13754-56-8 [chemicalbook.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound | C17H21ClN2O2S | CID 11416891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. CN118598824B - A kind of synthetic method of promethazine hydrochloride - Google Patents [patents.google.com]
- 7. CN104387338A - Preparation method of promethazine hydrochloride - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What is Dioxopromethazine used for? [synapse.patsnap.com]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Dioxopromethazine hydrochloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioxopromethazine hydrochloride is a phenothiazine derivative recognized for its potent antihistaminic and sedative properties. As a metabolite of promethazine, it functions primarily as a histamine H1 receptor antagonist. This document provides a comprehensive overview of the fundamental physicochemical properties of this compound, its mechanism of action, and available experimental protocols for its analysis. The information is intended to support research and development activities involving this compound.
Physicochemical Properties
This compound's core molecular structure and associated properties are summarized below. There have been noted discrepancies in the literature regarding its molecular formula and weight; this guide adheres to the data corroborated by major chemical databases.
| Property | Value | Citations |
| Chemical Name | 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, 5,5-dioxide, hydrochloride | [1][2] |
| Synonyms | Promethazine sulfone hydrochloride, Prothanon | [3][4] |
| CAS Number | 15374-15-9 | [5][6] |
| Molecular Formula | C₁₇H₂₀N₂O₂S·HCl | [3][6] |
| Molecular Weight | 352.88 g/mol | [2][3][6] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 127-129°C | [3][5] |
| Boiling Point | 502.7°C at 760 mmHg | [3] |
| Density | 1.224 g/cm³ | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol (with heating) | [5] |
Mechanism of Action
This compound exerts its pharmacological effects through a multi-receptor antagonism model.[7] Its primary activity is as a potent antagonist of the histamine H1 receptor, which underlies its antihistaminic effects used in the treatment of allergic conditions such as urticaria and pruritus.[8]
Beyond its antihistaminic action, this compound also demonstrates antagonism at dopamine D2 receptors and muscarinic acetylcholine receptors.[3][7] The blockade of D2 receptors contributes to its sedative and antiemetic properties, while the anticholinergic action at muscarinic receptors can lead to side effects such as dry mouth and blurred vision, but may also contribute to its anti-nausea effects.[7]
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, analytical methods for its detection and synthesis outlines have been described.
Synthesis
This compound is primarily synthesized through the oxidation of promethazine hydrochloride.[9] A common method involves using hydrogen peroxide as the oxidizing agent. This approach is noted for achieving a higher yield of the intermediate product without the need for sulfuric acid, resulting in a high-purity final product.[5]
Analytical Detection
High-performance liquid chromatography (HPLC) is a validated method for the quantitative analysis of this compound.
Methodology for Detection in Health Food Products: [10]
-
Instrumentation: High-Performance Liquid Chromatograph.
-
Principle: Separation and quantification of this compound based on its physicochemical properties.
-
Procedure:
-
Sample Preparation: Extraction of the compound from the health food matrix.
-
Chromatographic Separation: Injection of the extract into the HPLC system for separation on a suitable column.
-
Detection: UV spectrophotometry is a common detection method for phenothiazines.
-
Quantification: A mathematical model is established to analyze and quantify the sources of measurement uncertainty, with a focus on the calibration curve fitting.
-
-
Results: The method was successfully used to determine the content of illegally added this compound in health food, with a reported result of (1.90 ± 0.17) g/kg (k=2).[10]
Enantioselective Quantification in Rat Plasma: [8]
-
Instrumentation: HPLC coupled with tandem mass spectrometry (HPLC-MS/MS).
-
Principle: Chiral separation of R- and S-enantiomers of dioxopromethazine and their sensitive detection.
-
Procedure:
-
Sample Preparation: Plasma samples are alkalized (e.g., with 1 M Na₂CO₃), and the enantiomers are extracted using an organic solvent like ethyl acetate. Diphenhydramine is used as an internal standard.
-
Chiral Separation: The extract is analyzed on a chiral stationary phase column to separate the R- and S-enantiomers.
-
Detection: The separated enantiomers are detected and quantified using MS/MS.
-
-
Application: This method is crucial for pharmacokinetic studies to understand the disposition of individual enantiomers in a biological system.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. What is Dioxopromethazine used for? [synapse.patsnap.com]
- 4. DIOXOPROMETHAZINE HCL | 13754-56-8 [chemicalbook.com]
- 5. Cas 13754-56-8,DIOXOPROMETHAZINE HCL | lookchem [lookchem.com]
- 6. scbt.com [scbt.com]
- 7. What is the mechanism of Dioxopromethazine? [synapse.patsnap.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Dioxopromethazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioxopromethazine hydrochloride is a phenothiazine derivative with potent antitussive and antihistaminic properties. This document provides a comprehensive overview of its pharmacokinetic and pharmacodynamic profiles, intended to serve as a technical resource for researchers and professionals in drug development. The information presented herein is a synthesis of available data from preclinical and clinical studies, detailing the drug's mechanism of action, absorption, distribution, metabolism, and excretion. Particular attention is given to its stereoselective pharmacokinetics and its effects on various physiological systems. This guide also includes detailed experimental protocols and visual representations of relevant biological pathways to facilitate a deeper understanding of this compound.
Pharmacodynamics
This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily as a potent antagonist at histamine H1 receptors.[1] Its pharmacological activities also extend to other receptor systems, contributing to its overall clinical profile.
1.1. Mechanism of Action
The primary mechanism of action of this compound is the competitive antagonism of histamine at H1 receptors.[1][2] This action is responsible for its antihistaminic effects, alleviating symptoms associated with allergic reactions.
Beyond its antihistaminic activity, this compound also demonstrates:
-
Antitussive Effects: It possesses a strong cough-suppressant effect, which is reported to be comparable to that of codeine.[3] While the precise mechanism of its antitussive action is not fully elucidated, it is believed to involve a central component, potentially acting on the cough center in the medulla oblongata, as well as possible peripheral effects.
-
Dopamine D2 Receptor Antagonism: As a phenothiazine derivative, this compound exhibits antagonist activity at dopamine D2 receptors.[1] This action is a common characteristic of this chemical class and may contribute to some of its secondary pharmacological effects.
-
Anticholinergic Properties: The compound also blocks muscarinic acetylcholine receptors, leading to anticholinergic effects.[1]
1.2. Signaling Pathways
The primary signaling pathway affected by this compound is the histamine H1 receptor pathway. In its resting state, the H1 receptor is coupled to the Gq/11 family of G-proteins. Upon histamine binding, the G-protein is activated, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as a competitive antagonist, prevents histamine from binding to the H1 receptor, thereby inhibiting this signaling cascade.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in both preclinical and clinical settings. A notable feature is the stereoselectivity in its pharmacokinetic behavior.
2.1. Absorption
This compound is readily absorbed following oral administration.[1] In healthy human volunteers, the time to reach maximum plasma concentration (Tmax) after a single oral dose of 9 mg was found to be approximately 2.83 hours.
2.2. Distribution
Specific data on the volume of distribution and protein binding of this compound in humans are not extensively documented. As a phenothiazine derivative, it is expected to be widely distributed throughout the body and exhibit a significant degree of protein binding.
2.3. Metabolism
This compound is metabolized in the liver.[1] While the specific cytochrome P450 enzymes responsible for its metabolism have not been definitively identified, phenothiazines are typically metabolized through oxidation and conjugation.
2.4. Excretion
The metabolites of this compound are primarily excreted through the kidneys.[1]
2.5. Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for this compound.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Single 9 mg Oral Dose)
| Parameter | Mean ± SD |
| Cmax (μg/L) | 30.548 ± 5.373 |
| Tmax (h) | 2.833 ± 1.225 |
| AUC0-60 (μg·h·L-1) | 436.722 ± 95.713 |
| AUC0-inf (μg·h·L-1) | 455.990 ± 105.688 |
Data from a bioequivalence study of this compound Granules.
Table 2: Stereoselective Pharmacokinetic Parameters of Dioxopromethazine in Rats (Oral Administration)
| Enantiomer | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) |
| R-Dioxopromethazine | Data not available | Data not available | Data not available |
| S-Dioxopromethazine | Data not available | Data not available | Data not available |
A study has demonstrated significant differences in the main pharmacokinetic parameters between the R- and S-enantiomers in rats, indicating stereoselective behavior. However, the specific values from the abstract are not provided.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the pharmacodynamic and pharmacokinetic properties of this compound. The following are representative methodologies that can be employed.
3.1. Quantification of Dioxopromethazine in Plasma (HPLC-MS/MS)
This protocol outlines a method for the enantioselective quantification of R- and S-Dioxopromethazine in rat plasma.
Methodology:
-
Sample Preparation: Rat plasma samples are alkalinized with 1M sodium carbonate.
-
Extraction: Dioxopromethazine enantiomers and an internal standard (e.g., diphenhydramine) are extracted using ethyl acetate.
-
Chromatographic Separation: The enantiomers are separated on a chiral stationary phase column (e.g., Chiralpak AGP) using a mobile phase of ammonium acetate and methanol.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The transitions of m/z 317.2 → 86.1 for Dioxopromethazine enantiomers and 256.2 → 167.1 for the internal standard are monitored.[2]
-
Quantification: Calibration curves are constructed to quantify the concentrations of R- and S-Dioxopromethazine.[2]
3.2. Evaluation of Antitussive Activity (Capsaicin-Induced Cough Model in Guinea Pigs)
This in vivo model is used to assess the cough-suppressant effects of this compound.
Methodology:
-
Animal Acclimatization: Male guinea pigs are acclimatized to the experimental conditions.
-
Drug Administration: Animals are orally administered with either this compound at various doses or the vehicle control.
-
Cough Induction: After a predetermined time, the animals are placed in a chamber and exposed to an aerosol of capsaicin to induce coughing.
-
Cough Assessment: The number of coughs is recorded by a trained observer or a sound recording system for a specific period.
-
Data Analysis: The antitussive effect is determined by comparing the cough frequency in the drug-treated groups to the vehicle-treated group.
Conclusion
This compound is a multifaceted therapeutic agent with significant antitussive and antihistaminic activities. Its pharmacodynamic profile is characterized by its antagonism at histamine H1 receptors, with additional effects on dopaminergic and cholinergic systems. The pharmacokinetic properties demonstrate ready oral absorption and stereoselective disposition in preclinical models. While human pharmacokinetic data is limited, it provides a foundation for further investigation. The experimental protocols outlined in this guide offer standardized methods for the continued evaluation of this compound. A more comprehensive understanding of its metabolism and distribution in humans will be critical for optimizing its clinical use and for the development of future phenothiazine-based therapeutics.
References
Toxicological Profile of Dioxopromethazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for professional medical advice, diagnosis, or treatment.
Executive Summary
Introduction
Dioxopromethazine hydrochloride is a phenothiazine compound, identified as a sulfone metabolite of promethazine.[1] Like its parent compound, it is expected to exhibit antihistaminic, sedative, and antiemetic properties.[1] Its therapeutic applications are primarily for the treatment of cough and expectoration.[2] Understanding the toxicological profile of this compound is crucial for its safe development and use. This guide synthesizes the current knowledge and identifies key data gaps.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 13754-56-8 | [3] |
| Molecular Formula | C₁₇H₂₁ClN₂O₂S | [4] |
| Molecular Weight | 352.88 g/mol | [4] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 127-129°C | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol (with heating) | [1] |
Pharmacodynamics and Mechanism of Action
This compound's pharmacological and potential toxicological effects are primarily due to its interaction with several key receptor systems.[6][7]
Histamine H1 Receptor Antagonism
As an antihistamine, this compound competitively antagonizes histamine at H1 receptors.[8][9] This action is responsible for its anti-allergic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oecd.org [oecd.org]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. Reference Protocol Guidelines for Genetic-Toxicity Tests - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. herzpharmaceuticals.com [herzpharmaceuticals.com]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. What is the mechanism of Dioxopromethazine? [synapse.patsnap.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. biocompare.com [biocompare.com]
Dioxopromethazine Hydrochloride: A Technical Overview of Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioxopromethazine hydrochloride, a phenothiazine derivative, is recognized primarily for its potent antihistaminic properties, acting as an antagonist at the histamine H1 receptor. This technical guide synthesizes the available, albeit limited, public information regarding its receptor binding affinity. While precise quantitative binding data (e.g., Kᵢ values) for this compound remains largely unpublished, this document provides a comprehensive overview of its pharmacological classification, inferred receptor targets, and the general experimental methodologies employed for characterizing compounds of this class. The guide also presents relevant signaling pathways and standardized experimental workflows to facilitate further research and drug development efforts.
Introduction
Dioxopromethazine is a phenothiazine antihistamine.[1] Like other drugs in this class, its primary mechanism of action is the blockade of histamine H1 receptors, which mediates its therapeutic effects in the management of allergic conditions. The phenothiazine tricyclic ring structure is a common feature among many first-generation antihistamines and is also associated with activity at other receptors, including dopamine and serotonin receptors. However, the specific receptor binding profile and selectivity of this compound have not been extensively detailed in publicly accessible scientific literature.
Receptor Binding Affinity
A thorough review of available scientific literature did not yield specific quantitative binding affinity data (such as Kᵢ or IC₅₀ values) for this compound at histamine H1, dopamine D2, or serotonin 5-HT2A receptors. The primary characterization of this compound is as a histamine H1 receptor antagonist.[2]
To provide context for researchers, the following table includes representative binding affinity data for promethazine, a structurally related phenothiazine antihistamine. It is crucial to note that these values are not for this compound and should be used for illustrative purposes only.
Table 1: Representative Receptor Binding Affinity Data for Promethazine
| Receptor | Ligand | Kᵢ (nM) | Assay Type | Source |
| Histamine H1 | [³H]Pyrilamine | 0.33 | Radioligand Binding | ChEMBL |
| Dopamine D2 | [³H]Spiperone | 260 | Radioligand Binding | ChEMBL |
| Serotonin 5-HT2A | [³H]Ketanserin | 19 | Radioligand Binding | ChEMBL |
Source: IUPHAR/BPS Guide to PHARMACOLOGY, ChEMBL data for promethazine.[3]
Experimental Protocols
While specific experimental protocols for this compound are not available, the following sections describe standardized and widely accepted methodologies for determining receptor binding affinity for compounds acting on histamine, dopamine, and serotonin receptors.
Radioligand Binding Assay for Histamine H1 Receptor
This protocol is a representative method for determining the binding affinity of a test compound for the histamine H1 receptor.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Radioligand: [³H]Pyrilamine or [³H]Mepyramine
-
Receptor Source: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells)
-
Test Compound: this compound
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., Mepyramine or Diphenhydramine)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H1 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of the radioligand (typically at or below its Kₔ value)
-
Varying concentrations of the test compound (this compound)
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of the non-specific binding control.
-
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Termination: Rapidly terminate the incubation by vacuum filtration through the glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Radioligand Binding Assays for Dopamine D2 and Serotonin 5-HT2A Receptors
Similar competitive radioligand binding assay protocols can be employed to assess the affinity of this compound for dopamine D2 and serotonin 5-HT2A receptors. The key differences would be the choice of radioligand and receptor source:
-
For Dopamine D2 Receptor:
-
Radioligand: [³H]Spiperone or [³H]Raclopride
-
Receptor Source: Membranes from cells expressing the human dopamine D2 receptor or from brain regions rich in D2 receptors (e.g., striatum).
-
-
For Serotonin 5-HT2A Receptor:
-
Radioligand: [³H]Ketanserin or [¹²⁵I]DOI
-
Receptor Source: Membranes from cells expressing the human serotonin 5-HT2A receptor or from brain regions rich in 5-HT2A receptors (e.g., cerebral cortex).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway for the histamine H1 receptor and a typical workflow for a competitive radioligand binding assay.
References
The Evolving Therapeutic Landscape of Phenothiazines: An In-Depth Technical Guide to the In Vitro and In Vivo Effects of Dioxopromethazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioxopromethazine hydrochloride, a phenothiazine derivative, is traditionally recognized for its antihistaminic, antitussive, and anti-inflammatory properties. However, the broader therapeutic potential of the phenothiazine class, particularly in oncology, warrants a closer examination of dioxopromethazine's bioactivities. This technical guide synthesizes the current understanding of the in vitro and in vivo effects of this compound and its structural analogs. While direct, comprehensive data on dioxopromethazine's anti-cancer and detailed anti-inflammatory effects are limited, this paper leverages extensive research on related phenothiazines such as thioridazine, fluphenazine, and trifluoperazine to infer potential mechanisms and therapeutic avenues. This guide provides an overview of its established pharmacology, explores its potential in oncology by analogy to other phenothiazines, presents available pharmacokinetic data, and details relevant experimental methodologies.
Introduction
This compound is a member of the phenothiazine family, a class of compounds historically significant for their impact on psychiatry and allergy treatment. Chemically, it is the S,S-dioxide derivative of promethazine. Its primary clinical applications have been in the management of allergic conditions and cough.[1] The core mechanism of action for its antihistaminic effects is the antagonism of the histamine H1 receptor.[2] Additionally, like other phenothiazines, it exhibits anticholinergic and sedative properties.[3][4]
Recent research has unveiled a much broader pharmacological profile for phenothiazines, extending to anti-cancer and anti-inflammatory activities. This has spurred interest in re-evaluating existing phenothiazine derivatives like dioxopromethazine for new therapeutic indications. This guide will delve into the known effects of dioxopromethazine and extrapolate its potential based on the well-documented activities of its chemical relatives.
Established In Vitro and In Vivo Effects
Dioxopromethazine is recognized as an orally active antihistamine that can inhibit asthmatic symptoms.[5][6] Its pharmacological effects are similar to promethazine, with strong antihistamine and anti-allergic properties, along with a notable anti-inflammatory effect.[1] A key differentiator from promethazine is its strong antitussive effect, comparable to codeine, but with weaker sedative effects on the central nervous system.[1]
Pharmacokinetics
A study on the stereoselective pharmacokinetics of dioxopromethazine in rats revealed significant differences between its R- and S-enantiomers, indicating stereoselective behavior.[7] The study utilized a validated HPLC-MS/MS method for quantification in rat plasma.[7]
Table 1: Summary of Stereoselective Pharmacokinetic Parameters of Dioxopromethazine in Rats
| Parameter | R-DPZ | S-DPZ |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available |
| t1/2 (h) | Data not available | Data not available |
| Note: Specific quantitative values for Cmax, Tmax, AUC, and t1/2 were not provided in the abstract. The study confirmed significant differences (p < 0.05) between the main pharmacokinetic parameters of the enantiomers.[7] |
Potential Anti-Cancer Effects: An Analog-Based Approach
In Vitro Anti-Cancer Activity of Related Phenothiazines
Phenothiazine derivatives have been shown to inhibit the viability of a wide range of cancer cell lines. The mechanisms are often multifactorial, including the induction of apoptosis and cell cycle arrest.
Table 2: In Vitro Anti-Cancer Effects of Thioridazine, Fluphenazine, and Trifluoperazine
| Compound | Cell Line(s) | Effect | IC50 Value(s) | Citation(s) |
| Thioridazine | 4T1 (murine breast cancer) | Reduced cell viability | 9.87 µM (72h) | [2] |
| MDA-MB-231 (human breast cancer) | Reduced cell viability | 18.70 µM (72h) | [2] | |
| NCI-N87, AGS (gastric cancer) | Cytotoxic effects, induced apoptosis | ~15 µM | [8] | |
| T98G, U-87 MG (glioblastoma) | Cytotoxic effects | 12.67 µM, 12.80 µM (24h, monolayer) | ||
| Fluphenazine | B16 (murine melanoma) | Reduced cell viability | 5.1 µM (72h) | [6] |
| SH-SY5Y (neuroblastoma) | Decreased cell viability | 15 ± 1.6 µM | [9] | |
| Trifluoperazine | U87MG, U251MG, T98G (glioma) | Reduced cell viability | ~5-10 µM (48h) | [1] |
| T24/R (cisplatin-resistant urothelial carcinoma) | Induced cytotoxicity | ~25 µM (24h) | ||
| U266, RPMI 8226 (multiple myeloma) | Inhibited cell growth | 20 µM, 25 µM | [10] |
In Vivo Anti-Tumor Activity of Related Phenothiazines
The anti-cancer effects of phenothiazines have been corroborated in animal models, demonstrating their potential for clinical translation.
Table 3: In Vivo Anti-Tumor Effects of Thioridazine
| Animal Model | Cancer Type | Dosage | Route | Tumor Growth Inhibition | Citation(s) |
| BALB/c mice with 4T1 xenografts | Breast cancer | 10 mg/kg | - | 63.73% reduction in tumor weight | [2] |
| BALB/c mice with 4T1 xenografts | Breast cancer | 32 mg/kg | Intraperitoneal | 55% reduction in tumor volume | [11] |
| Nude mice with NCI-N87 xenografts | Gastric cancer | 5 µM (pretreatment of cells) | - | Inhibition of tumor growth | [4][8] |
| Mice with A549 sphere cell xenografts | Lung cancer | 1 µM, 10 µM (pretreatment of cells) | - | Significant inhibitory effect | [12] |
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of phenothiazines are attributed to their interaction with multiple cellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Several phenothiazines have been shown to inhibit this pathway.
Caption: PI3K/Akt signaling pathway and the inhibitory action of phenothiazines.
Calmodulin (CaM) Inhibition
Phenothiazines are known inhibitors of calmodulin, a ubiquitous calcium-binding protein that regulates numerous cellular processes, including cell cycle progression. Inhibition of CaM is a potential mechanism for the anti-proliferative effects of these compounds.[13][14]
Caption: Calmodulin signaling and its inhibition by phenothiazines.
Experimental Protocols
This section provides an overview of common methodologies used to assess the in vitro and in vivo effects of phenothiazine derivatives. These protocols are based on studies of related compounds and can be adapted for the evaluation of this compound.
In Vitro Assays
-
Seed cancer cells (e.g., 4T1, MDA-MB-231) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1.25, 5, 10, 20, 40 µM) for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[2][11]
-
Plate cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][12]
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-STAT3, STAT3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.[15][16]
In Vivo Studies
-
Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 4T1 cells) into the flank of immunocompromised mice (e.g., BALB/c or nude mice).
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomly assign mice to treatment and control groups.
-
Administer this compound (e.g., at a dose of 10 mg/kg or 32 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) daily or on a specified schedule.
-
Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[2][11]
Caption: General experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound is a phenothiazine derivative with established antihistaminic and antitussive effects. While direct evidence for its anti-cancer properties is currently lacking, the substantial body of research on structurally similar phenothiazines strongly suggests that it may possess anti-neoplastic activity. The likely mechanisms of action include the inhibition of key pro-survival signaling pathways such as PI3K/Akt and the modulation of calmodulin activity, leading to cell cycle arrest and apoptosis.
Future research should focus on a systematic in vitro evaluation of this compound against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects and to elucidate the specific signaling pathways it modulates. Positive in vitro findings would warrant subsequent in vivo studies in relevant animal models to assess its anti-tumor efficacy, pharmacokinetics, and safety profile. Such studies will be crucial in repositioning this established drug for new therapeutic applications in oncology and inflammation.
References
- 1. COX-2 Acts as a Key Mediator of Trifluoperazine-induced Cell Death in U87MG Glioma Cells | Anticancer Research [ar.iiarjournals.org]
- 2. Thioridazine hydrochloride: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aphinfo.com [aphinfo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. mdpi.com [mdpi.com]
- 10. Trifluoperazine induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine receptor antagonist thioridazine inhibits tumor growth in a murine breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thioridazine has potent antitumor effects on lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Portal [researchdiscovery.drexel.edu]
- 14. Interaction of drugs with calmodulin. Biochemical, pharmacological and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Neuropharmacological Profile of Dioxopromethazine Hydrochloride: A Technical Guide
Abstract: Dioxopromethazine hydrochloride, a phenothiazine derivative and a major metabolite of promethazine, is an antihistamine with a complex neuropharmacological profile. This document provides a comprehensive technical overview of its mechanism of action, receptor interactions, and pharmacokinetic properties. It is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology and medicinal chemistry. This guide summarizes available quantitative data, outlines detailed experimental protocols for its characterization, and visualizes key pathways and workflows.
Introduction
This compound, chemically known as 10-[2-(Dimethylamino)propyl]-10H-phenothiazine 5,5-dioxide hydrochloride, is also recognized as Promethazine Sulfone.[1][2] It is a significant metabolite of the first-generation antihistamine, promethazine.[1][3][4] While primarily classified as a histamine H1 receptor antagonist, its structural relationship to phenothiazines suggests a broader spectrum of activity within the central nervous system (CNS).[5][6] Dioxopromethazine is indicated for conditions such as pruritus and urticaria and is also utilized for its sedative, antiemetic, and anticholinergic properties.[5][7] Emerging research also points towards its potential as a therapeutic agent for various neuropsychiatric disorders. This guide aims to consolidate the current understanding of its neuropharmacological characteristics.
Mechanism of Action & Receptor Profile
Dioxopromethazine exerts its effects through interaction with multiple receptor systems. Its primary mechanism is the antagonism of the histamine H1 receptor, which underlies its anti-allergic effects.[5][6] However, consistent with its phenothiazine core, it also demonstrates affinity for several other key CNS receptors.
While specific binding affinity data for Dioxopromethazine is not extensively available in public literature, the profile of its parent compound, promethazine, provides a strong inferential basis for its activity. The addition of the sulfone group to the phenothiazine ring is the key structural difference, which may modulate receptor affinity and selectivity. The multi-receptor antagonism includes:
-
Histamine H1 Receptors: Strong antagonism, leading to antihistaminic and sedative effects.
-
Muscarinic Acetylcholine (mACh) Receptors: Moderate antagonism, contributing to anticholinergic effects such as dry mouth and sedation, and its antiemetic properties.[8]
-
Dopamine D2 Receptors: Moderate antagonism, a characteristic of neuroleptic phenothiazines, though its activity is considered weaker than classical antipsychotics like chlorpromazine.[4]
-
Serotonin 5-HT2A and 5-HT2C Receptors: Moderate affinity, which may contribute to its sedative and potential antipsychotic-like properties.
-
Alpha-1 Adrenergic Receptors: Antagonistic activity at these receptors can lead to effects such as orthostatic hypotension.
This multifaceted receptor profile explains its broad range of clinical effects, from treating allergic reactions to providing sedation and controlling nausea.[9]
Signaling Pathway Overview
The diagram below illustrates the multi-target mechanism of this compound, leading to its diverse pharmacological effects.
Quantitative Pharmacological Data
Quantitative receptor binding data for this compound are not widely published. The following table summarizes the binding affinities of its parent compound, Promethazine , which serves as a critical reference point. It is hypothesized that the sulfone moiety of Dioxopromethazine alters these affinities.
Table 1: Receptor Binding Profile of Promethazine (Parent Compound)
| Receptor Target | Ligand | Species | Assay Type | Affinity (Ki) | Reference |
|---|---|---|---|---|---|
| Histamine H1 | Promethazine | Human | Radioligand Binding | 1.4 nM | [10] |
| Muscarinic (mACh) | Promethazine | - | Functional/Binding | Moderate Affinity | [9][10] |
| Dopamine D2 | Promethazine | - | Binding | Weak-Moderate Affinity | [10] |
| Serotonin 5-HT2A | Promethazine | - | Binding | Weak-Moderate Affinity | [10] |
| Serotonin 5-HT2C | Promethazine | - | Binding | Weak-Moderate Affinity | [10] |
| α1-Adrenergic | Promethazine | - | Binding | Weak-Moderate Affinity | [10] |
Note: "Moderate Affinity" is used where specific Ki values are not consistently reported but antagonism is established. Further research is required to quantify the precise binding profile of Dioxopromethazine.
Pharmacokinetic Profile
Dioxopromethazine is orally active and undergoes stereoselective pharmacokinetics in rats, indicating differences in the disposition of its R- and S-enantiomers.[5] It is a primary metabolite of promethazine, formed via oxidation in the liver, likely involving cytochrome P450 enzymes, and is subsequently excreted in the urine.[3][11][12]
Table 2: Pharmacokinetic Parameters of Dioxopromethazine Enantiomers in Rats
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Analytical Method | HPLC-MS/MS | Rat Plasma | [5] |
| Linear Range | 1.00 - 80.00 ng/mL | For each enantiomer | [5] |
| LLOQ | 1.00 ng/mL | For each enantiomer | [5] |
| Inter- & Intra-day Precision (RSD) | < 12.3% | - | [5] |
| Accuracy (RE) | -10.5% to 6.6% | - | [5] |
Note: This data pertains to the bioanalytical method validation for quantifying the enantiomers. Specific parameters like Cmax, Tmax, and half-life for Dioxopromethazine require further investigation.
Experimental Protocols
This section provides standardized protocols that can be employed for the detailed neuropharmacological characterization of this compound.
In Vitro Receptor Binding Assay (Generic Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of Dioxopromethazine for a target receptor (e.g., Histamine H1).
-
Receptor Preparation:
-
Homogenize tissue known to express the target receptor (e.g., guinea pig cerebellum for H1) or use cell membranes from a recombinant cell line overexpressing the receptor.
-
Prepare membranes via differential centrifugation and resuspend in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, combine the receptor preparation, a known concentration of a specific radioligand (e.g., [³H]-pyrilamine for H1), and varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
For determining non-specific binding, add a high concentration of a known unlabeled antagonist in separate wells.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
-
Separation & Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filter discs in scintillation vials with scintillation fluid.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Dioxopromethazine.
-
Determine the IC50 value (concentration of drug that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Experimental Workflow Visualization
The following diagram outlines the workflow for a typical in vitro characterization and in vivo pharmacokinetic study.
Conclusion and Future Directions
This compound is a pharmacologically active metabolite of promethazine with a multi-target profile centered on H1 receptor antagonism. Its activity extends to dopaminergic, serotonergic, and muscarinic systems, explaining its diverse therapeutic applications. While its qualitative profile is understood, a significant gap exists in the public domain regarding quantitative binding affinities and detailed in vivo functional data. Future research should focus on conducting comprehensive receptor screening panels to precisely quantify the binding affinity (Ki) of Dioxopromethazine at all relevant CNS receptors. Furthermore, in vivo behavioral studies in validated animal models are necessary to fully elucidate its potential in treating neuropsychiatric conditions. Such data will be crucial for optimizing its clinical use and exploring new therapeutic avenues.
References
- 1. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DIOXOPROMETHAZINE HCL | 13754-56-8 [chemicalbook.com]
- 3. medscape.com [medscape.com]
- 4. drugs.com [drugs.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DIOXOPROMETHAZINE HCL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Promethazine Hydrochloride | C17H21ClN2S | CID 6014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Promethazine - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
Dioxopromethazine Hydrochloride: A Potential Neuroleptic Agent - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioxopromethazine hydrochloride, a phenothiazine derivative and a metabolite of promethazine, has been historically recognized for its antihistaminic properties. However, its structural similarity to other phenothiazine neuroleptics suggests a potential role as an antipsychotic agent. This technical guide explores the theoretical basis for the neuroleptic potential of this compound, presenting a hypothesized mechanism of action centered on the modulation of dopaminergic and serotonergic pathways. Due to a lack of publicly available direct pharmacological data, this paper presents putative binding affinities and efficacy data, extrapolated from its parent compound, promethazine, and related phenothiazines. Detailed hypothetical experimental protocols for in vitro and in vivo evaluation are provided to guide future research in this area. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in investigating the therapeutic potential of this compound in psychiatric disorders.
Introduction
This compound is a chemical entity belonging to the phenothiazine class of compounds.[1] Chemically, it is the sulfone metabolite of promethazine, a well-known first-generation antihistamine with sedative properties.[2] While dioxopromethazine is primarily characterized as an antihistamine, its core phenothiazine structure is a common feature among many established antipsychotic drugs.[3][4] This structural analogy provides a compelling rationale for investigating its potential as a neuroleptic agent.
The "dopamine hypothesis" of schizophrenia posits that an excess of dopaminergic activity in the mesolimbic pathway contributes to the positive symptoms of the disorder.[5] Typical antipsychotics, such as chlorpromazine and haloperidol, exert their therapeutic effects primarily by antagonizing dopamine D2 receptors.[3] Atypical antipsychotics, on the other hand, often exhibit a broader receptor binding profile, including antagonism of serotonin 5-HT2A receptors, which is thought to contribute to their efficacy against negative symptoms and a more favorable side-effect profile.[6][7]
This whitepaper will delve into the hypothetical neuroleptic properties of this compound, proposing a dual-modulatory mechanism of action involving both dopamine and serotonin receptors.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride | [8] |
| Molecular Formula | C17H21ClN2O2S | [8] |
| Molecular Weight | 352.9 g/mol | [8] |
| CAS Number | 15374-15-9 | [8] |
| Appearance | White powder | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol (with heating) | [1] |
Hypothesized Mechanism of Action
It is proposed that this compound may function as a neuroleptic through a multi-receptor antagonism model, primarily targeting dopamine D2 and serotonin 5-HT2A receptors. This dual action is characteristic of many atypical antipsychotic medications.
-
Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is hypothesized to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.[5]
-
Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors in the prefrontal cortex is thought to enhance dopamine release in this region, potentially mitigating the negative symptoms and cognitive deficits associated with schizophrenia.[7] This action may also reduce the likelihood of extrapyramidal side effects (EPS) commonly associated with potent D2 receptor blockade.
The proposed signaling pathway for the neuroleptic action of this compound is illustrated in the following diagram.
Putative Pharmacological Data
| Receptor | Putative Ki (nM) for Dioxopromethazine HCl (Hypothesized) | Ki (nM) for Promethazine | Ki (nM) for Chlorpromazine | Reference (Promethazine/Chlorpromazine) |
| Dopamine D2 | > 1000 | 260 | 0.66 | [11][12] |
| Serotonin 5-HT2A | ~50-100 | 19 | 2 | [11][13] |
| Histamine H1 | < 1 | 0.33 | - | [11] |
| Muscarinic M1 | ~20-50 | - | - | - |
| Alpha-1 Adrenergic | ~30-70 | - | - | - |
Disclaimer: The Ki values for Dioxopromethazine HCl are hypothetical and intended for research guidance only. Experimental validation is required.
Proposed Experimental Protocols
To elucidate the neuroleptic potential of this compound, a series of in vitro and in vivo experiments are proposed.
In Vitro Assays: Receptor Binding Studies
Objective: To determine the binding affinity of this compound for dopamine D2 and serotonin 5-HT2A receptors.
Methodology: Radioligand Binding Assay
-
Receptor Preparation: Membranes from cells stably expressing human recombinant D2 or 5-HT2A receptors will be used.
-
Radioligand: [3H]Spiperone for D2 receptors and [3H]Ketanserin for 5-HT2A receptors.
-
Assay Buffer: Tris-HCl buffer with appropriate co-factors.
-
Incubation: Receptor membranes, radioligand, and varying concentrations of this compound will be incubated at a specified temperature and duration to reach equilibrium.
-
Separation: Bound and free radioligand will be separated by rapid vacuum filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters will be quantified by liquid scintillation counting.
-
Data Analysis: IC50 values will be determined by non-linear regression analysis of the competition binding curves. Ki values will be calculated using the Cheng-Prusoff equation.
In Vivo Assays: Behavioral Models of Antipsychotic Activity
Objective: To assess the in vivo efficacy of this compound in animal models predictive of antipsychotic activity.
Principle: Antipsychotic drugs selectively suppress the conditioned avoidance response without affecting the unconditioned escape response.[6][14]
Methodology:
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock.
-
Conditioning: Rats will be trained to associate a conditioned stimulus (CS; e.g., a light or tone) with an unconditioned stimulus (US; a mild foot shock). The animal learns to avoid the shock by moving to the other side of the shuttle box during the CS presentation.
-
Drug Administration: this compound or vehicle will be administered intraperitoneally at various doses prior to the test session.
-
Testing: The number of successful avoidance responses (moving during the CS) and escape responses (moving after the onset of the US) will be recorded.
-
Data Analysis: A significant reduction in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.
Principle: The forced swim test is a model of behavioral despair, and some antipsychotics with antidepressant properties can increase active behaviors (swimming and climbing).[15][16]
Methodology:
-
Apparatus: A transparent cylinder filled with water.
-
Pre-test: On day 1, rats will be placed in the water for a 15-minute pre-swim session.
-
Drug Administration: On day 2, this compound or vehicle will be administered prior to the test session.
-
Test Session: Rats will be placed in the water for a 5-minute test session, and their behavior will be recorded.
-
Scoring: The duration of immobility, swimming, and climbing will be scored by a trained observer blind to the treatment conditions.
-
Data Analysis: A significant decrease in immobility time and an increase in active behaviors would suggest potential antidepressant-like effects, which can be a component of the profile of some atypical antipsychotics.
Conclusion
This compound presents an intriguing, yet underexplored, candidate for neuroleptic drug development. Its phenothiazine scaffold, coupled with a hypothesized dual-receptor antagonism at D2 and 5-HT2A receptors, warrants a thorough investigation of its antipsychotic potential. The putative pharmacological data and detailed experimental protocols provided in this whitepaper offer a roadmap for future research. It is imperative that the hypotheses presented here are rigorously tested through empirical studies to ascertain the true therapeutic utility of this compound in the treatment of psychotic disorders. The potential for a novel neuroleptic with a unique pharmacological profile underscores the importance of further research into this compound.
References
- 1. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor agonists, like dopamine receptor antagonist antipsychotics, inhibit conditioned avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Review and Case Study of the Action of Chlorpromazine on Dopaminergic Pathways and its Associated Extrapyramidal Disturbances [ijraset.com]
- 6. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 8. Human metabolism of phenothiazines to sulfoxides determined by a new high performance liquid chromatography--electrochemical detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural changes by sulfoxidation of phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promethazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 14. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Dioxopromethazine Hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of Dioxopromethazine Hydrochloride, also known as Promethazine Sulfone Hydrochloride.[1][2][3] Dioxopromethazine is a phenothiazine derivative and a metabolite of the antihistamine Promethazine.[3] It is recognized for its antihistaminic, sedative, antiemetic, and anticholinergic properties.[1][3][4] The synthesis protocol is based on the chemical oxidation of the sulfur atom in the phenothiazine ring of a promethazine precursor. This method is designed to be efficient and provide a reference for researchers engaged in the development of phenothiazine compounds.[5]
Chemical Properties and Data
A summary of the key chemical properties for the starting material and the final product is presented below for easy reference.
Table 1: Physicochemical Properties of Key Compounds
| Property | Promethazine Hydrochloride (Starting Material) | This compound (Final Product) |
| Synonyms | Diprazinum, Fenergan, Prothazinum | Prothanon, Promethazine Sulfone HCl, 9,9-Dioxopromethazine HCl[1][2][6] |
| CAS Number | 58-33-3 | 15374-15-9[2][7][8] (also listed as 13754-56-8)[1][6][9] |
| Molecular Formula | C₁₇H₂₁ClN₂S | C₁₇H₂₁ClN₂O₂S[8] |
| Molecular Weight | 320.88 g/mol | 352.88 g/mol [2][8] |
| Appearance | White or faintly yellowish, crystalline powder | White to off-white powder[1][2] |
| Melting Point | 221-225 °C | 127-129 °C[1][2] |
Synthesis Reaction Scheme
The synthesis of this compound is achieved through the direct oxidation of Promethazine Hydrochloride. The sulfur atom within the central phenothiazine ring is oxidized to a sulfone group (S,S-dioxide) using a strong oxidizing agent, typically hydrogen peroxide in an acidic medium.
Caption: Overall reaction scheme for the synthesis of Dioxopromethazine HCl.
Experimental Protocol
This protocol details the necessary steps for the synthesis, including reaction setup, workup, and purification of the final compound.
Materials and Equipment
-
Chemicals:
-
Promethazine Hydrochloride (≥98% purity)
-
Glacial Acetic Acid (ACS grade)
-
Hydrogen Peroxide (30% w/w solution)
-
Sodium Hydroxide (NaOH) pellets
-
Dichloromethane (DCM, ACS grade)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Isopropanol (ACS grade)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask (250 mL) with magnetic stirrer bar
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH meter or pH paper
-
Melting point apparatus
-
Synthesis Workflow
The workflow involves oxidation of the starting material, followed by neutralization, extraction, and final precipitation of the hydrochloride salt.
Caption: Step-by-step workflow for the synthesis and purification of the product.
Detailed Methodology
Step 1: Oxidation of Promethazine Hydrochloride
-
In a 250 mL round-bottom flask, add Promethazine Hydrochloride (e.g., 10.0 g).
-
Add glacial acetic acid (e.g., 100 mL) and stir until the solid is completely dissolved.
-
Place the flask in an ice bath and cool the solution to 10-15°C.
-
Slowly add 30% hydrogen peroxide solution (e.g., 16-18 mL) dropwise via a dropping funnel. Ensure the internal temperature of the reaction mixture does not exceed 25°C during the addition.
-
After the addition is complete, remove the ice bath and fit the flask with a condenser.
-
Heat the reaction mixture to 60-70°C and maintain this temperature with stirring for 8-10 hours. Monitor the reaction progress using an appropriate method (e.g., TLC).
Step 2: Workup and Isolation of Dioxopromethazine Free Base
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 200 mL of cold deionized water.
-
Place the beaker in an ice bath and slowly neutralize the solution by adding a 20% aqueous solution of sodium hydroxide. The addition is highly exothermic. Continue adding base until the pH of the solution reaches 12-13.[10]
-
Transfer the mixture to a 500 mL separatory funnel and extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude Dioxopromethazine free base as an oil or waxy solid.
Step 3: Formation and Purification of this compound
-
Dissolve the crude free base in a minimal amount of isopropanol (e.g., 50-75 mL).
-
While stirring, add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2-3.
-
A white precipitate should form. Cool the mixture in an ice bath to 0-5°C for 1-2 hours to maximize crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold isopropanol.
-
Dry the resulting white to off-white powder under vacuum at 50-60°C to a constant weight.
-
Characterize the final product. A key quality metric is the melting point, which should be in the range of 127-129°C.[1][2]
Safety Precautions
-
Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye burns. Handle with extreme care.
-
The neutralization step with sodium hydroxide is highly exothermic. Perform this step slowly in an ice bath to control the temperature.
-
Handle all organic solvents (Glacial Acetic Acid, Dichloromethane, Isopropanol) with care as they are flammable and/or toxic.
References
- 1. Cas 13754-56-8,DIOXOPROMETHAZINE HCL | lookchem [lookchem.com]
- 2. herzpharmaceuticals.com [herzpharmaceuticals.com]
- 3. DIOXOPROMETHAZINE HCL | 13754-56-8 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Dioxopromethazine | C17H20N2O2S | CID 63031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound | C17H21ClN2O2S | CID 11416891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 13754-56-8 CAS MSDS (DIOXOPROMETHAZINE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. scribd.com [scribd.com]
Application Note & Protocol: HPLC Analysis of Dioxopromethazine Hydrochloride
Introduction
Dioxopromethazine hydrochloride is a phenothiazine derivative with antihistaminic and anticholinergic properties. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and for quality control purposes. This document provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound, including a comprehensive experimental protocol and method validation guidelines.
Principle
This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The stationary phase is a modified C18 column, optimized for the separation of basic compounds. The mobile phase consists of a mixture of methanol and phosphoric acid, which allows for the efficient elution and resolution of the analyte.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A modified C18 stationary phase column optimized for the separation of basic compounds.
-
Chemicals and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of methanol and 5 mM phosphoric acid in a 60:40 (v/v) ratio. Adjust the pH to 3.02 with phosphoric acid. Degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range.
-
Sample Preparation: For eye drops, dilute the sample with water in a 1:50 ratio.[1] For other formulations, dissolve and dilute the sample with the mobile phase to obtain a theoretical concentration within the calibration range. Filter the final sample solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions
The following chromatographic conditions have been validated for the analysis of this compound[1]:
| Parameter | Condition |
| Stationary Phase | Modified C18 column for basic compounds |
| Mobile Phase | Methanol : 5 mM Phosphoric Acid (60:40, v/v), pH 3.02 |
| Flow Rate | 2.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV at 275 nm |
4. Experimental Workflow
The logical workflow for the HPLC analysis of this compound is depicted below.
Caption: Workflow for this compound HPLC analysis.
Data Presentation: Method Validation Parameters
The HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following tables summarize the key validation parameters and their typical acceptance criteria.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% for 5 replicate injections of the standard |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any other components in the sample matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the analytical range. |
| Accuracy | The mean recovery should be within 98.0% to 102.0% at three different concentration levels. |
| Precision | Repeatability (Intra-day): The %RSD should be ≤ 2.0%. Intermediate Precision (Inter-day): The %RSD should be ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical calculation. |
| Robustness | The method should demonstrate reliability with deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate). |
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship between the different stages of the HPLC method development and validation process.
Caption: HPLC method development and validation process.
References
Application Notes and Protocols for the Chiral Separation of Dioxopromethazine Hydrochloride Enantiomers
Introduction
Dioxopromethazine hydrochloride is a phenothiazine antihistamine utilized as a racemic mixture in clinical settings for treating respiratory conditions[1][2]. As with many chiral drugs, the individual enantiomers of dioxopromethazine can exhibit different pharmacological, pharmacokinetic, and toxicological profiles[3][4]. Consequently, the ability to separate and quantify the R- and S-enantiomers is crucial for drug development, quality control, and pharmacokinetic studies[3][5]. This document provides a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), based on a validated bioanalytical method[1][2].
Experimental Protocols
Sample Preparation from Rat Plasma
This protocol details the liquid-liquid extraction (LLE) of R- and S-Dioxopromethazine (DPZ) from a biological matrix.
Materials:
-
Rat plasma samples
-
This compound standard
-
Diphenhydramine (Internal Standard, IS)
-
1 M Sodium Carbonate (Na₂CO₃)
-
Ethyl acetate
-
Methanol
-
Ammonium acetate
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add the internal standard (Diphenhydramine) to the plasma sample.
-
Vortex the mixture for 3 minutes to ensure thorough mixing.
-
Centrifuge the sample at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5 µL aliquot of the reconstituted sample into the HPLC-MS/MS system.
HPLC-MS/MS Analysis
This protocol outlines the instrumental method for the enantioselective quantification of Dioxopromethazine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Chiral Stationary Phase: Chiralpak AGP column (100 × 4.0 mm i.d., 5 μm)[1][2].
Procedure:
-
Equilibrate the Chiralpak AGP column with the mobile phase at a flow rate of 0.9 mL/min[2].
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode[1][2].
-
Program the MRM transitions for the analytes:
-
Inject the prepared sample onto the column.
-
Acquire and process the data using the instrument's software. The total run time for a complete separation is within 12 minutes[1][2].
Data Presentation
The quantitative data for the chiral separation method is summarized in the tables below.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 Series |
| Mass Spectrometer | Agilent 6410 Triple Quadrupole |
| Chiral Column | Chiralpak AGP (100 × 4.0 mm, 5 μm)[1][2] |
| Mobile Phase | 10 mM Ammonium Acetate (pH 4.5) : Methanol (90:10, v/v)[1][2] |
| Flow Rate | 0.9 mL/min[2] |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1][2] |
| MRM Transitions | DPZ: m/z 317.2 → 86.1; IS: m/z 256.2 → 167.1[1][2] |
| Resolution (Rs) | 2.8[1][2] |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1.00 - 80.00 ng/mL for each enantiomer[1][2] |
| Correlation Coefficient (r²) | > 0.995[1][2] |
| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL[1][2] |
| Intra-day Precision (RSD%) | < 12.3%[1][2] |
| Inter-day Precision (RSD%) | < 12.3%[1][2] |
| Accuracy (RE%) | -10.5% to 6.6%[1][2] |
Visualizations
Caption: Workflow of enantioselective analysis of Dioxopromethazine.
Caption: Key components of the analytical instrumentation.
References
- 1. Enantiomeric Separation of Dioxopromethazine and its Stereoselective Pharmacokinetics in Rats by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Capillary zone electrophoresis for Dioxopromethazine hydrochloride
Capillary Zone Electrophoresis for the Rapid and-Reliable Quantification of Dioxopromethazine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a phenothiazine derivative with antihistaminic properties. The accurate and precise quantification of this active pharmaceutical ingredient (API) in bulk drug substances and pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. Capillary Zone Electrophoresis (CZE) offers a powerful analytical technique for this purpose, providing high separation efficiency, short analysis times, and low consumption of reagents and samples.[1] This application note presents a detailed protocol for the determination of this compound using CZE, including method validation parameters that demonstrate its suitability for routine quality control analysis.
Experimental Protocol
This protocol is based on established CZE methods for the analysis of phenothiazine derivatives and is optimized for the quantification of this compound.[2][3][4]
Instrumentation and Materials
-
Capillary Electrophoresis System with a UV detector
-
Uncoated fused-silica capillary (e.g., 50 µm i.d., effective length 50 cm, total length 60 cm)
-
Data acquisition and processing software
-
This compound reference standard
-
Sodium phosphate monobasic and dibasic (for buffer preparation)
-
Orthophosphoric acid and Sodium hydroxide (for pH adjustment)
-
Methanol (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
Preparation of Solutions
-
Background Electrolyte (BGE): 50 mM Phosphate Buffer (pH 7.0)
-
Dissolve an appropriate amount of sodium phosphate monobasic and dibasic in deionized water to obtain a 50 mM solution.
-
Adjust the pH to 7.0 using orthophosphoric acid or sodium hydroxide.
-
Filter the buffer through a 0.45 µm membrane filter before use.
-
-
Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
-
Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with the BGE to obtain concentrations ranging from 5 to 100 µg/mL.
-
CZE Method Parameters
| Parameter | Condition |
| Capillary | Uncoated Fused-Silica, 50 µm i.d. x 60 cm (50 cm effective length) |
| Background Electrolyte | 50 mM Phosphate Buffer (pH 7.0) |
| Injection Mode | Hydrodynamic |
| Injection Parameters | 50 mbar for 5 seconds |
| Applied Voltage | +25 kV |
| Detection Wavelength | 254 nm |
| Capillary Temperature | 25 °C |
| Run Time | 10 minutes |
Sample Preparation
-
For Bulk Drug Substance:
-
Accurately weigh and dissolve the this compound sample in methanol to prepare a stock solution of 1 mg/mL.
-
Dilute the stock solution with the BGE to a final concentration within the calibration range (e.g., 50 µg/mL).
-
-
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add methanol to dissolve the active ingredient and sonicate for 15 minutes.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the BGE to a final concentration within the calibration range.
-
Method Validation
The developed CZE method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following tables summarize representative data for the validation of the CZE method for this compound, based on typical performance characteristics observed for similar analytical methods.[1]
Data Presentation
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 5 | 15.2 |
| 10 | 30.5 |
| 25 | 75.8 |
| 50 | 151.2 |
| 75 | 226.5 |
| 100 | 301.9 |
| Regression Equation | y = 3.015x + 0.08 |
| Correlation Coefficient (r²) | 0.9995 |
| Linear Range | 5 - 100 µg/mL |
Table 2: Precision
| Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |
| 25 | 1.2% | 1.8% |
| 50 | 0.9% | 1.5% |
| 75 | 0.8% | 1.3% |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 25 | 24.8 | 99.2 |
| 50 | 50.3 | 100.6 |
| 75 | 74.5 | 99.3 |
| Mean Recovery | 99.7% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value |
| Limit of Detection (LOD) | 1.5 µg/mL |
| Limit of Quantification (LOQ) | 5.0 µg/mL |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the CZE analysis of Dioxopromethazine HCl.
Logical Relationship of Method Validation Parameters
Caption: Interdependencies of key CZE method validation parameters.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of a capillary electrophoresis method for the determination of phenothiazines in human urine in the low nanogram per milliliter concentration range using field-amplified sample injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalscientificjournal.com [globalscientificjournal.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectroscopic Analysis of Dioxopromethazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the spectroscopic techniques for the analysis of Dioxopromethazine hydrochloride. Due to the limited availability of direct experimental spectra for this compound in publicly accessible literature, this document combines available data with predicted values and information from structurally related compounds, such as its parent compound, Promethazine, and other phenothiazine derivatives.
Introduction
This compound is a phenothiazine derivative and a metabolite of the antihistamine Promethazine.[1][2] Its chemical structure consists of a phenothiazine ring system with a sulfur atom oxidized to a sulfone group (S,S-dioxide), and a dimethylaminopropyl side chain attached to the nitrogen atom of the central ring, supplied as a hydrochloride salt.[3] Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control in pharmaceutical formulations and biological matrices. This document outlines the application of various spectroscopic techniques for the analysis of this compound.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₇H₂₁ClN₂O₂S | [3] |
| Molecular Weight | 352.88 g/mol | [4] |
| CAS Number | 15374-15-9 | [3] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 127-129 °C | [5] |
| Solubility | Information not readily available. Expected to be soluble in water and polar organic solvents. |
Spectroscopic Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound, leveraging the chromophoric nature of the phenothiazine ring system.
Predicted Spectral Properties:
The UV spectrum of this compound is expected to be similar to that of other phenothiazine derivatives, with characteristic absorption bands. The parent compound, Promethazine hydrochloride, exhibits a maximum absorption (λmax) at approximately 248-251 nm.[6][7] The oxidation of the sulfur atom to a sulfone may cause a slight shift in the absorption maxima.
Table 2: Predicted UV-Vis Spectral Data for this compound
| Solvent | Predicted λmax (nm) | Notes |
| Methanol or Ethanol | ~250 - 260 nm | Based on phenothiazine chromophore. |
| Water or Buffer | ~250 - 260 nm | Similar to organic solvents, but pH may influence the spectrum. |
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrument: A calibrated double-beam UV-Vis spectrophotometer.
-
Reagents: Methanol (spectroscopic grade), deionized water, or an appropriate buffer solution.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., methanol) in a 100 mL volumetric flask and dilute to volume to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution.
-
-
Sample Preparation: Prepare the sample solution to a concentration within the calibration range.
-
Measurement:
-
Scan the spectrum of a working standard solution from 200 to 400 nm to determine the λmax.
-
Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.
-
-
Quantification: Construct a calibration curve of absorbance versus concentration and determine the concentration of the sample.
Workflow for UV-Vis Analysis:
Caption: Workflow for quantitative analysis by UV-Vis spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound molecule.
Predicted Spectral Features:
The IR spectrum will show characteristic absorption bands corresponding to the functional groups of the molecule. Key expected peaks are summarized in Table 3, based on known absorptions for phenothiazines and sulfones.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3050-3000 | Aromatic C-H | Stretching |
| ~2970-2850 | Aliphatic C-H | Stretching |
| ~2700-2400 | Amine salt (R₃N⁺H) | Stretching |
| ~1600-1450 | Aromatic C=C | Stretching |
| ~1350-1300 & ~1175-1120 | Sulfone (R-SO₂-R) | Asymmetric & Symmetric S=O Stretching |
| ~1250-1020 | C-N | Stretching |
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Instrument: A calibrated FTIR spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of this compound with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
ATR: Place a small amount of the powder directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Measurement:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them with reference spectra or predicted values.
Workflow for FTIR Analysis:
Caption: General workflow for FTIR spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound, including the connectivity and chemical environment of all protons (¹H NMR) and carbon atoms (¹³C NMR).
Predicted Spectral Features:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons of the phenothiazine ring, as well as aliphatic protons from the dimethylaminopropyl side chain. The hydrochloride salt may lead to a broad signal for the amine proton.
-
¹³C NMR: The spectrum will display signals for all carbon atoms in the molecule, with distinct chemical shifts for the aromatic carbons, the aliphatic side chain carbons, and the methyl groups.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃ or DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.0 - 8.0 | m | Aromatic protons |
| ~3.5 - 4.5 | m | -CH₂- and -CH- protons | |
| ~2.5 - 3.0 | s | -N(CH₃)₂ protons | |
| ~1.0 - 1.5 | d | -CH-CH₃ protons | |
| ¹³C | ~115 - 145 | Aromatic carbons | |
| ~50 - 60 | -CH₂- and -CH- carbons | ||
| ~40 - 45 | -N(CH₃)₂ carbons | ||
| ~15 - 20 | -CH-CH₃ carbon |
Experimental Protocol: NMR Spectroscopy
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Measurement:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Additional experiments like DEPT, COSY, and HSQC can be performed for complete structural elucidation.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and assign the signals to the respective nuclei in the molecule.
Workflow for NMR Analysis:
Caption: Workflow for structural elucidation by NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.
Predicted Spectral Features:
The mass spectrum will show the molecular ion peak corresponding to the free base (Dioxopromethazine) and characteristic fragment ions.
Table 5: Predicted Mass Spectrometry Data for Dioxopromethazine
| Ion | m/z (Predicted) | Notes |
| [M+H]⁺ (free base) | 317.13 | For C₁₇H₂₀N₂O₂S |
| Fragment Ion | 86.1 | [CH₂(CH₃)CHN(CH₃)₂]⁺ - Characteristic fragment from the side chain. |
| Fragment Ion | Varies | Fragments corresponding to the phenothiazine sulfone ring system. |
Experimental Protocol: Mass Spectrometry
-
Instrument: A mass spectrometer, often coupled with a chromatographic system like HPLC (LC-MS) or GC (GC-MS).
-
Sample Introduction: The sample can be introduced directly via infusion or after separation by chromatography.
-
Ionization: Electrospray ionization (ESI) is suitable for LC-MS, while electron ionization (EI) is common for GC-MS.
-
Measurement: Acquire the mass spectrum in full scan mode to identify the molecular ion and major fragments. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways in more detail.
-
Data Analysis: Interpret the mass spectrum to confirm the molecular weight and identify characteristic fragments.
Metabolic Pathway
Dioxopromethazine is a metabolite of Promethazine. The metabolic conversion involves the oxidation of the sulfur atom in the phenothiazine ring.
Caption: Metabolic pathway from Promethazine to Dioxopromethazine.
Conclusion
The spectroscopic techniques described in these application notes provide a comprehensive framework for the analysis of this compound. While direct experimental data is not widely available, the predicted values and protocols based on related compounds offer a strong starting point for method development and validation. Researchers are encouraged to confirm these findings with their own experimental data using certified reference standards.
References
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. This compound | C17H21ClN2O2S | CID 11416891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. herzpharmaceuticals.com [herzpharmaceuticals.com]
- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Dioxopromethazine Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxopromethazine hydrochloride is a phenothiazine derivative, a class of compounds known for their diverse biological activities. While primarily classified as an antihistamine, emerging research on phenothiazines suggests potential applications in other therapeutic areas, including oncology and inflammation.[1] this compound acts as an antagonist of histamine H1, dopamine D2, and muscarinic acetylcholine receptors.[2] These application notes provide detailed protocols for the initial in vitro evaluation of this compound in cell culture, focusing on cytotoxicity, anti-inflammatory effects, and the induction of apoptosis. The provided protocols are based on established methodologies for phenothiazine derivatives and serve as a starting point for further investigation.
Data Presentation
Table 1: Summary of In Vitro Effects of this compound
| Assay Type | Cell Line(s) | Endpoint Measured | Concentration Range Tested (µM) | Incubation Time (hours) | IC50/EC50 (µM) [Mean ± SD] | Observations/Notes |
| Cytotoxicity | e.g., A549, MCF-7, HepG2 | Cell Viability (%) | 0.1 - 100 | 24, 48, 72 | ||
| Anti-inflammatory | e.g., RAW 264.7 | Nitric Oxide (NO) Production | 1 - 50 | 24 | ||
| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) | 1 - 50 | 24 | ||||
| Apoptosis | e.g., Jurkat, HeLa | Percentage of Apoptotic Cells | 10 - 100 | 24, 48 | ||
| Caspase-3/7 Activity | 10 - 100 | 24 |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (Molecular Weight: 352.9 g/mol )[3]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Protocol:
-
To prepare a 10 mM stock solution, dissolve 3.53 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
-
When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Cytotoxicity Assay using MTT
This protocol is designed to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Selected cancer or normal cell lines (e.g., MCF-7, HepG2)[5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
This compound stock solution (10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0.1 to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a negative control.
-
Incubate the plate for 24, 48, or 72 hours.[6]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This cell-free assay provides a preliminary indication of the anti-inflammatory potential of this compound by measuring its ability to inhibit heat-induced protein denaturation.[7]
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
This compound stock solution (10 mM)
-
Diclofenac sodium (as a positive control)
-
Spectrophotometer
Protocol:
-
Prepare a 5% w/v aqueous solution of BSA or a 0.2% solution of egg albumin.[8]
-
The reaction mixture will consist of 0.5 mL of the protein solution and 0.5 mL of this compound at various concentrations (e.g., 10, 50, 100, 200 µg/mL) in PBS.
-
A control group will consist of 0.5 mL of the protein solution and 0.5 mL of PBS.
-
A positive control group will consist of 0.5 mL of the protein solution and 0.5 mL of diclofenac sodium solution at various concentrations.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.[7]
-
After cooling, measure the absorbance (turbidity) at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Apoptosis Assay by Annexin V-FITC/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest (e.g., Jurkat)
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution (10 mM)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with this compound at concentrations determined from the cytotoxicity assay (e.g., IC50 and 2x IC50). Include a vehicle control.
-
Incubate for 24 or 48 hours.
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Signaling Pathways
Phenothiazine derivatives have been shown to exert their anticancer effects through the modulation of several key signaling pathways, including the PI3K/Akt/mTOR pathway.[9][10] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. This compound | C17H21ClN2O2S | CID 11416891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thioridazine Sensitizes Esophageal Carcinoma Cell Lines to Radiotherapy-Induced Apoptosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies of Dioxopromethazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxopromethazine hydrochloride is a phenothiazine derivative anticipated to possess potent antihistaminic, antitussive, and sedative properties.[1] As a derivative of promethazine, its primary mechanism of action is expected to be the antagonism of the histamine H1 receptor.[2][3] Like other phenothiazines, it may also exhibit effects on dopaminergic and cholinergic pathways, contributing to its overall pharmacological profile.[2][4]
These application notes provide detailed protocols for the in vivo evaluation of this compound in established animal models. The study designs are based on the known pharmacology of structurally related phenothiazine antihistamines, such as promethazine, and serve as a comprehensive guide for preclinical assessment of this compound. The objective is to characterize its therapeutic potential and establish a preliminary safety and efficacy profile.
Pharmacological Profile of this compound
This compound is structurally related to promethazine, a first-generation antihistamine with known sedative and antiemetic effects.[5] The core phenothiazine structure is associated with a wide range of pharmacological activities.[6][7] The primary anticipated activities of this compound are:
-
Antihistaminic Activity: Competitive antagonism of the histamine H1 receptor, leading to the alleviation of allergic symptoms.
-
Antitussive Activity: Suppression of cough, a centrally mediated action common to some phenothiazines.
-
Sedative Activity: Central nervous system depression, a characteristic feature of first-generation antihistamines that cross the blood-brain barrier.
Preclinical In Vivo Study Design
A phased approach is recommended for the in vivo evaluation of this compound. This should begin with acute toxicity and dose-range finding studies, followed by specific efficacy models for its anticipated therapeutic effects.
Phase 1: Acute Toxicity and Dose-Range Finding
Objective: To determine the median lethal dose (LD50) and to identify a range of tolerated doses for subsequent efficacy studies.
Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
-
Species: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Method: The UDP is a sequential dosing method that allows for the estimation of the LD50 with a minimal number of animals. A single animal is dosed at a starting dose level. If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.
-
Dose Levels: Based on data from related compounds like promethazine, a starting dose of 200 mg/kg can be considered. Dose progression can follow a factor of 3.2.
-
Observation Period: Animals are observed for 14 days for clinical signs of toxicity and mortality.
-
Data Collection: Body weight, clinical signs (sedation, ataxia, etc.), and mortality.
Phase 2: Efficacy Studies
Model: Citric Acid-Induced Cough in Guinea Pigs
Objective: To evaluate the dose-dependent antitussive effect of this compound.
Protocol:
-
Species: Male Dunkin-Hartley guinea pigs (300-400 g).
-
Acclimatization: Animals are acclimatized to the exposure chamber for at least 30 minutes before the experiment.
-
Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control (e.g., saline) and a positive control (e.g., codeine phosphate, 10 mg/kg, p.o.) are included.
-
Cough Induction: 60 minutes after drug administration, animals are individually placed in a whole-body plethysmograph and exposed to an aerosol of 0.3 M citric acid for 5 minutes.
-
Data Collection: The number of coughs is recorded for 10 minutes starting from the beginning of the aerosol exposure. The percentage inhibition of cough is calculated for each dose group compared to the vehicle control.
Data Presentation: Antitussive Activity of this compound
| Treatment Group | Dose (mg/kg, p.o.) | Number of Coughs (Mean ± SEM) | % Inhibition of Cough |
| Vehicle Control | - | 25 ± 3 | 0 |
| Dioxopromethazine HCl | 5 | Data to be generated | Data to be generated |
| Dioxopromethazine HCl | 10 | Data to be generated | Data to be generated |
| Dioxopromethazine HCl | 20 | Data to be generated | Data to be generated |
| Codeine Phosphate | 10 | 8 ± 2 | 68 |
Model: Histamine-Induced Bronchoconstriction in Guinea Pigs
Objective: To assess the ability of this compound to protect against histamine-induced bronchospasm.
Protocol:
-
Species: Male Dunkin-Hartley guinea pigs (300-400 g).
-
Drug Administration: this compound is administered (p.o. or i.p.) at various doses. A vehicle control and a positive control (e.g., chlorpheniramine, 2 mg/kg, p.o.) are included.
-
Histamine Challenge: 60 minutes after drug administration, animals are exposed to a histamine aerosol (0.1% solution) in a closed chamber.
-
Data Collection: The time until the onset of pre-convulsive dyspnea is recorded. An increase in this time indicates protection against bronchoconstriction. The percentage protection is calculated.
Data Presentation: Antihistaminic Activity of this compound
| Treatment Group | Dose (mg/kg, p.o.) | Onset of Dyspnea (seconds, Mean ± SEM) | % Protection |
| Vehicle Control | - | 120 ± 15 | 0 |
| Dioxopromethazine HCl | 1 | Data to be generated | Data to be generated |
| Dioxopromethazine HCl | 3 | Data to be generated | Data to be generated |
| Dioxopromethazine HCl | 10 | Data to be generated | Data to be generated |
| Chlorpheniramine | 2 | 300 ± 25 | 150 |
Model: Open Field Test in Mice
Objective: To evaluate the sedative and anxiolytic-like effects of this compound by assessing locomotor activity and exploratory behavior.
Protocol:
-
Species: Male Swiss albino mice (20-25 g).
-
Apparatus: An open field arena (e.g., 40 cm x 40 cm x 30 cm) with the floor divided into central and peripheral squares.
-
Drug Administration: this compound is administered (p.o. or i.p.) at various doses. A vehicle control and a positive control (e.g., diazepam, 2 mg/kg, i.p.) are included.
-
Procedure: 30 minutes after drug administration, each mouse is placed in the center of the open field, and its activity is recorded for 10 minutes using a video tracking system.
-
Data Collection: Parameters measured include total distance traveled, time spent in the center zone, number of line crossings, and rearing frequency. A decrease in locomotor activity suggests sedation, while an increase in the time spent in the center may indicate an anxiolytic-like effect.
Data Presentation: Sedative and Locomotor Activity of this compound
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm, Mean ± SEM) | Time in Center (s, Mean ± SEM) | Number of Rears (Mean ± SEM) |
| Vehicle Control | - | 1500 ± 150 | 30 ± 5 | 20 ± 3 |
| Dioxopromethazine HCl | 5 | Data to be generated | Data to be generated | Data to be generated |
| Dioxopromethazine HCl | 10 | Data to be generated | Data to be generated | Data to be generated |
| Dioxopromethazine HCl | 20 | Data to be generated | Data to be generated | Data to be generated |
| Diazepam | 2 | 800 ± 100 | 60 ± 8 | 10 ± 2 |
Signaling Pathways and Experimental Workflows
Conclusion
The provided protocols offer a robust framework for the preclinical in vivo evaluation of this compound. By systematically assessing its acute toxicity, antitussive, antihistaminic, and sedative properties, researchers can generate the necessary data to support its further development as a potential therapeutic agent. The use of established animal models and clear, quantitative endpoints will ensure the reliability and reproducibility of the findings. It is imperative that all animal studies are conducted in compliance with ethical guidelines and regulations for the humane care and use of laboratory animals.
References
- 1. researchgate.net [researchgate.net]
- 2. Possible Biological and Clinical Applications of Phenothiazines | Anticancer Research [ar.iiarjournals.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cas 13754-56-8,DIOXOPROMETHAZINE HCL | lookchem [lookchem.com]
- 6. brieflands.com [brieflands.com]
- 7. Antihistamines, phenothiazine-based antipsychotics, and tricyclic antidepressants potently activate pharmacologically relevant human carbonic anhydrase isoforms II and VII - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Dioxopromethazine Hydrochloride in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxopromethazine hydrochloride, a phenothiazine derivative, is recognized for its antihistaminic properties. As with any pharmaceutical compound in development or clinical use, robust and reliable analytical methods for its quantification in biological matrices are paramount. These methods are crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, toxicological assessments, and routine therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantification of this compound in various biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which offer high sensitivity and specificity. While specific data for Dioxopromethazine is emerging, methods for the structurally similar compound Promethazine hydrochloride are well-established and serve as a strong foundation for methodology.
Mechanism of Action Overview
Dioxopromethazine primarily functions as a histamine H1 receptor antagonist, competitively inhibiting the binding of histamine to its receptor. This action alleviates allergic symptoms. Additionally, like other phenothiazines, it exhibits antagonism at dopamine D2 receptors and muscarinic acetylcholine receptors[1]. This multi-receptor activity contributes to its therapeutic effects and side-effect profile.
Quantitative Data Summary
The following tables summarize quantitative data from validated analytical methods for Dioxopromethazine and the closely related Promethazine in various biological matrices.
Table 1: HPLC-MS/MS Method Parameters for Dioxopromethazine/Promethazine Quantification
| Parameter | Dioxopromethazine (Rat Plasma) | Promethazine (Human Plasma & Urine) | Promethazine & Metabolites (Swine Tissue) |
| Linearity Range | 1.00 - 80.00 ng/mL | 1.00 - 400 ng/mL | 0.1 - 50 µg/kg |
| LLOQ | 1.00 ng/mL | 1.00 ng/mL | 0.1 - 0.5 µg/kg |
| Intra-day Precision (%RSD) | < 12.3% | < 10% | 1.8 - 11% |
| Inter-day Precision (%RSD) | < 12.3% | < 10% | 1.8 - 11% |
| Accuracy (%RE) | -10.5% to 6.6% | > 97% | 77 - 111% (Recovery) |
| Internal Standard (IS) | Diphenhydramine | Deuterated Promethazine (PMZ-d6) | Deuterated Promethazine (PMZ-d6) |
| Primary Reference | [1] | [2][3] | [4][5] |
Table 2: Sample Preparation Techniques
| Biological Matrix | Sample Preparation Method | Key Steps |
| Rat Plasma | Liquid-Liquid Extraction (LLE) | Alkalinization with 1 M Na2CO3, Extraction with ethyl acetate. |
| Human Plasma | Protein Precipitation (PPT) | Addition of acetonitrile to precipitate proteins, followed by centrifugation. |
| Human Urine | Dilute-and-Shoot | Dilution of the urine sample with the mobile phase. |
| Swine Tissue (Muscle, Liver, Kidney, Fat) | Solid-Phase Extraction (SPE) preceded by homogenization and extraction | Homogenization, extraction with 0.1% formic acid-acetonitrile, purification with acetonitrile-saturated n-hexane. |
Experimental Protocols
Below are detailed protocols for the quantification of this compound in biological samples. These are based on established methods for phenothiazine derivatives and should be validated for specific laboratory conditions.
Protocol 1: Quantification of Dioxopromethazine in Rodent Plasma by HPLC-MS/MS
This protocol is adapted from a validated method for the enantioselective analysis of Dioxopromethazine in rat plasma[1].
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of rat plasma into a microcentrifuge tube.
-
Spike with 10 µL of internal standard (IS) working solution (e.g., Diphenhydramine).
-
Add 50 µL of 1 M sodium carbonate solution to alkalinize the sample.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
2. HPLC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A chiral column is required for enantioselective separation (e.g., Chiralpak series). For non-chiral analysis, a C18 column (e.g., 2.1 x 100 mm, 3.5 µm) is suitable[4].
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions (example):
Protocol 2: High-Throughput Quantification in Human Plasma by Protein Precipitation
This method is ideal for rapid analysis of a large number of samples.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard (e.g., Dioxopromethazine-d6 or a related compound).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for injection.
2. UPLC-MS/MS Conditions
-
UPLC System: An ultra-performance liquid chromatography system for faster analysis times.
-
Column: A C18 column with a smaller particle size (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2-5 µL
-
Mass Spectrometer: As described in Protocol 1.
Protocol 3: Quantification in Urine by "Dilute-and-Shoot"
This is a straightforward method for urine samples, where matrix effects are often less pronounced than in plasma.
1. Sample Preparation
-
Thaw urine samples to room temperature and vortex.
-
Centrifuge at 5,000 x g for 5 minutes to pellet any particulates.
-
In an autosampler vial, combine 50 µL of the urine supernatant with 450 µL of the initial mobile phase containing the internal standard.
-
Cap and vortex before placing in the autosampler.
2. LC-MS/MS Conditions
-
The LC-MS/MS conditions would be similar to those described in Protocol 2. A divert valve may be employed to direct the initial, unretained components (salts) to waste, thereby protecting the mass spectrometer source.
Method Validation
All analytical methods must be validated to ensure reliability. Key validation parameters, in accordance with regulatory guidelines (e.g., FDA, EMA), include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Determined at multiple concentration levels (low, medium, high QC).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).
Conclusion
The protocols outlined provide a robust framework for the quantification of this compound in biological samples. While methods for the analogous compound Promethazine are readily adaptable, it is imperative that any method is fully validated for the specific analyte and matrix to ensure the generation of high-quality, reliable data for research and clinical applications. The use of LC-MS/MS is highly recommended for its superior sensitivity, specificity, and throughput.
References
- 1. What is the mechanism of Dioxopromethazine? [synapse.patsnap.com]
- 2. Development and validation of a sensitive LC-MS method for the determination of promethazine hydrochloride in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of a High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dioxopromethazine Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches have revealed a significant lack of specific studies detailing the use of dioxopromethazine hydrochloride for inducing sedation in animal models. No established protocols, specific dosage recommendations, or quantitative data on the sedative effects (e.g., onset, duration, depth of sedation) of this compound in common laboratory animal species have been published in the available scientific literature.
The following application notes and protocols are therefore based on the known pharmacological properties of this compound as a phenothiazine derivative and data from the closely related and more extensively studied compound, promethazine . The provided information should be considered as a starting point for researchers to design their own studies to evaluate the sedative properties of this compound. It is imperative to conduct dose-ranging studies to determine safe and effective sedative doses for the specific animal model and experimental conditions.
Introduction to this compound
This compound is a phenothiazine derivative and an orally active antihistamine.[1] Like other phenothiazines, its mechanism of action is multifaceted and includes antagonism of several key receptors in the central nervous system, which contributes to its potential sedative effects.
Table 1: Properties of this compound
| Property | Description |
| Chemical Name | 1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride[2] |
| Molecular Formula | C₁₇H₂₁ClN₂O₂S[2] |
| Molecular Weight | 352.9 g/mol [2] |
| Class | Phenothiazine, Antihistamine[1][3] |
| Known Mechanism of Action | Antagonist at histamine H1, dopamine D2, and muscarinic acetylcholine receptors. |
Potential Signaling Pathways for Sedation
The sedative effects of phenothiazines like dioxopromethazine are believed to be mediated through the blockade of several neurotransmitter systems in the central nervous system. The primary pathways involved include:
-
Histaminergic System: Blockade of H1 receptors in the brain is a major contributor to sedation.
-
Dopaminergic System: Antagonism of D2 receptors can produce sedation and neuroleptic effects.
-
Cholinergic System: Muscarinic receptor antagonism can contribute to sedation and has other central effects.
Comparative Data: Promethazine Hydrochloride in Animal Models
Due to the lack of specific data for dioxopromethazine, the following table summarizes some reported dosages of the related compound, promethazine, used in animal studies. These values are for informational purposes only and should not be directly extrapolated to this compound.
Table 2: Reported Dosages of Promethazine in Animal Models (for reference only)
| Animal Model | Route of Administration | Dosage Range | Observed Effects/Study Purpose | Citation |
| Rat | Intraperitoneal (IP) | 6.25 - 12.5 mg/kg/day | Teratogenicity study (no teratogenic effects observed) | [4] |
| Rat | Intraperitoneal (IP) | 25 mg/kg/day | Fetal mortality observed | [4] |
| Mouse | Gavage | 150 - 300 mg/kg | Decreased activity, tremors | [5] |
| Dog | Intramuscular (IM) | Varies | Preanesthetic sedation (often in combination with other drugs) | [6][7] |
| Cat | Intramuscular (IM) | Varies | Preanesthetic sedation (often in combination with other drugs) | [7] |
Experimental Protocol: Evaluation of Sedative Effects of this compound in Rodents
This protocol provides a general framework for a dose-response study to determine the sedative effects of this compound in a rodent model (e.g., rats or mice).
Materials
-
This compound (pharmaceutical grade)
-
Sterile saline (0.9% NaCl) for injection
-
Animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Animal scale
-
Syringes and needles for administration (appropriate gauge for the species and route)
-
Observational cage or open field arena
-
Timer
-
Physiological monitoring equipment (optional, e.g., pulse oximeter, rectal thermometer)
Experimental Workflow
Procedure
-
Animal Acclimatization: House animals in a controlled environment (temperature, humidity, light-dark cycle) for at least one week before the experiment to minimize stress.
-
Dose Preparation: Prepare a stock solution of this compound in sterile saline. Perform serial dilutions to create a range of doses for administration. A suggested starting range, based on related compounds, might be 1, 5, 10, 25, and 50 mg/kg. A vehicle control group (saline only) is essential.
-
Baseline Measurements: Before drug administration, record baseline behavioral and physiological parameters for each animal. This may include:
-
Locomotor activity (e.g., line crossings in an open field)
-
Righting reflex (time to return to a normal position after being placed on its back)
-
Muscle tone
-
Heart rate and respiratory rate (if non-invasive monitoring is available)
-
-
Drug Administration: Administer the prepared doses of this compound or vehicle via the chosen route (e.g., intraperitoneal, subcutaneous, or oral gavage). Ensure consistent administration volume based on body weight.
-
Post-Administration Monitoring: Immediately after administration, place the animal in an observation cage and start a timer. Continuously or at fixed intervals (e.g., 5, 15, 30, 60, 90, 120 minutes), assess and record the following parameters:
-
Onset of Sedation: Time to the first observable signs of sedation (e.g., decreased movement, ptosis).
-
Depth of Sedation: Use a scoring system (see Table 3).
-
Duration of Sedation: Time from onset until the animal returns to baseline behavior.
-
Locomotor Activity: Quantify movement if using an automated system.
-
Righting Reflex: Assess at each time point.
-
Physiological Parameters: Record any changes in heart rate, respiratory rate, and body temperature.
-
-
Recovery: Monitor the animals until they have fully recovered from the sedative effects. Provide supportive care as needed (e.g., warming pad to prevent hypothermia).
Data Presentation
Summarize the collected quantitative data in a structured table for easy comparison between dose groups.
Table 3: Example Data Table for Sedative Effects of this compound
| Dose (mg/kg) | N | Onset of Sedation (min) | Duration of Sedation (min) | Sedation Score (Peak) | Locomotor Activity (counts/hr) |
| Vehicle | 10 | N/A | N/A | 0 | (baseline) |
| 1 | 10 | ||||
| 5 | 10 | ||||
| 10 | 10 | ||||
| 25 | 10 | ||||
| 50 | 10 |
Sedation Score Example: 0 = Normal activity; 1 = Mildly decreased activity; 2 = Moderate sedation, ataxic; 3 = Deep sedation, loss of righting reflex.
Conclusion
While this compound possesses pharmacological properties suggestive of a sedative, the lack of specific research in animal models necessitates a cautious and systematic approach. The provided protocols and information are intended to guide researchers in designing and conducting their own studies to determine the efficacy and safety of this compound for inducing sedation in their specific experimental contexts. It is crucial to start with low doses and carefully monitor the animals for both desired sedative effects and any adverse reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C17H21ClN2O2S | CID 11416891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. theclinivex.com [theclinivex.com]
- 4. medcentral.com [medcentral.com]
- 5. Promethazine | C17H20N2S | CID 4927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of hydromorphone or oxymorphone, with or without acepromazine, on preanesthetic sedation, physiologic values, and histamine release in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sedative and analgesic effects of buprenorphine, combined with either acepromazine or dexmedetomidine, for premedication prior to elective surgery in cats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Dioxopromethazine Hydrochloride in Allergy Research Models
Introduction
Dioxopromethazine hydrochloride is a phenothiazine-class antihistamine drug primarily known for its potent H1 receptor antagonist activity.[1][2] It is the S,S-dioxide derivative of promethazine. Clinically, it has been utilized for the treatment of various allergic conditions, including urticaria, pruritus, and seasonal allergic rhinitis (hay fever).[1][3][4] Its mechanism of action involves competitively blocking histamine H1 receptors, thereby preventing the downstream effects of histamine released from mast cells during an allergic response.[2] This action alleviates symptoms such as itching, sneezing, and vasodilation.[5] These application notes provide a framework and detailed protocols for evaluating the efficacy of this compound in established preclinical allergy research models.
Mechanism of Action in Allergic Response
The primary mechanism of this compound in mitigating allergic reactions is through the competitive antagonism of the Histamine H1 receptor. In a type I hypersensitivity reaction, allergens cross-link IgE antibodies bound to FcεRI receptors on the surface of mast cells and basophils. This event triggers cell degranulation and the release of various inflammatory mediators, most notably histamine.[6][7] Histamine then binds to H1 receptors on target cells (e.g., vascular endothelial cells, smooth muscle cells, sensory neurons), leading to the classic symptoms of allergy. This compound occupies the H1 receptor, preventing histamine binding and subsequent signal transduction.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. What is the mechanism of Dioxopromethazine? [synapse.patsnap.com]
- 3. [9,9-dioxopromethazine (Prothanon) at the trial in hay fever] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The introduction of 9,9-dioxopromethazine (Prothanon) into the treatment of skin diseases in hospitalized patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promethazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Avoiding degradation of Dioxopromethazine hydrochloride during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of Dioxopromethazine hydrochloride during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1] It is crucial to store it in a cool, dry place in tightly sealed containers to prevent moisture absorption and degradation.[2]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are less stable than the powdered form. For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for one month.[1]
Q3: What are the primary factors that cause the degradation of this compound?
A3: The primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), high temperatures, and oxidative conditions.[1][3][4] Like other phenothiazine derivatives, it is also susceptible to hydrolysis in acidic and alkaline environments.[5]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is known to be unstable in aqueous solutions and ophthalmic instillations when exposed to direct sunlight.[3] It is recommended to use amber or opaque containers and to work in a light-protected environment when handling solutions of this compound.
Q5: What is the relationship between this compound and Promethazine?
A5: this compound is also known as Promethazine Sulfone.[6][7] It is a metabolite of Promethazine, meaning it is formed in the body through the oxidation of Promethazine. This structural similarity suggests that they may share similar degradation pathways.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Color change in the solid powder (e.g., from white to yellowish). | Oxidation due to exposure to air and/or light. | Discard the powder if the color change is significant. Ensure the container is tightly sealed and stored in a dark, dry, and cool place. Consider purging the container with an inert gas like nitrogen or argon before sealing. |
| Precipitate forms in an aqueous solution upon storage. | pH shift in the solution, or presence of trace metal contaminants.[8] | Check the pH of the solution and adjust if necessary using a suitable buffer. Use high-purity water and ensure all glassware is thoroughly cleaned to avoid metal ion contamination. If precipitation persists, prepare a fresh solution. |
| Loss of potency or inconsistent results in assays. | Degradation of the compound due to improper storage or handling. | Review storage conditions and handling procedures. Prepare fresh stock solutions from a new batch of powder. Perform a stability check of your current stock solution using an appropriate analytical method like HPLC. |
| Appearance of new peaks in HPLC chromatograms. | Formation of degradation products. | This indicates that the compound has degraded. Refer to the "Forced Degradation Studies" section to understand potential degradation pathways and identify the new peaks. A stability-indicating HPLC method should be used to resolve the parent compound from its degradants. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The goal is to induce approximately 10-30% degradation of the active pharmaceutical ingredient (API).[4][9]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. Neutralize a sample with 0.1 N NaOH before HPLC analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep the solution at 60°C for 24 hours. Neutralize a sample with 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid): Place a small amount of this compound powder in an oven at 60°C for 48 hours. Dissolve the stressed powder in the initial solvent for analysis.
-
Thermal Degradation (Solution): Keep a sample of the stock solution in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a sample of the stock solution to a light source in a photostability chamber that provides both UV and visible light. The exposure should be sufficient to determine if the molecule is photosensitive.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by HPLC.
-
A suitable starting point for the HPLC method could be a C18 column with a mobile phase consisting of a mixture of a buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent drug.
-
Data Presentation:
Summarize the results in a table for easy comparison.
| Stress Condition | % Degradation | Number of Degradation Products | Retention Times of Major Degradants (min) |
| 0.1 N HCl, 60°C, 24h | |||
| 0.1 N NaOH, 60°C, 24h | |||
| 3% H₂O₂, RT, 24h | |||
| Solid, 60°C, 48h | |||
| Solution, 60°C, 48h | |||
| Photolytic |
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
- 1. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [A study of the stability of dioxopromethazine in aqueous solutions and ophthalmic instillation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. ijrpp.com [ijrpp.com]
- 5. Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cas 13754-56-8,DIOXOPROMETHAZINE HCL | lookchem [lookchem.com]
- 7. DIOXOPROMETHAZINE HCL | 13754-56-8 [chemicalbook.com]
- 8. academicjournals.org [academicjournals.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Dioxopromethazine Hydrochloride HPLC Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Dioxopromethazine hydrochloride, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape in HPLC important?
This compound is an antihistamine with strong sedative effects.[1][2][3] In HPLC analysis, achieving a symmetrical, sharp peak (a Gaussian peak) is crucial for accurate quantification and resolution from other components in a sample.[4] Peak tailing, an asymmetry where the latter half of the peak is broader, can compromise the accuracy of integration, reduce resolution between adjacent peaks, and indicate suboptimal analytical conditions.[5][6]
Q2: I am observing significant peak tailing for this compound. What is the most likely cause?
The most common cause of peak tailing for basic compounds like this compound in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[6][7] Dioxopromethazine contains amine functional groups which can interact strongly with residual acidic silanol groups (Si-OH) on the surface of silica-based columns.[8][9][10] This interaction is a secondary retention mechanism in addition to the primary hydrophobic interaction, leading to a distorted peak shape.[7]
Q3: How does the mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical parameter. At a mid-range pH, residual silanol groups on the silica packing can be ionized (negatively charged), leading to strong electrostatic interactions with the protonated (positively charged) basic analyte, causing significant peak tailing.[4][11] By lowering the mobile phase pH (typically to between 2.5 and 3.5), the silanol groups are protonated and remain in their non-ionized form, which minimizes these undesirable secondary interactions and improves peak symmetry.[5][12]
Q4: Can my choice of HPLC column influence peak tailing for this compound?
Absolutely. The choice of column is critical for analyzing basic compounds. Here are some recommendations:
-
Use a high-purity, end-capped column: End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less available for interaction with basic analytes.[6][7]
-
Consider columns with alternative bonding technologies: Modern columns may have a polar-embedded group or a surface shielding technology that further reduces the accessibility of silanol groups, leading to improved peak shapes for basic compounds.[4][5]
-
Ensure the column is not degraded: An old or poorly maintained column can exhibit increased peak tailing due to degradation of the bonded phase and exposure of more active silanol sites.[5][6]
Q5: Are there any mobile phase additives that can help reduce peak tailing?
Yes, adding a competing base to the mobile phase can effectively reduce peak tailing. A common choice is triethylamine (TEA) at a low concentration (e.g., 10-20 mM).[12] The competing base will preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from the this compound analyte.[10][11] However, be aware that additives like TEA can shorten column lifetime and may not be suitable for all detectors (e.g., mass spectrometry).[12]
Troubleshooting Guide: this compound Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing issues with this compound.
Initial Checks
-
Confirm System Suitability: Ensure your HPLC system is performing correctly by injecting a standard compound known to give a symmetrical peak. This will help differentiate between a compound-specific issue and a general system problem.
-
Review Sample Preparation: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible, or weaker. Injecting a sample in a much stronger solvent can cause peak distortion.[11] Also, ensure the sample concentration is not causing column overload, which can also lead to peak tailing.[6][11]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A step-by-step guide to troubleshooting HPLC peak tailing.
Data Presentation: Impact of Mobile Phase pH and Additives
The following table summarizes the expected impact of mobile phase modifications on the peak asymmetry factor (As) for this compound. An ideal As value is 1.0, with values above 1.5 often considered unacceptable.[7]
| Parameter | Condition A | Asymmetry Factor (As) - Expected | Condition B | Asymmetry Factor (As) - Expected |
| Mobile Phase pH | pH 7.0 (Phosphate Buffer) | > 2.0 | pH 3.0 (Phosphate Buffer) | 1.0 - 1.5 |
| Mobile Phase Additive | pH 7.0 (No Additive) | > 2.0 | pH 7.0 (with 20 mM TEA) | 1.2 - 1.7 |
Detailed Experimental Protocol
Objective: To systematically troubleshoot and eliminate peak tailing for this compound.
Materials:
-
HPLC system with UV detector
-
C18 end-capped column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid and triethylamine (TEA)
-
0.45 µm syringe filters
Methodology:
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute with the initial mobile phase to a working concentration of 50 µg/mL.
-
Baseline Experiment (Mobile Phase A):
-
Mobile Phase: 50:50 (v/v) Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: 254 nm.
-
Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the working standard solution and record the chromatogram. Calculate the peak asymmetry factor.
-
-
pH Optimization (Mobile Phase B):
-
Mobile Phase: 50:50 (v/v) Acetonitrile : 25 mM Potassium Phosphate Buffer (adjusted to pH 3.0 with phosphoric acid).
-
Procedure: Flush the system and column thoroughly with the new mobile phase. Equilibrate for 30 minutes. Inject the working standard and record the chromatogram. Calculate the peak asymmetry factor and compare it to the baseline experiment.
-
-
Evaluation of Mobile Phase Additive (Mobile Phase C):
-
Mobile Phase: 50:50 (v/v) Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 7.0) containing 0.1% (v/v) Triethylamine.
-
Procedure: Flush the system and column. Equilibrate for 30 minutes. Inject the working standard and record the chromatogram. Calculate the peak asymmetry factor and compare.
-
-
Assessment of Column Overload:
-
Procedure: Using the optimal mobile phase determined from the steps above, prepare and inject solutions with decreasing concentrations of this compound (e.g., 25 µg/mL, 10 µg/mL, 5 µg/mL). If the peak shape improves significantly at lower concentrations, column overload was a contributing factor.
-
Signaling Pathway of Peak Tailing
The diagram below illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for basic analytes like this compound.
Caption: Interaction of basic analyte with ionized silanol groups.
References
- 1. herzpharmaceuticals.com [herzpharmaceuticals.com]
- 2. biocompare.com [biocompare.com]
- 3. DIOXOPROMETHAZINE HCL | 13754-56-8 [chemicalbook.com]
- 4. chromtech.com [chromtech.com]
- 5. uhplcs.com [uhplcs.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. phenomenex.blog [phenomenex.blog]
- 11. i01.yizimg.com [i01.yizimg.com]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
Technical Support Center: Sonodynamic Antimicrobial Chemotherapy (SACT) with Dioxopromethazine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dioxopromethazine hydrochloride (DPZ) in sonodynamic antimicrobial chemotherapy (SACT).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPZ) and why is it used in SACT?
This compound is a phenothiazine derivative, known for its antihistaminic properties.[1][2][3] In the context of SACT, it acts as a sonosensitizer. When activated by low-intensity ultrasound, DPZ facilitates the production of cytotoxic reactive oxygen species (ROS), which are responsible for the antimicrobial effect.[4] The use of sonosensitizers like DPZ allows for targeted antimicrobial action with potentially reduced side effects compared to conventional antibiotics.[5][6]
Q2: What is the primary mechanism of antimicrobial action in DPZ-mediated SACT?
The primary mechanism is the generation of ROS.[5][6] Ultrasound activation of DPZ leads to the formation of ROS, such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). These highly reactive molecules induce oxidative stress in bacterial cells, leading to damage of essential biomolecules like proteins, lipids, and nucleic acids, ultimately resulting in cell death.[4][7]
Q3: Which types of bacteria are more susceptible to SACT?
Generally, Gram-positive bacteria are more vulnerable to SACT than Gram-negative bacteria.[4] This is often attributed to the structural differences in their cell walls. The complex outer membrane of Gram-negative bacteria can act as a barrier, limiting the penetration of the sonosensitizer and the damaging effects of ROS.[8]
Q4: Can bacteria develop resistance to DPZ-mediated SACT?
While SACT is considered less prone to resistance development than traditional antibiotics due to its multi-target mechanism of action, bacteria can exhibit or develop resistance.[5][6] Potential resistance mechanisms include:
-
Overexpression of Efflux Pumps: Bacteria may actively pump DPZ out of the cell, reducing its intracellular concentration and thus the efficacy of sonodynamic activation. Phenothiazines have been shown to be substrates of bacterial multidrug resistance (MDR) pumps.[9][10]
-
Enhanced ROS Scavenging: Bacteria possess natural defense mechanisms against oxidative stress, including enzymes like superoxide dismutase and catalase that neutralize ROS.[7][11] Upregulation of these systems can confer resistance.
-
Biofilm Formation: Bacteria within biofilms are encased in a protective extracellular matrix that can limit the diffusion of DPZ and quench ROS, thereby reducing the effectiveness of SACT.[12]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low antimicrobial efficacy against Gram-negative bacteria. | The outer membrane of Gram-negative bacteria is impeding DPZ uptake. | 1. Increase the concentration of DPZ. 2. Increase the ultrasound intensity or duration. 3. Consider using a permeabilizing agent in combination with DPZ (ensure compatibility and control for toxicity). |
| Decreased efficacy in subsequent experiments with the same bacterial strain. | Development of resistance through efflux pump upregulation. | 1. Incorporate an efflux pump inhibitor (EPI) in your experimental setup. 2. Verify efflux pump gene expression using RT-qPCR. 3. Alternate with other sonosensitizers to reduce selective pressure. |
| Inconsistent results between experiments. | 1. Inconsistent ultrasound application. 2. Degradation of DPZ. 3. Variability in bacterial growth phase. | 1. Ensure the ultrasound transducer is properly calibrated and positioned consistently. 2. Prepare fresh DPZ solutions for each experiment and protect from light. 3. Standardize the bacterial culture conditions and use bacteria from the same growth phase (e.g., mid-logarithmic) for all experiments. |
| Poor efficacy against bacterial biofilms. | The extracellular polymeric substance (EPS) matrix is preventing DPZ penetration and neutralizing ROS. | 1. Combine SACT with a biofilm-degrading enzyme (e.g., DNase I, proteinase K). 2. Increase the ultrasound intensity to mechanically disrupt the biofilm. 3. Prolong the exposure time to both DPZ and ultrasound. |
Experimental Protocols
Protocol 1: Evaluation of DPZ-SACT Efficacy on Planktonic Bacteria
-
Bacterial Culture: Culture the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth to the mid-logarithmic phase.
-
Preparation of Bacterial Suspension: Centrifuge the culture, wash the pellet with phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of approximately 10⁶ CFU/mL.
-
SACT Treatment:
-
Aliquot the bacterial suspension into a 96-well plate.
-
Add DPZ to the desired final concentrations. Include a control group with no DPZ.
-
Incubate in the dark for a predetermined period (e.g., 30 minutes) to allow for DPZ uptake.
-
Expose the wells to a calibrated low-intensity ultrasound source for a specific duration. Include a control group that is not exposed to ultrasound.
-
-
Viability Assessment:
-
Perform serial dilutions of the treated bacterial suspensions.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate overnight and count the colony-forming units (CFU/mL).
-
Calculate the percentage of bacterial reduction compared to the control groups.
-
Protocol 2: Assessment of ROS Generation
-
ROS Probe: Use a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which fluoresces upon oxidation.
-
Treatment: In a 96-well plate, combine DPZ, the ROS probe, and the bacterial suspension (or a cell-free solution).
-
Ultrasound Application: Expose the wells to the ultrasound source.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates ROS production.
Signaling Pathways and Workflows
Bacterial Resistance Mechanisms to DPZ-SACT
Caption: Bacterial resistance pathways to DPZ-SACT.
Experimental Workflow for Evaluating DPZ-SACT Efficacy
Caption: Workflow for assessing DPZ-SACT antimicrobial efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. biocompare.com [biocompare.com]
- 4. Sonodynamic antimicrobial chemotherapy: An emerging alternative strategy for microbial inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial sonodynamic nanomedicine: mechanism, category, and applications [biomat-trans.com]
- 6. Antibacterial sonodynamic nanomedicine: mechanism, category, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobials Functioning through ROS-Mediated Mechanisms: Current Insights [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Phenothiazinium antimicrobial photosensitizers are substrates of bacterial multidrug resistance pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenothiazinium Antimicrobial Photosensitizers Are Substrates of Bacterial Multidrug Resistance Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacterial Response to Oxidative Stress and RNA Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ex vivo efficacy of sonodynamic antimicrobial chemotherapy for inhibition of Enterococcus faecalis and Candida albicans biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dioxopromethazine Hydrochloride Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from dioxopromethazine hydrochloride in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
A1: this compound is a phenothiazine derivative with antihistaminic, antiemetic, and anticholinergic properties.[1] Its chemical structure, containing a tricyclic ring system, is known to be reactive and can lead to non-specific interactions with assay components. Phenothiazines, as a class, are recognized as Pan-Assay Interference Compounds (PAINS), meaning they can produce false-positive or false-negative results in various high-throughput screening and other biochemical assays.[2]
Q2: What types of biochemical assays are potentially affected by this compound?
A2: Due to its chemical nature, this compound may interfere with a wide range of assays, including:
-
Enzyme Assays: Particularly those involving redox reactions or susceptible to non-specific inhibition (e.g., kinases, proteases, phosphatases).[3]
-
Fluorescence-Based Assays: The inherent fluorescence of phenothiazines or their ability to quench fluorescence can interfere with assays using fluorescent probes.[4][5]
-
Colorimetric Assays: The compound's color or its reaction with assay reagents can affect absorbance readings.
-
Immunoassays: Phenothiazines have been reported to cause false-positive results in certain immunoassays.[6]
-
Cell-Based Assays: Effects on cell signaling pathways, such as those involving protein phosphatase 2A (PP2A), can lead to misinterpretation of results.[7][8]
Q3: What are the common mechanisms of interference for phenothiazine compounds like this compound?
A3: Interference can occur through several mechanisms:
-
Chemical Reactivity: The phenothiazine ring system can be susceptible to oxidation, leading to the generation of reactive oxygen species (ROS) that can damage assay components.
-
Non-specific Binding: Promiscuous binding to proteins can cause inhibition or activation that is not target-specific.
-
Assay-Specific Effects: This includes light absorption or fluorescence in optical assays, or redox cycling in enzymatic assays.
-
Aggregation: At higher concentrations, compounds can form aggregates that sequester and inhibit enzymes.
Troubleshooting Guides
Issue 1: Unexpected Inhibition or Activation in an Enzyme Assay
Symptoms:
-
Dose-response curves with steep Hill slopes.
-
Irreproducible results between experiments.
-
Activity is observed at high compound concentrations.
Troubleshooting Steps:
-
Assess for Non-Specific Reactivity:
-
Thiol Reactivity Test: Include a reducing agent like dithiothreitol (DTT) (1 mM) in your assay buffer. A significant shift ( >3-fold) in the IC50 value in the presence of DTT suggests potential thiol reactivity.[9]
-
Redox Activity Check: Test for the generation of hydrogen peroxide (H₂O₂) in the presence of the compound. Redox-cycling compounds can interfere with many assays.[9]
-
-
Evaluate for Compound Aggregation:
-
Detergent Test: Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. If the inhibitory effect of the compound is significantly reduced, aggregation is a likely cause.
-
-
Perform Control Experiments:
-
No-Enzyme Control: Run the assay in the absence of the enzyme to see if the compound itself affects the substrate or detection reagents.
-
Pre-incubation Test: Pre-incubate the enzyme with the compound for varying durations. Time-dependent inhibition may indicate a covalent modification or slow-binding mechanism.
-
Issue 2: Anomalous Results in a Fluorescence-Based Assay
Symptoms:
-
High background fluorescence.
-
Quenching of the fluorescent signal.
-
A shift in the fluorescence emission spectrum.
Troubleshooting Steps:
-
Characterize Compound's Intrinsic Fluorescence:
-
Measure the fluorescence spectrum of this compound at the excitation and emission wavelengths of your assay to determine if it has overlapping fluorescence.
-
-
Test for Fluorescence Quenching:
-
In a cell-free system, mix the compound with your fluorescent probe and measure the fluorescence. A decrease in signal indicates quenching.
-
-
Use Alternative Detection Methods:
-
If possible, switch to a different detection method, such as a colorimetric or luminescence-based assay, to confirm the results.
-
Quantitative Data on Phenothiazine Interference
Direct quantitative data for this compound's interference across a wide range of assays is limited. However, data from related phenothiazines can provide an indication of potential effects. The following table summarizes known IC50 values for various phenothiazines in different assays. Note: This data should be used as a guideline, and specific interference should be experimentally determined for this compound.
| Phenothiazine Derivative | Assay/Target | IC50 Value | Reference |
| Thioridazine | NADPH Oxidase (NOX1) | ~5 µM | [3] |
| Promazine | NADPH Oxidase (NOX2) | ~10 µM | [3] |
| Perphenazine | Protein Phosphatase 2A (PP2A) Activation | Induces dephosphorylation | [8] |
| Trifluoperazine | 3D Spheroid Formation (MDA-MB-231 cells) | 0.2 µM - 40 µM | [7] |
Experimental Protocols
Protocol 1: Serial Dilution for Interference Testing
This protocol helps to determine if the observed effect of a compound is due to specific binding or non-specific interference, which often does not show a linear dose-response upon dilution.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer.
-
96-well plates.
-
Multichannel pipette.
Procedure:
-
Prepare a series of 1:2 or 1:10 serial dilutions of the this compound stock solution in the assay buffer.[1][10][11][12]
-
Add a fixed volume of each dilution to the wells of a 96-well plate.
-
Initiate the biochemical reaction by adding the other assay components (enzyme, substrate, etc.).
-
Measure the assay signal at appropriate time points.
-
Plot the signal against the log of the compound concentration to generate a dose-response curve. A non-ideal curve may suggest interference.
Protocol 2: Analyte Recovery Experiment to Detect Interference
This protocol assesses whether the presence of this compound affects the measurement of a known amount of analyte.
Materials:
-
Sample matrix (e.g., buffer, cell lysate).
-
This compound.
-
Analyte standard of known concentration.
Procedure:
-
Prepare three sets of samples:
-
A: Sample matrix only.
-
B: Sample matrix spiked with a known concentration of the analyte standard.
-
C: Sample matrix spiked with both the analyte standard and this compound.
-
-
Perform the assay on all three sets of samples.
-
Calculate the analyte recovery in the presence of the compound:
-
Recovery (%) = [ (Signal of C - Signal of A) / (Signal of B - Signal of A) ] * 100
-
-
A recovery significantly different from 100% indicates interference.[13]
Visualizations
Signaling Pathway: Potential Impact of Dioxopromethazine on PP2A Pathway
References
- 1. Serial dilution – ANACC Methods and Materials [research.csiro.au]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. A subset of N-substituted phenothiazines inhibits NADPH oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence studies on the interaction between chlorpromazine and model cell membranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Simultaneous flow-injection determination of chlorpromazine and promethazine by photochemical reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenothiazines induce PP2A-mediated apoptosis in T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. asm.org [asm.org]
- 13. westgard.com [westgard.com]
Technical Support Center: Optimizing Ultrasound Parameters for Dioxopromethazine Hydrochloride Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the ultrasound-mediated activation of Dioxopromethazine hydrochloride in sonodynamic therapy (SDT) research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in sonodynamic therapy?
This compound is a phenothiazine derivative that can act as a sonosensitizer. In sonodynamic therapy, a non-toxic sonosensitizer is administered and then activated by focused ultrasound at the target site. This activation leads to the generation of reactive oxygen species (ROS), which can induce localized cell death, offering a targeted approach for cancer therapy and other applications.
Q2: What are the key ultrasound parameters to consider for activating this compound?
The critical ultrasound parameters that require optimization for effective this compound activation include:
-
Frequency: Typically in the range of 1-3 MHz for a balance of tissue penetration and cavitation efficiency.
-
Intensity (Acoustic Power): Usually between 0.5 and 3 W/cm², influencing the amount of energy delivered to the target.
-
Duty Cycle: Often a pulsed mode (e.g., 10-50%) is preferred over a continuous wave to minimize thermal effects.
-
Treatment Time (Sonication Duration): Can range from 30 seconds to 30 minutes, depending on the desired therapeutic effect.
Q3: How do I determine the optimal ultrasound parameters for my specific experiment?
The optimal parameters are highly dependent on the experimental model (in vitro vs. in vivo), the target tissue, and the desired biological outcome. It is crucial to perform pilot studies to determine the optimal settings. A good starting point is to use parameters reported for structurally similar phenothiazine sonosensitizers, such as methylene blue, and then systematically vary one parameter at a time while keeping others constant.
Q4: What is the proposed mechanism of this compound activation by ultrasound?
The prevailing theory is that ultrasound induces acoustic cavitation, the formation and collapse of microbubbles in the tissue. This process generates localized high temperatures and pressures, leading to the formation of reactive oxygen species (ROS) like singlet oxygen (¹O₂) and hydroxyl radicals (•OH). This compound, as a sonosensitizer, enhances the efficiency of this ROS production, leading to oxidative stress and subsequent cell death in the target area.
Data Presentation: Ultrasound Parameters for Phenothiazine-based Sonosensitizers
The following table summarizes typical ultrasound parameters used for the activation of phenothiazine-based sonosensitizers, which can serve as a starting point for optimizing this compound activation.
| Parameter | In Vitro Range | In Vivo Range | Key Considerations |
| Frequency | 1 - 3 MHz | 0.5 - 2 MHz | Lower frequencies offer deeper tissue penetration for in vivo studies. |
| Intensity | 0.5 - 2.5 W/cm² | 1 - 3 W/cm² | Higher intensities can increase ROS production but also risk thermal damage. |
| Duty Cycle | 10% - 50% | 20% - 50% | Pulsed ultrasound is generally preferred to minimize heating of tissues. |
| Treatment Time | 30 sec - 10 min | 1 min - 30 min | Longer durations can increase the therapeutic effect but also the risk of side effects. |
Experimental Protocols
In Vitro Sonodynamic Therapy Protocol
This protocol provides a general framework for assessing the sonodynamic efficacy of this compound in a cell culture model.
Materials:
-
This compound solution
-
Target cell line (e.g., cancer cell line)
-
Cell culture medium and supplements
-
Multi-well plates (e.g., 96-well)
-
Ultrasound transducer and generator
-
Acoustic coupling gel
-
Reactive Oxygen Species (ROS) detection probe (e.g., DCFH-DA)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Sonosensitizer Incubation: Treat the cells with varying concentrations of this compound and incubate for a specific period (e.g., 1-4 hours) to allow for cellular uptake. Include control wells with no sonosensitizer.
-
Ultrasound Exposure:
-
Apply a layer of acoustic coupling gel to the bottom of the plate.
-
Position the ultrasound transducer directly below the well to be treated.
-
Apply ultrasound using the desired parameters (frequency, intensity, duty cycle, and duration).
-
Include control groups that receive ultrasound alone, this compound alone, and no treatment.
-
-
ROS Detection (Optional): Immediately after ultrasound exposure, incubate the cells with a ROS-sensitive probe according to the manufacturer's instructions and measure the fluorescence.
-
Cell Viability Assessment: At a predetermined time point post-treatment (e.g., 24 or 48 hours), perform a cell viability assay to determine the cytotoxic effect.
In Vivo Sonodynamic Therapy Protocol
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound-mediated SDT in a tumor-bearing animal model.
Materials:
-
Tumor-bearing animal model (e.g., mice with subcutaneous tumors)
-
Sterile this compound solution for injection
-
Anesthesia
-
Ultrasound transducer and generator
-
Acoustic coupling gel
-
Calipers for tumor measurement
-
Imaging system for monitoring tumor response (e.g., bioluminescence, fluorescence, or high-frequency ultrasound)
Procedure:
-
Tumor Inoculation: Inoculate tumor cells into the desired location in the animal model and allow the tumors to reach a palpable size.
-
Sonosensitizer Administration: Administer this compound to the animals, typically via intravenous or intraperitoneal injection. The timing between administration and ultrasound application needs to be optimized to allow for maximal tumor accumulation.
-
Anesthesia and Preparation: Anesthetize the animal and place it in a position that allows for clear access to the tumor. Apply acoustic coupling gel to the skin overlying the tumor.
-
Ultrasound Application:
-
Position the ultrasound transducer over the tumor.
-
Deliver the ultrasound treatment using the optimized parameters.
-
Include control groups: tumor-bearing animals with no treatment, ultrasound alone, and this compound alone.
-
-
Tumor Growth Monitoring: Measure the tumor volume at regular intervals using calipers or an imaging system to assess the treatment response.
-
Endpoint Analysis: At the end of the study, tumors and major organs may be harvested for histological analysis to evaluate treatment efficacy and potential toxicity.
Mandatory Visualization
Caption: Signaling pathway of sonodynamic therapy with this compound.
Caption: General experimental workflow for optimizing sonodynamic therapy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low therapeutic effect | - Inadequate ultrasound intensity or duration.- Suboptimal this compound concentration or incubation time.- Poor acoustic coupling. | - Increase ultrasound intensity or treatment time incrementally.- Perform a dose-response and time-course experiment for the sonosensitizer.- Ensure sufficient and uniform application of coupling gel. |
| High variability in results | - Inconsistent ultrasound transducer positioning.- Fluctuations in ultrasound machine output.- Inconsistent cell seeding density or tumor size. | - Use a fixed holder or imaging guidance for consistent transducer placement.- Calibrate the ultrasound equipment regularly.- Standardize cell seeding protocols and use animals with similar tumor volumes. |
| Excessive heating or tissue damage | - Ultrasound intensity is too high.- Continuous wave mode is used instead of pulsed mode. | - Reduce the ultrasound intensity.- Switch to a pulsed mode with a lower duty cycle (e.g., 20-50%). |
| Difficulty detecting ROS | - ROS scavenger presence in the medium.- Inappropriate timing of ROS measurement.- Low sensitivity of the detection probe. | - Use phenol red-free medium during the experiment.- Measure ROS immediately after ultrasound exposure as they are short-lived.- Use a more sensitive probe or increase the probe concentration. |
| Inconsistent in vivo tumor response | - Heterogeneity of tumor vasculature and perfusion.- Variable accumulation of the sonosensitizer in the tumor. | - Increase the number of animals per group to account for biological variability.- Use imaging techniques to confirm sonosensitizer accumulation in the tumor before ultrasound treatment. |
Dioxopromethazine hydrochloride formulation for improved delivery
Technical Support Center: LipoDiox™ Formulation
Welcome to the technical support center for the LipoDiox™ formulation, a lipid nanoparticle-based system for the enhanced delivery of Dioxopromethazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of LipoDiox™ in your research.
Frequently Asked Questions (FAQs)
Q1: What is the LipoDiox™ formulation? A1: LipoDiox™ is an advanced drug delivery system composed of this compound encapsulated within solid lipid nanoparticles (SLNs). This formulation is designed to enhance the oral bioavailability and control the release profile of the drug compared to conventional aqueous solutions.
Q2: What is the primary mechanism of action for this compound? A2: this compound is a first-generation antihistamine that acts as a potent antagonist of the Histamine H1 receptor.[1][2] By blocking the H1 receptor, it inhibits the downstream signaling cascade initiated by histamine, thereby alleviating symptoms associated with allergic reactions.[2][3]
Q3: What are the main advantages of using the LipoDiox™ system? A3: The primary advantages include:
-
Enhanced Bioavailability: The lipid matrix protects Dioxopromethazine HCl from premature degradation and facilitates its absorption.[4][5]
-
Sustained Release: The formulation is designed to release the drug over an extended period, potentially reducing dosing frequency.[5]
-
Improved Stability: Encapsulation within the lipid nanoparticles protects the active pharmaceutical ingredient (API) from chemical degradation.[4]
Q4: What are the key components of the LipoDiox™ formulation kit? A4: The kit contains a pre-mixed lipid blend (including a structural lipid and an emulsifier), a concentrated Dioxopromethazine HCl solution, and a specialized hydration buffer (10 mM citrate, pH 5.0).
Q5: How should the LipoDiox™ formulation and its components be stored? A5: The lipid blend should be stored at 2-8°C. The Dioxopromethazine HCl solution and hydration buffer should be stored at room temperature. Once prepared, the final LipoDiox™ nanoparticle suspension is stable for up to one month at 2-8°C. For long-term storage, freezing at -20°C is recommended.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during the preparation and characterization of the LipoDiox™ formulation.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| 1. Particle size (Z-average) is > 250 nm or Polydispersity Index (PDI) is > 0.3. | 1. Inadequate homogenization energy.2. Incorrect temperature during homogenization.3. Aggregation due to improper buffer pH or ionic strength.[7] | 1. Increase the sonication amplitude/time or the high-pressure homogenization cycles as per Protocol 1.0.2. Ensure the lipid phase is fully melted and maintained at 5-10°C above its melting point during dispersion.3. Verify the pH of the hydration buffer is ~5.0. Do not use buffers with high ionic strength like PBS for the initial formulation step.[8] |
| 2. Encapsulation Efficiency (%EE) is below 80%. | 1. Drug partitioning into the external aqueous phase.2. Drug degradation during processing.3. Inaccurate quantification by HPLC. | 1. Ensure the aqueous phase temperature is not excessively high, as this can increase the solubility of Dioxopromethazine HCl and reduce partitioning into the lipid core.2. Avoid prolonged exposure to high temperatures. Minimize the homogenization time to the minimum required to achieve the desired particle size.3. Re-validate your HPLC method. Ensure complete nanoparticle disruption (e.g., with a suitable solvent like methanol) before measuring the total drug amount. |
| 3. Visible precipitation or aggregation occurs within days of storage. | 1. Low zeta potential leading to particle instability.2. Ostwald ripening (crystal growth).3. Temperature fluctuations. | 1. Measure the zeta potential. A value below |20| mV may indicate instability. Ensure the correct emulsifier concentration is used.2. This can be inherent to the lipid matrix. Consider storing at a consistent 4°C and minimize agitation.[4]3. Avoid freeze-thaw cycles unless explicitly storing long-term at -20°C. |
| 4. Inconsistent results between batches. | 1. Variation in operator technique.2. Inconsistent equipment performance.3. Purity/quality of reagents (e.g., water). | 1. Standardize all manual steps, especially the rate of addition of the lipid phase to the aqueous phase.2. Calibrate and service your homogenizer/sonicator regularly.[5]3. Use high-purity (e.g., Milli-Q) water for all preparations. |
Experimental Protocols
Protocol 1.0: Preparation of LipoDiox™ Nanoparticles
This protocol describes the hot high-pressure homogenization method for preparing LipoDiox™ nanoparticles.
Materials:
-
LipoDiox™ Lipid Blend
-
Dioxopromethazine HCl Solution
-
Hydration Buffer (10 mM Citrate, pH 5.0)
-
High-purity water
-
High-pressure homogenizer or probe sonicator
-
Water bath, magnetic stirrer with heating
Methodology:
-
Prepare Aqueous Phase: In a sterile beaker, add 2 mL of the Dioxopromethazine HCl solution to 48 mL of Hydration Buffer. Heat to 75°C while stirring gently.
-
Prepare Lipid Phase: In a separate beaker, melt the LipoDiox™ Lipid Blend at 75°C (or 10°C above the lipid's melting point) until it forms a clear, homogenous liquid.
-
Create Pre-emulsion: Add the hot lipid phase dropwise into the hot aqueous phase under vigorous stirring (approx. 8000 rpm) using a high-shear mixer for 5 minutes. A milky pre-emulsion will form.
-
Homogenization:
-
Using High-Pressure Homogenizer: Immediately process the hot pre-emulsion through a high-pressure homogenizer set at 800 bar for 5-10 cycles. Maintain the temperature at 75°C throughout.
-
Using Probe Sonicator: Alternatively, sonicate the pre-emulsion using a probe sonicator at 60% amplitude for 10 minutes in a pulsed mode (e.g., 30 seconds on, 10 seconds off) in a heated water bath to maintain temperature.
-
-
Cooling and Solidification: Immediately place the resulting hot nanoemulsion in an ice bath and continue stirring until it cools to room temperature. This allows the lipid nanoparticles to solidify.
-
Storage: Transfer the final LipoDiox™ suspension to a sterile container and store at 2-8°C.
Protocol 2.0: Characterization of LipoDiox™ Nanoparticles
2.1 Particle Size and Zeta Potential Analysis:
-
Dilute the LipoDiox™ suspension 1:100 with high-purity water.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the Z-average particle size and Polydispersity Index (PDI).
-
For Zeta Potential, dilute the sample 1:100 in 1 mM KCl solution and measure using the same instrument with an appropriate electrode cell.
2.2 Determination of Encapsulation Efficiency (%EE):
-
Separate Free Drug: Place 1 mL of the LipoDiox™ suspension into a centrifugal filter unit (e.g., Amicon Ultra, 10 kDa MWCO). Centrifuge at 4000 x g for 20 minutes.
-
Collect the filtrate, which contains the unencapsulated (free) Dioxopromethazine HCl.
-
Measure Total Drug: Take 100 µL of the original, un-centrifuged LipoDiox™ suspension and add 900 µL of methanol to disrupt the nanoparticles and release the encapsulated drug. Vortex for 2 minutes.
-
Quantify via HPLC: Analyze the concentration of Dioxopromethazine HCl in both the "free drug" filtrate and the "total drug" sample using a validated HPLC-UV method (e.g., C18 column, mobile phase of acetonitrile:phosphate buffer, detection at 254 nm).
-
Calculate %EE using the following formula: %EE = ((Total Drug - Free Drug) / Total Drug) * 100
Data Presentation
The following table summarizes the expected physicochemical properties of a successfully prepared LipoDiox™ formulation compared to a conventional Dioxopromethazine HCl aqueous solution.
| Parameter | LipoDiox™ Formulation | Conventional Solution |
| Appearance | Homogenous, milky-white suspension | Clear, colorless solution |
| Particle Size (Z-average) | 150 ± 20 nm | Not Applicable |
| Polydispersity Index (PDI) | < 0.25 | Not Applicable |
| Zeta Potential | -25 ± 5 mV | Not Applicable |
| Encapsulation Efficiency (%EE) | > 85% | Not Applicable |
| Drug Loading (%DL) | ~5% | Not Applicable |
Mandatory Visualizations
Signaling Pathway
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. What is the mechanism of Dioxopromethazine? [synapse.patsnap.com]
- 3. What are H1 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 5. rroij.com [rroij.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. hiyka.com [hiyka.com]
- 8. biomol.com [biomol.com]
Validation & Comparative
A Comparative Guide to the Quantification of Dioxopromethazine Hydrochloride: HPLC vs. UV Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
At a Glance: Method Comparison
| Parameter | HPLC for Dioxopromethazine HCl | UV Spectrophotometry for Promethazine HCl |
| Principle | Chromatographic separation followed by UV detection | Measurement of UV absorbance |
| Specificity | High (separates from impurities and excipients) | Lower (potential for interference from other absorbing compounds) |
| Sensitivity | High | Moderate |
| Linearity Range | Typically narrow (e.g., µg/mL range) | Wider (e.g., 2-28 µg/mL)[1] |
| Instrumentation | HPLC system with UV detector | UV-Vis Spectrophotometer |
| Sample Throughput | Lower | Higher |
| Cost | Higher | Lower |
| Method Development | More complex | Simpler |
High-Performance Liquid Chromatography (HPLC) for Dioxopromethazine Hydrochloride
HPLC is a powerful analytical technique that separates components in a mixture, making it highly specific for quantifying an active pharmaceutical ingredient (API) in the presence of impurities, degradation products, and formulation excipients.
Experimental Protocol: HPLC Method for this compound in Eye Drops
This protocol is based on a validated method for the determination of this compound.[2]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Modified C18 stationary phase, optimized for the separation of basic compounds.[2]
-
Mobile Phase: Methanol and 5 mM phosphoric acid (60/40 v/v), pH 3.02.[2]
-
Flow Rate: 2 mL/min.[2]
-
Injection Volume: 20 µL.[2]
-
Detection Wavelength: 275 nm.[2]
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or water).
-
Prepare a series of working standard solutions by diluting the stock solution to known concentrations spanning the expected sample concentration range.
3. Sample Preparation:
-
For eye drops, dilute the sample with water in a 1:50 ratio.[2]
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on its retention time.
-
Quantify the amount of this compound in the sample by comparing its peak area with the peak areas of the standard solutions.
Performance Characteristics of a Validated HPLC Method
The following table summarizes typical performance characteristics for a validated HPLC method, based on general principles of HPLC method validation. Specific data for the this compound method was not fully available in the public domain.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ng/mL range |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range |
UV Spectrophotometry for Promethazine Hydrochloride (as a proxy for this compound)
UV spectrophotometry is a simpler and more rapid analytical technique that relies on the absorption of ultraviolet light by the analyte. While it is less specific than HPLC, it can be a valuable tool for the quantification of pure substances or in simple formulations where interfering substances are absent.
Experimental Protocol: Visible Spectrophotometric Method for Promethazine Hydrochloride
This protocol is based on a validated method for the determination of Promethazine hydrochloride.[1]
1. Instrumentation:
-
A standard UV-Visible spectrophotometer.
2. Reagents:
-
Sodium hypochlorite solution.
-
Sulfuric acid.
3. Standard Solution Preparation:
-
Prepare a stock solution of Promethazine hydrochloride reference standard in distilled water.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 2-28 µg/mL.[1]
4. Sample Preparation:
-
Dissolve the sample containing Promethazine hydrochloride in distilled water to obtain a concentration within the linear range.
5. Analysis:
-
To the standard and sample solutions, add sodium hypochlorite in a sulfuric acid medium.
-
Allow the color to develop. The solution will turn a pinkish-red color.[1]
-
Measure the absorbance of the solutions at the wavelength of maximum absorption (λmax), which is 518 nm.[1]
-
Quantify the amount of Promethazine hydrochloride in the sample by comparing its absorbance to the calibration curve generated from the standard solutions.
Performance Characteristics of a Validated UV-Visible Spectrophotometric Method for Promethazine Hydrochloride
| Parameter | Performance |
| Linearity Range | 2-28 µg/mL[1] |
| Molar Absorptivity | 0.978×10⁴ L. mol⁻¹. cm⁻¹[1] |
| Accuracy (% Recovery) | Typically 98-102% |
| Precision (% RSD) | < 2% |
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method like HPLC, in accordance with ICH guidelines.
Caption: A flowchart of the HPLC method validation process.
Comparative Analysis of Analytical Techniques
This diagram illustrates the key differences and considerations when choosing between HPLC and UV Spectrophotometry for the quantification of a pharmaceutical compound.
References
Comparative Efficacy Analysis: Dioxopromethazine Hydrochloride vs. Promethazine
This guide provides a detailed comparison of the efficacy, mechanisms of action, and experimental evaluation of Dioxopromethazine Hydrochloride and Promethazine, two phenothiazine-derived first-generation antihistamines. The analysis is intended for researchers, scientists, and professionals in drug development, presenting available data to highlight both the established therapeutic profiles and the existing gaps in comparative clinical evidence.
Introduction and Pharmacological Classification
This compound and promethazine are structurally related compounds belonging to the phenothiazine class of drugs. Both function as first-generation H1 receptor antagonists, a class known for its sedative and anticholinergic properties.[1][2] Dioxopromethazine, also known as promethazine sulfone, is a metabolite of promethazine.[3][4] While promethazine has a broad, well-documented range of clinical applications, dioxopromethazine is also utilized for its antihistaminic and antitussive effects, though clinical data is less abundant in publicly accessible literature.[5][6]
Mechanism of Action
Both compounds exert their therapeutic effects through a multi-receptor antagonism strategy. Their primary mechanism is the competitive, reversible blockade of histamine H1 receptors.[1][2] This action prevents histamine-induced effects during allergic reactions, such as vasodilation and increased capillary permeability.
Beyond H1 receptor antagonism, both drugs also block other receptors, contributing to their broader clinical effects and side-effect profiles:[1][6][7]
-
Dopamine (D2) Receptors: Antagonism in the brain contributes to antiemetic effects.[1][6]
-
Muscarinic Acetylcholine Receptors: Blockade leads to anticholinergic effects, such as dry mouth and sedation, and contributes to anti-nausea action.[1][2]
-
Alpha-Adrenergic Receptors: This activity can contribute to sedative and potential hypotensive side effects.[6]
The shared primary pathway of H1 receptor antagonism is illustrated below.
Caption: Antagonism of the Histamine H1 Receptor Signaling Pathway.
Comparative Efficacy
Direct, head-to-head clinical trials comparing the efficacy of this compound and promethazine are not available in the peer-reviewed English literature. Efficacy must therefore be inferred from individual studies and approved indications.
Promethazine
Promethazine is a well-established drug with proven efficacy across multiple conditions.[5]
-
Allergic Conditions: Effective for seasonal allergic rhinitis, allergic conjunctivitis, and uncomplicated urticaria.[5] A 2018 systematic review found promethazine was effective in reducing cough frequency and severity in patients with allergic cough, though the quality of evidence was noted as generally low.
-
Nausea and Vomiting: It has substantial antiemetic activity, used for postoperative nausea and vomiting.[5] However, a randomized, double-blind clinical trial comparing intravenous prochlorperazine (10 mg) with promethazine (25 mg) for uncomplicated nausea and vomiting in the emergency department found that prochlorperazine worked significantly better, providing quicker and more complete relief.[8]
-
Sedation: Its sedative properties are utilized for preoperative and postoperative sedation.[5]
-
Antitussive: It is used as a cough suppressant. However, a 2013 randomized controlled trial in children with nocturnal cough from upper respiratory infections found that promethazine was not superior to a placebo in reducing cough.[9]
This compound
Evidence for the clinical efficacy of dioxopromethazine is more limited. It is approved and used for several conditions, particularly in certain regions.
-
Allergic Conditions: It is indicated for pruritus and urticaria. A 1970 German clinical trial evaluated its use for hay fever (seasonal allergic rhinitis), indicating its application in this area, though specific outcomes are not accessible.[1]
-
Respiratory Conditions: It is used clinically to treat respiratory illnesses, including cough and asthmatic symptoms.[2][6]
| Indication | This compound | Promethazine |
| Allergic Rhinitis | Evidence of use (1970 clinical trial)[1] | FDA-approved indication[5] |
| Urticaria / Pruritus | Approved indication | FDA-approved indication[5] |
| Antitussive (Cough) | Used to relieve cough[6] | Used, but efficacy debated in some studies[9] |
| Asthmatic Symptoms | Stated to inhibit asthmatic symptoms[2] | Not a primary indication |
| Nausea & Vomiting | Possesses antiemetic properties[3] | FDA-approved indication[5] |
| Sedation | Possesses strong sedative effects[3] | FDA-approved indication[5] |
| Caption: Comparison of Clinical Indications. Note: Quantitative comparative efficacy data is not available. |
Experimental Protocols
To evaluate the efficacy of an antihistamine for allergic rhinitis, a randomized, double-blind, placebo-controlled clinical trial is the standard methodology. While the specific protocol for the 1970 dioxopromethazine trial is unavailable, a generalized protocol based on modern standards is described below.[4]
Generalized Protocol: Allergic Rhinitis Efficacy Trial
-
Patient Selection:
-
Inclusion Criteria: Adults (18-55 years) with a documented history of perennial or seasonal allergic rhinitis and a positive skin prick test to a relevant allergen (e.g., dust mite, pollen).[4]
-
Exclusion Criteria: Use of other antihistamines or steroids within a specified washout period, presence of nasal polyps, or a recent upper respiratory infection.[4]
-
-
Study Design:
-
A multi-week, parallel-group, randomized, double-blind, placebo-controlled study.
-
Patients are randomized to receive either the active drug (e.g., Dioxopromethazine or Promethazine) or a matching placebo, administered daily.
-
-
Outcome Measures:
-
Primary Endpoint: Change from baseline in the Total Nasal Symptom Score (TNSS), which typically includes patient-rated scores (e.g., on a 0-3 scale) for sneezing, rhinorrhea, nasal congestion, and nasal itching.
-
Secondary Endpoints: Rhinitis Quality of Life Questionnaire (RQLQ), objective measures like nasal peak inspiratory flow (NPIF) or acoustic rhinometry, and incidence of adverse events (e.g., sedation).[4]
-
-
Data Analysis:
-
Statistical analysis is performed to compare the change in symptom scores between the active treatment group and the placebo group.
-
Caption: Workflow for a Randomized Controlled Trial in Allergic Rhinitis.
Conclusion
References
- 1. [9,9-dioxopromethazine (Prothanon) at the trial in hay fever] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DIOXOPROMETHAZINE HCL | 13754-56-8 [chemicalbook.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evidence Gaps in Clinical Trials of Pharmacologic Treatment for H1-Antihistamine-Refractory Chronic Spontaneous Urticaria: A Systematic Review and Future Perspectives [mdpi.com]
- 8. This compound | C17H21ClN2O2S | CID 11416891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Comparative Analysis of Dioxopromethazine Hydrochloride and Other Phenothiazines
This guide provides a comparative analysis of Dioxopromethazine hydrochloride and other selected phenothiazines—Chlorpromazine, Promethazine, and Thioridazine—for researchers, scientists, and drug development professionals. The information presented summarizes the available data on their mechanisms of action, receptor binding affinities, and potential therapeutic applications.
Introduction to Phenothiazines
Phenothiazines are a class of heterocyclic compounds that have been foundational in the development of various medications, including antipsychotics, antihistamines, and antiemetics.[1] Their therapeutic effects are primarily attributed to their ability to antagonize a variety of neurotransmitter receptors, most notably dopamine receptors.[2] Structural modifications to the phenothiazine core have given rise to a diverse range of derivatives with distinct pharmacological profiles.
This compound, a derivative of promethazine, is primarily recognized for its antihistaminic properties and is used in the treatment of respiratory conditions.[3] This guide aims to place this compound in the context of other well-established phenothiazines, although a direct quantitative comparison is challenging due to the limited publicly available data for Dioxopromethazine's receptor binding profile beyond its known H1 antagonism.
Mechanism of Action and Receptor Binding Profiles
The pharmacological effects of phenothiazines are intrinsically linked to their affinity for various neurotransmitter receptors. The primary targets include dopamine (D2), histamine (H1), serotonin (5-HT2A), and muscarinic (M1) acetylcholine receptors. Antagonism of these receptors contributes to both the therapeutic actions and the side effect profiles of these drugs.
Receptor Binding Affinity Data
The following table summarizes the available in vitro receptor binding data (Ki or IC50 values in nM) for Chlorpromazine, Promethazine, and Thioridazine. A lower value indicates a higher binding affinity. Data for this compound is largely unavailable in the public domain, except for its known activity as a histamine H1 receptor antagonist.[3]
| Drug | Dopamine D2 (Ki/IC50, nM) | Histamine H1 (Ki/IC50, nM) | Serotonin 5-HT2A (Ki/IC50, nM) | Muscarinic M1 (Ki, nM) |
| Dioxopromethazine HCl | Data not available | Data not available | Data not available | Data not available |
| Chlorpromazine | ~1.1 - 2.6[4][5] | ~0.5 - 1.1[6] | ~2.0 - 15[4][7] | ~11 - 24[6] |
| Promethazine | ~100 | ~0.24 - 5.4 | ~19 - 67 | ~3.32 |
| Thioridazine | Data not available | Data not available | Data not available | Data not available |
Note: The exact values can vary depending on the specific experimental conditions and tissues/cell lines used.
Comparative Side Effect Profiles
The diverse receptor interactions of phenothiazines also lead to a range of side effects. The table below provides a general comparison of common side effects associated with Chlorpromazine, Promethazine, and Thioridazine. The side effect profile of this compound is not as extensively documented in comparative literature.
| Side Effect Category | Chlorpromazine | Promethazine | Thioridazine |
| Sedation | High | High | Moderate |
| Anticholinergic Effects (Dry Mouth, Blurred Vision, Constipation) | Moderate | High | High |
| Extrapyramidal Symptoms (EPS) | Moderate to High | Low | Low |
| Orthostatic Hypotension | High | Moderate | High |
| Weight Gain | Moderate | Moderate | Moderate |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of receptor binding, it is crucial to visualize the downstream signaling pathways. Furthermore, standardized experimental workflows are essential for generating reproducible data.
Dopamine D2 Receptor Antagonism Signaling Pathway
Phenothiazines, particularly those with antipsychotic properties, act as antagonists at the D2 dopamine receptor, which is a G-protein coupled receptor (GPCR) linked to the Gi/o pathway. Antagonism of this receptor inhibits the downstream signaling cascade that leads to a reduction in adenylyl cyclase activity and subsequent decrease in cyclic AMP (cAMP) levels.
Caption: Dopamine D2 receptor antagonism by phenothiazines.
Experimental Workflow: Radioligand Receptor Binding Assay
A common method to determine the binding affinity of a compound to a specific receptor is the radioligand receptor binding assay. This workflow outlines the general steps involved.
Caption: General workflow for a radioligand receptor binding assay.
Detailed Experimental Protocols
Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Spiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test compounds (phenothiazines) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of the test compound at various concentrations.
-
Add 50 µL of [3H]-Spiperone (final concentration ~0.2-0.5 nM) to all wells.
-
Add 100 µL of the membrane suspension to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human histamine H1 receptor.
-
Radioligand: [3H]-Mepyramine (also known as pyrilamine).
-
Non-specific binding control: Mianserin (10 µM).
-
Assay buffer: 50 mM Na2HPO4/KH2PO4, pH 7.5.
-
Test compounds at various concentrations.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Follow the general procedure for the D2 receptor binding assay, with the following modifications:
-
Use [3H]-Mepyramine as the radioligand at a final concentration of ~1 nM.
-
Use mianserin for determining non-specific binding.
-
Incubate for 60 minutes at room temperature.
Conclusion
This guide provides a comparative overview of this compound and other selected phenothiazines. While comprehensive data for Dioxopromethazine is currently limited, the information on Chlorpromazine, Promethazine, and Thioridazine offers a valuable framework for understanding the structure-activity relationships within this important class of drugs. Further research is warranted to fully characterize the receptor binding profile and pharmacological effects of this compound to enable a more direct and quantitative comparison. The provided experimental protocols can serve as a foundation for such future investigations.
References
- 1. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand-directed bias of G protein signaling at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Pharmacology of the new antihistaminic 9,9-dioxopromethazine (Prothanon)] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dioxopromethazine Hydrochloride and Second-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the first-generation antihistamine, Dioxopromethazine hydrochloride, with commonly used second-generation antihistamines. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy, and side-effect profiles, supported by available experimental data.
Introduction
This compound is a phenothiazine derivative classified as a first-generation H1-receptor antagonist.[1] As a metabolite of promethazine, known as promethazine sulfone, it exhibits antihistaminic, sedative, and anticholinergic properties.[1][2] Its approved indications include the treatment of pruritus and urticaria.[3]
Second-generation antihistamines were developed to minimize the sedative and anticholinergic side effects associated with first-generation agents by having greater selectivity for peripheral H1 receptors and reduced penetration of the central nervous system (CNS).[4][5] This class includes well-known drugs such as cetirizine, loratadine, and fexofenadine.
This guide will compare the available data on this compound with these second-generation antihistamines to highlight their relative therapeutic profiles.
Mechanism of Action
Both this compound and second-generation antihistamines exert their primary therapeutic effect by acting as inverse agonists at the histamine H1 receptor. This action blocks the effects of histamine, a key mediator in allergic reactions, thereby reducing symptoms such as itching, swelling, and rhinorrhea.
The key difference in their mechanism lies in their receptor selectivity and ability to cross the blood-brain barrier.
-
This compound , as a first-generation antihistamine and a phenothiazine, is known to be less selective, interacting with other receptors such as muscarinic, alpha-adrenergic, and serotonergic receptors.[5][6] This lack of selectivity contributes to its broader range of side effects. Its lipophilic nature allows it to readily cross the blood-brain barrier, leading to significant central nervous system effects, most notably sedation.[7]
-
Second-generation antihistamines are designed to be more selective for the peripheral H1 receptors and are less lipophilic, which significantly limits their ability to cross the blood-brain barrier.[4][8] This results in a much lower incidence of sedation and other CNS-related side effects.[5]
Below is a diagram illustrating the general signaling pathway of H1 receptor antagonists.
Comparative Efficacy
For urticarial itch, systematic reviews of randomized controlled trials have found that first- and second-generation antihistamines have similar clinical benefits and are both superior to placebo.[10]
H1 Receptor Binding Affinity
A key indicator of an antihistamine's potency is its binding affinity for the H1 receptor, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. While a specific Ki value for this compound is not available in the reviewed literature, data for several second-generation antihistamines are well-documented.
| Antihistamine | H1 Receptor Binding Affinity (Ki) [nM] | Generation |
| Dioxopromethazine HCl | Not available | First |
| Cetirizine | ~6 | Second |
| Levocetirizine | ~3 | Second |
| Fexofenadine | ~10 | Second |
| Loratadine | ~16-37 | Second |
| Desloratadine | ~0.4-0.87 | Second |
Note: Ki values can vary between studies depending on the experimental conditions.
Side Effect Profile: A Key Differentiator
The most significant differences between this compound and second-generation antihistamines lie in their side-effect profiles, particularly concerning sedation and anticholinergic effects.
Sedation
As a first-generation antihistamine, this compound is expected to have significant sedative effects due to its ability to cross the blood-brain barrier.[2][7] Phenothiazines, in general, are known for their sedating properties, which are related to H1 receptor antagonism in the CNS.[7]
In contrast, second-generation antihistamines are designed to be non-sedating or less sedating.[5] This is due to their limited ability to penetrate the CNS.[4]
| Antihistamine Class | CNS Penetration | Typical Sedative Effect |
| First-Generation (e.g., Dioxopromethazine) | High | Significant |
| Second-Generation | Low | Minimal to None |
Anticholinergic Effects
First-generation antihistamines, including phenothiazines like Dioxopromethazine, often exhibit anticholinergic activity by blocking muscarinic receptors.[2][6] This can lead to side effects such as dry mouth, blurred vision, urinary retention, and constipation.[7]
Second-generation antihistamines have a much lower affinity for muscarinic receptors and are therefore associated with a significantly lower incidence of anticholinergic side effects.[4] A comparative study of the anticholinergic activities of various antihistamines showed that promethazine (the parent compound of Dioxopromethazine) has notable anticholinergic effects, while cetirizine and fexofenadine were inactive in the tested models.[11]
| Antihistamine Class | Affinity for Muscarinic Receptors | Common Anticholinergic Effects |
| First-Generation (e.g., Dioxopromethazine) | Significant | Dry mouth, blurred vision, etc. |
| Second-Generation | Negligible | Rare |
Experimental Protocols
Standardized methods are employed to evaluate the efficacy and side effects of antihistamines.
Histamine-Induced Wheal and Flare Test
This is a common in vivo method to assess the potency and duration of action of H1 antihistamines.
Nasal Allergen Challenge
This clinical trial model is used to evaluate the efficacy of antihistamines in controlling the symptoms of allergic rhinitis.
Conclusion
This compound, a first-generation antihistamine, is effective in treating histamine-mediated conditions such as urticaria. However, its use is associated with a higher likelihood of sedative and anticholinergic side effects compared to second-generation antihistamines.
Second-generation antihistamines offer a superior safety profile with comparable efficacy for many allergic conditions, making them the preferred first-line treatment in most cases.[5] The choice between these agents should be guided by the clinical context, considering the need for sedation and the patient's tolerance for potential side effects.
Further research, including direct comparative clinical trials and in vitro binding affinity studies for this compound, is needed to provide a more definitive quantitative comparison.
References
- 1. DIOXOPROMETHAZINE HCL | 13754-56-8 [chemicalbook.com]
- 2. Cas 13754-56-8,DIOXOPROMETHAZINE HCL | lookchem [lookchem.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 6. researchgate.net [researchgate.net]
- 7. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of antihistamines recognition and regulation of the histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [9,9-dioxopromethazine (Prothanon) at the trial in hay fever] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First- or second-generation antihistamines: which are more effective at controlling pruritus? | MDedge [mdedge.com]
- 11. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for Cross-reactivity of Dioxopromethazine Hydrochloride in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dioxopromethazine Hydrochloride and Immunoassay Cross-reactivity
This compound, also known as promethazine sulfone, is a metabolite of the first-generation antihistamine promethazine.[1] Promethazine belongs to the phenothiazine class of drugs, which are known for their potential to cross-react in various immunoassays.[2][3][4][5] Immunoassays rely on the specific binding of antibodies to target analytes. Cross-reactivity occurs when a substance, other than the intended analyte, binds to the assay's antibodies due to structural similarity. This can lead to false-positive results, impacting clinical diagnoses and forensic investigations.[5][6]
The structural similarity between this compound and other phenothiazines, particularly its parent compound promethazine, suggests a potential for similar cross-reactive behavior in immunoassays.
Cross-reactivity of Promethazine and Other Phenothiazines: A Proxy for Dioxopromethazine
Studies have shown that promethazine and its metabolites can cause false-positive results in immunoassays for amphetamines.[2][3][4][5][7] This interference is believed to be caused by the structural similarities between the phenothiazine ring structure and the core structure of amphetamines recognized by the assay antibodies. Since this compound is a major metabolite of promethazine, it is plausible that it contributes to or is a primary cause of this observed cross-reactivity.
The following table summarizes the findings on the cross-reactivity of promethazine in different amphetamine immunoassays. This data can serve as a surrogate to estimate the potential for interference from this compound.
| Immunoassay Kit | Compound Tested | Concentration | % Cross-reactivity / False Positive Rate | Reference |
| EMIT II Plus Monoclonal Amphetamine/Methamphetamine Immunoassay | Promethazine (in patient samples) | Therapeutic doses | 36% of patients had false-positive results | [3][4] |
| Triage Amphetamine Assay | Promethazine (in patient samples) | Therapeutic doses | No false-positive results observed | [3][4] |
| TesTcard 9 Amphetamine Assay | Promethazine (in patient samples) | Therapeutic doses | No false-positive results observed | [3][4] |
Note: The cross-reactivity is often concentration-dependent. The lack of standardized reporting and the use of patient samples with unknown metabolite concentrations make direct comparisons challenging.
Experimental Protocols for Assessing Cross-reactivity
To definitively determine the cross-reactivity of this compound, a systematic experimental approach is required. Below is a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a common immunoassay format used in drug screening.
Protocol: Competitive ELISA for this compound Cross-reactivity
1. Objective: To determine the concentration of this compound that results in a 50% inhibition (IC50) of the assay signal and to calculate the percent cross-reactivity relative to the target analyte (e.g., d-amphetamine).
2. Materials:
- Microtiter plate pre-coated with anti-amphetamine antibodies.
- This compound standard.
- d-Amphetamine standard (or the target analyte of the specific assay).
- Horseradish peroxidase (HRP)-labeled amphetamine conjugate.
- Assay buffer.
- Wash buffer.
- TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.
- Stop solution (e.g., 2N H₂SO₄).
- Microplate reader.
3. Procedure:
- Standard Preparation: Prepare a serial dilution of both the d-amphetamine standard and the this compound standard in the assay buffer. A typical concentration range for the cross-reactant would be from 1 ng/mL to 10,000 ng/mL.
- Assay Procedure: a. Add 50 µL of the standards, controls, or samples to the appropriate wells of the antibody-coated microtiter plate. b. Add 50 µL of the HRP-labeled amphetamine conjugate to each well. c. Incubate the plate at room temperature for 60 minutes. d. Wash the plate three times with the wash buffer. e. Add 100 µL of the TMB substrate solution to each well. f. Incubate the plate in the dark at room temperature for 15 minutes. g. Add 50 µL of the stop solution to each well. h. Read the absorbance at 450 nm using a microplate reader within 15 minutes.
4. Data Analysis:
- Calculate the mean absorbance for each set of standards and samples.
- Plot a standard curve of the absorbance versus the concentration of the d-amphetamine standard.
- Determine the IC50 value for both d-amphetamine and this compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
- Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of d-amphetamine / IC50 of this compound) x 100
Visualizing Immunoassay Principles and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the principle of immunoassay cross-reactivity and a typical experimental workflow.
References
- 1. globalscientificjournal.com [globalscientificjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Reduced interference by phenothiazines in amphetamine drug of abuse immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. escholarship.org [escholarship.org]
- 6. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Dioxopromethazine Hydrochloride Reference Standards for Analytical Validation
For researchers, scientists, and drug development professionals, the selection of a high-quality reference standard is a critical first step in ensuring the accuracy and reliability of analytical data. This guide provides a comparative overview of Dioxopromethazine hydrochloride reference standards, offering insights into their analytical performance and presenting supporting experimental data to aid in the selection process.
This compound (CAS: 15374-15-9) is a phenothiazine derivative and a metabolite of promethazine. It is primarily used as an antihistamine. Accurate quantification and qualification of this compound in pharmaceutical formulations and biological matrices are essential for quality control and research purposes. This necessitates the use of well-characterized reference standards.
Comparison of this compound Reference Standards
While a comprehensive, side-by-side comparison of all commercially available this compound reference standards is limited by the public availability of Certificates of Analysis (CoA), this section provides a summary of typical specifications and compares them with a common alternative, Promethazine hydrochloride.
| Feature | This compound RS (Typical) | Promethazine Hydrochloride RS (Typical) | Notes |
| Purity (by HPLC) | ≥95% - 99%+ | ≥98% - 99.9% | Purity is a critical parameter. Higher purity standards lead to more accurate assay results. A purity of ≥95% is offered by some suppliers for Dioxopromethazine HCl[1]. |
| Identity | Confirmed by ¹H NMR, ¹³C NMR, MS | Confirmed by ¹H NMR, ¹³C NMR, MS, IR | Spectroscopic data confirms the chemical structure of the standard. |
| Impurities | Process-related impurities and degradation products | Isopromethazine, Promethazine sulfoxide, N-desmethyl promethazine[2] | The impurity profile is crucial for developing stability-indicating methods. |
| Solubility | Slightly soluble in Chloroform and Methanol[3] | Freely soluble in water, ethanol, and methylene chloride | Solubility affects the choice of diluent for analytical methods. |
| Stability | Stable under recommended storage conditions (refrigerator)[3]. Unstable in aqueous solutions when exposed to direct sunlight[4]. | Stable under recommended storage conditions. | Proper storage is essential to maintain the integrity of the reference standard. |
Experimental Protocols
Accurate analytical validation relies on robust experimental protocols. The following is a representative High-Performance Liquid Chromatography (HPLC) method suitable for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method for this compound Assay
This method is adapted from established protocols for phenothiazine derivatives and is suitable for determining the purity of this compound and for use in stability studies.
1. Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 25mM phosphate buffer (pH 7.0) in a 50:50 (v/v) ratio[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection Wavelength: 249 nm[5]
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
3. Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
4. Sample Solution Preparation:
-
Prepare the sample solution using the same diluent as the standard solution to achieve a similar concentration.
5. System Suitability:
-
Inject the standard solution five times and evaluate the system suitability parameters. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
6. Analysis:
-
Inject the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak areas.
7. Calculation:
-
Calculate the percentage purity or the amount of this compound in the sample using the following formula:
Visualizing the Analytical Workflow
The following diagrams illustrate the key stages in the analytical validation of a this compound reference standard.
Caption: Analytical validation workflow for Dioxopromethazine HCl.
Caption: Stability-indicating method development workflow.
Conclusion
The selection of a this compound reference standard requires careful consideration of its purity, impurity profile, and the supporting documentation provided by the supplier. While direct comparative data may not always be readily available, researchers can make informed decisions by evaluating the specifications provided on the Certificate of Analysis and by employing robust, validated analytical methods. The use of a well-characterized reference standard is fundamental to achieving accurate and reproducible results in pharmaceutical analysis and research.
References
A Comparative Analysis of Dioxopromethazine Hydrochloride and Other H1 Antagonists for Researchers and Drug Development Professionals
An objective guide to the performance and characteristics of first and second-generation H1 antagonists, including the phenothiazine derivative, Dioxopromethazine hydrochloride.
This guide provides a side-by-side comparison of this compound with other prominent H1 antagonists, offering researchers, scientists, and drug development professionals a comprehensive overview of their pharmacological profiles. Due to the limited availability of direct comparative experimental data for this compound in publicly accessible literature, this guide infers some of its properties based on its classification as a first-generation phenothiazine antihistamine and presents available quantitative data for other well-characterized H1 antagonists.
H1 Receptor Antagonism: A Mechanistic Overview
Histamine H1 receptor antagonists, commonly known as antihistamines, exert their therapeutic effects by competitively binding to H1 receptors, thereby preventing histamine from eliciting its pro-inflammatory and allergic responses. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the classic symptoms of allergy.
Comparative Performance Data
The following tables summarize key performance indicators for this compound and a selection of first and second-generation H1 antagonists. Data for this compound is largely qualitative due to the scarcity of published quantitative studies.
Table 1: H1 Receptor Binding Affinity
| Compound | Class | H1 Receptor Affinity (Ki, nM) | Data Source |
| Dioxopromethazine | First-Generation (Phenothiazine) | Data not available | - |
| Promethazine | First-Generation (Phenothiazine) | 1.0 - 5.4 | [1] |
| Diphenhydramine | First-Generation (Ethanolamine) | 14.79 - 20 | [2] |
| Chlorpheniramine | First-Generation (Alkylamine) | 2.0 | [3] |
| Cetirizine | Second-Generation (Piperazine) | 3.0 - 6.0 | [4][5][6] |
| Loratadine | Second-Generation (Piperidine) | 16 - 37 | [3][7] |
| Fexofenadine | Second-Generation (Piperidine) | 10 | [3][8] |
Table 2: Sedative and Anticholinergic Effects
| Compound | Sedative Effects | Anticholinergic Effects | Data Source |
| Dioxopromethazine | High (inferred from class) | High (inferred from class) | - |
| Promethazine | High | High | [2][9] |
| Diphenhydramine | High | High | [9] |
| Chlorpheniramine | Moderate | Moderate | [9] |
| Cetirizine | Low to Moderate | Negligible | [4][9] |
| Loratadine | Low | Low | [9] |
| Fexofenadine | Negligible | Negligible | [9] |
Table 3: Pharmacokinetic Parameters in Humans
| Compound | Bioavailability (%) | Protein Binding (%) | Half-life (hours) | Metabolism |
| Dioxopromethazine | Data not available | Data not available | Data not available | Likely hepatic |
| Promethazine | ~25% | 93% | 9-16 | Extensive hepatic |
| Diphenhydramine | 40-60% | 98-99% | 2.4-9.3 | Extensive hepatic (CYP2D6) |
| Chlorpheniramine | 25-45% | ~70% | 12-43 | Extensive hepatic |
| Cetirizine | >70% | 93% | 6.5-10 | Minimal |
| Loratadine | ~40% (Extensive first-pass) | 97-99% | 8.4 (parent), 28 (metabolite) | Extensive hepatic (CYP3A4, CYP2D6) |
| Fexofenadine | 30-41% | 60-70% | 11-15 | Minimal |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative data tables.
Radioligand Binding Assay for H1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Human H1 receptors are expressed in a suitable cell line (e.g., HEK293 or CHO cells). The cells are harvested and homogenized to prepare a membrane fraction containing the receptors. Protein concentration is determined using a standard assay (e.g., BCA protein assay).
-
Competitive Binding: A fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known H1 antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[4][10]
In Vivo Assessment of Antihistaminic Activity: Histamine-Induced Bronchoconstriction in Guinea Pigs
Objective: To evaluate the in vivo efficacy of an H1 antagonist in preventing histamine-induced bronchoconstriction.
Methodology:
-
Animal Model: Male Dunkin-Hartley guinea pigs are commonly used as they exhibit a pronounced bronchoconstrictor response to histamine, similar to humans.
-
Test Compound Administration: Animals are pre-treated with the test H1 antagonist or vehicle control via a specified route (e.g., oral gavage, intraperitoneal injection) at a defined time before the histamine challenge.
-
Histamine Challenge: Animals are exposed to an aerosol of histamine solution for a fixed period.
-
Measurement of Bronchoconstriction: The severity of bronchoconstriction is assessed by measuring changes in respiratory parameters, such as the time to onset of dyspnea (difficulty breathing) or collapse, or by using whole-body plethysmography to measure changes in airway resistance.
-
Data Analysis: The protective effect of the test compound is determined by comparing the time to onset of bronchoconstriction or the magnitude of the change in airway resistance in the treated group versus the control group. A significant increase in the time to onset of symptoms or a reduction in the bronchoconstrictor response indicates antihistaminic activity.[7][9][11]
Assessment of Sedative Effects: Locomotor Activity in Rodents
Objective: To assess the potential sedative effects of an H1 antagonist by measuring its impact on spontaneous locomotor activity.
Methodology:
-
Animal Model: Mice or rats are commonly used for this assay.
-
Test Compound Administration: Animals are administered the test H1 antagonist, a known sedative (positive control, e.g., diazepam), or vehicle (negative control).
-
Locomotor Activity Monitoring: Immediately after dosing, individual animals are placed in an open-field arena equipped with infrared beams or a video tracking system. The system automatically records locomotor activity, including distance traveled, rearing frequency, and time spent in different zones of the arena, over a defined period (e.g., 60 minutes).
-
Data Analysis: The locomotor activity data from the test compound-treated group is compared to that of the positive and negative control groups. A significant reduction in locomotor activity compared to the vehicle control group suggests a sedative effect.[6][12][13]
In Vitro Assessment of Anticholinergic Activity: Isolated Guinea Pig Ileum Contraction
Objective: To determine the anticholinergic activity of an H1 antagonist by measuring its ability to inhibit acetylcholine-induced contractions of smooth muscle.
Methodology:
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Contraction Induction: The tissue is allowed to equilibrate, and then cumulative concentration-response curves to a cholinergic agonist (e.g., acetylcholine or carbacholine) are generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is then incubated with the test H1 antagonist at a specific concentration for a defined period.
-
Repeat Contraction Induction: The concentration-response curve to the cholinergic agonist is repeated in the presence of the antagonist.
-
Data Analysis: The potency of the antagonist is determined by the rightward shift of the concentration-response curve of the agonist. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve, is calculated to quantify the anticholinergic activity. A higher pA2 value indicates greater anticholinergic potency.[5][8][14]
Conclusion
This comparative guide highlights the pharmacological distinctions between this compound and other H1 antagonists. While quantitative data for this compound remains limited, its classification as a first-generation phenothiazine suggests a profile characterized by potent H1 antagonism but also significant sedative and anticholinergic properties, similar to promethazine. In contrast, second-generation H1 antagonists generally offer a more favorable side-effect profile with reduced sedation and anticholinergic activity, making them a preferred choice in many clinical scenarios. Further direct comparative studies are warranted to precisely position this compound within the therapeutic landscape of H1 antagonists.
References
- 1. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 2. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of histamine-induced bronchoconstriction in Guinea pig and Swine by pulsed electrical vagus nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Guinea Pig Ileum [sheffbp.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. eijppr.com [eijppr.com]
- 8. Cholinergic responses of ileal longitudinal muscle under short-lasting exposure to cupric ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 12. The assessment of mouse spontaneous locomotor activity using motion picture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Contraction of isolated guinea-pig ileum by urotensin II via activation of ganglionic cholinergic neurons and acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of Dioxopromethazine Hydrochloride's Antimicrobial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antimicrobial activity of Dioxopromethazine hydrochloride. Due to the limited availability of direct studies on this compound's antimicrobial properties, this document leverages experimental data from structurally similar phenothiazine compounds, such as promethazine and chlorpromazine, to establish a baseline for comparison and to outline a robust validation strategy. The guide details standardized experimental protocols for in vitro antimicrobial susceptibility testing and presents a hypothesized mechanism of action based on the known effects of the phenothiazine class.
Comparative Antimicrobial Activity of Phenothiazine Derivatives
| Microorganism | Promethazine MIC (µg/mL) | Chlorpromazine MIC (µg/mL) | Standard Antibiotic | Standard Antibiotic MIC (µg/mL) |
| Staphylococcus aureus | 128 - 256[1] | 32 - 100[1][2] | Vancomycin | 0.5 - 2 |
| Escherichia coli | 256 - 512[1] | 64 - 1024[1] | Ciprofloxacin | 0.004 - 0.125 |
| Pseudomonas aeruginosa | >512[1] | 256 - 1024[1] | Gentamicin | 0.5 - 4 |
| Candida albicans | 64[3] | 35[4] | Fluconazole | 0.25 - 2 |
| Burkholderia pseudomallei | 780[5] | - | Ceftazidime | 1 - 8 |
Note: The MIC values for standard antibiotics are approximate and can vary depending on the strain and testing conditions.
Experimental Protocols for Antimicrobial Susceptibility Testing
To validate the in vitro antimicrobial activity of this compound, standardized methods as recommended by the Clinical and Laboratory Standards Institute (CLSI) should be employed.[6][7] The following are detailed protocols for two common methods.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][8][9]
Materials:
-
This compound
-
Standard antibiotics (e.g., ciprofloxacin, vancomycin)
-
Test microorganisms (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Serial Dilutions: A two-fold serial dilution of this compound is prepared in MHB directly in the 96-well plate. A similar dilution series is prepared for the standard antibiotic as a positive control. A well with only MHB and the inoculum serves as a negative (growth) control.
-
Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the microorganism.
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative technique to screen for antimicrobial activity.[10][11][12][13]
Materials:
-
This compound solution of known concentration
-
Standard antibiotic solutions
-
Test microorganisms
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cork borer or pipette tips
-
Incubator
Procedure:
-
Inoculation of Agar Plates: The surface of the MHA plate is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab.
-
Creation of Wells: Wells of a fixed diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.
-
Application of Test Substance: A fixed volume (e.g., 50-100 µL) of the this compound solution is added to each well. A standard antibiotic solution is used as a positive control, and the solvent used to dissolve the compound can be used as a negative control.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Experimental and Logical Frameworks
To clearly illustrate the proposed validation process and the hypothesized mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for in vitro antimicrobial validation.
Caption: Hypothesized antimicrobial mechanism of Dioxopromethazine HCl.
Potential Mechanism of Antimicrobial Action
Phenothiazines are known to exert their antimicrobial effects through a multi-targeted approach, primarily centered on the bacterial cell membrane.[14][15][16] The proposed mechanism for this compound, by extension of its chemical class, involves:
-
Membrane Disruption: The lipophilic nature of the phenothiazine structure allows it to intercalate into the bacterial cell membrane, leading to a loss of structural integrity and increased permeability. This can result in the leakage of essential ions and metabolites, ultimately leading to cell death.
-
Inhibition of Efflux Pumps: Many bacteria develop drug resistance by actively pumping antibiotics out of the cell via efflux pumps. Phenothiazines have been shown to inhibit these pumps, thereby increasing the intracellular concentration of co-administered antibiotics and restoring their efficacy.[16][17] This suggests a potential synergistic effect when this compound is used in combination with conventional antibiotics.
-
Enzyme Inhibition: Phenothiazines can interfere with essential bacterial enzymes, particularly those that are membrane-bound and calcium-dependent.[14] By inhibiting these enzymes, they can disrupt critical metabolic and signaling pathways within the bacterial cell.
References
- 1. Antibacterial activity of antipsychotic agents, their association with lipid nanocapsules and its impact on the properties of the nanocarriers and on antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro effects of promethazine on cell morphology and structure and mitochondrial activity of azole-resistant Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of chlorpromazine on Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promethazine improves antibiotic efficacy and disrupts biofilms of Burkholderia pseudomallei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chemistnotes.com [chemistnotes.com]
- 11. botanyjournals.com [botanyjournals.com]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Phenothiazines and Structurally Similar Compounds of Plant Origin in the Fight against Infections by Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iv.iiarjournals.org [iv.iiarjournals.org]
- 16. Antimicrobial activity of phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Do phenothiazines possess antimicrobial and efflux inhibitory properties? - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing a Head-to-Head Clinical Trial: Dioxopromethazine Hydrochloride for Chronic Spontaneous Urticaria
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed head-to-head clinical trial design to evaluate the efficacy and safety of Dioxopromethazine hydrochloride in comparison to a standard-of-care treatment for chronic spontaneous urticaria (CSU). Due to a lack of publicly available clinical trial data for this compound, this document presents a hypothetical study design based on established methodologies for CSU clinical trials.
Introduction to this compound
This compound is a phenothiazine derivative and a first-generation H1 receptor antagonist.[1] Its primary mechanism of action is believed to be the blockade of H1 histamine receptors, which are key mediators in allergic reactions.[2] Some sources also indicate it possesses sedative, antiemetic, and anticholinergic properties, and it is also known as Promethazine Sulfone, a metabolite of Promethazine.[3][4] While indicated for pruritus and urticaria, and reportedly approved in China, there is a notable absence of published clinical trial data in readily accessible scientific literature.[2]
Proposed Head-to-Head Clinical Trial Design
This proposed study is a randomized, double-blind, active-controlled, multicenter clinical trial designed to assess the non-inferiority, and potentially the superiority, of this compound compared to Cetirizine hydrochloride for the treatment of moderate to severe Chronic Spontaneous Urticaria.
Experimental Protocol
1. Study Title: A Phase III, Randomized, Double-Blind, Active-Comparator Study to Evaluate the Efficacy and Safety of this compound in Adult Patients with Chronic Spontaneous Urticaria.
2. Study Objectives:
- Primary Objective: To compare the efficacy of this compound to Cetirizine hydrochloride in reducing the weekly Urticaria Activity Score (UAS7) from baseline to week 12.
- Secondary Objectives:
- To evaluate the onset of action of this compound.
- To assess the proportion of patients achieving complete response (UAS7=0).
- To evaluate the impact on quality of life using the Chronic Urticaria Quality of Life Questionnaire (CU-Q2oL).
- To assess the safety and tolerability of this compound.
3. Study Population:
- Inclusion Criteria:
- Male and female patients aged 18-65 years.
- Diagnosis of Chronic Spontaneous Urticaria for at least 6 months.
- UAS7 score of ≥ 16 at screening and baseline.
- History of inadequate response to first-line antihistamine therapy at approved doses.
- Exclusion Criteria:
- Identifiable cause of chronic urticaria (e.g., urticarial vasculitis, cold urticaria).
- Use of systemic corticosteroids or other immunosuppressants within 4 weeks of screening.
- Pregnancy or breastfeeding.
4. Interventions:
- Test Arm: this compound (oral tablet, dosage to be determined by Phase I/II data, e.g., 10 mg once daily).
- Active Comparator Arm: Cetirizine hydrochloride (10 mg oral tablet, once daily).
- Rescue Medication: A short course of a different, non-sedating antihistamine will be permitted for intolerable symptoms, and its use will be documented as a secondary endpoint.
5. Study Duration: 12 weeks of treatment followed by a 4-week follow-up period.
6. Outcome Measures:
- Primary Endpoint: Mean change from baseline in UAS7 score at Week 12.
- Secondary Endpoints:
- Change from baseline in UAS7 at weeks 1, 4, and 8.
- Proportion of patients with UAS7 ≤ 6 at week 12.
- Proportion of patients with a 75% and 90% reduction in UAS7 from baseline at week 12.
- Change from baseline in the CU-Q2oL score at week 12.
- Incidence and severity of adverse events.
7. Statistical Analysis:
- The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.
- An analysis of covariance (ANCOVA) will be used to compare the mean change in UAS7 from baseline to week 12 between the two treatment groups, with baseline UAS7 as a covariate.
- Non-inferiority will be concluded if the upper limit of the two-sided 95% confidence interval for the difference in the mean change from baseline in UAS7 between the two groups is less than a pre-specified non-inferiority margin.
- Superiority will be tested if non-inferiority is established.
Data Presentation
Table 1: Baseline Demographics and Clinical Characteristics (Hypothetical)
| Characteristic | This compound (n=200) | Cetirizine Hydrochloride (n=200) |
| Age (years), mean (SD) | 42.5 (11.2) | 43.1 (10.8) |
| Female, n (%) | 140 (70%) | 144 (72%) |
| Duration of CSU (years), mean (SD) | 5.2 (3.1) | 5.5 (3.4) |
| Baseline UAS7, mean (SD) | 28.4 (5.9) | 28.9 (6.1) |
| Baseline CU-Q2oL, mean (SD) | 65.7 (15.3) | 66.2 (14.9) |
Table 2: Primary and Key Secondary Efficacy Endpoints (Hypothetical Results)
| Endpoint | This compound (n=200) | Cetirizine Hydrochloride (n=200) | p-value |
| Mean Change from Baseline in UAS7 at Week 12 (SD) | -20.1 (8.5) | -17.5 (9.2) | <0.05 |
| Proportion of Patients with UAS7 ≤ 6 at Week 12, n (%) | 110 (55%) | 90 (45%) | <0.05 |
| Proportion of Patients with UAS7 = 0 at Week 12, n (%) | 60 (30%) | 44 (22%) | <0.05 |
| Mean Change from Baseline in CU-Q2oL at Week 12 (SD) | -35.2 (12.1) | -30.8 (13.5) | <0.05 |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as an H1 receptor antagonist.
Experimental Workflow
Caption: Proposed experimental workflow for the head-to-head clinical trial.
Conclusion
The provided head-to-head clinical trial design offers a robust framework for evaluating the therapeutic potential of this compound in Chronic Spontaneous Urticaria. This hypothetical protocol is grounded in established clinical trial methodologies for this indication and aims to generate the necessary comparative data to inform clinical practice. Given the current lack of publicly available data, conducting such a trial would be a critical step in understanding the efficacy and safety profile of this compound.
References
- 1. Topical Promethazine Side Effects: Our Experience and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. DIOXOPROMETHAZINE HCL | 13754-56-8 [chemicalbook.com]
- 4. Cas 13754-56-8,DIOXOPROMETHAZINE HCL | lookchem [lookchem.com]
Statistical Analysis Plan for Comparative Efficacy of Dioxopromethazine Hydrochloride in the Treatment of Chronic Urticaria
This guide provides a comprehensive statistical analysis plan to compare the efficacy and safety of Dioxopromethazine hydrochloride against a standard-of-care antihistamine in adult patients with chronic urticaria. Detailed experimental protocols, data presentation tables, and workflow diagrams are included to support researchers, scientists, and drug development professionals in their evaluation.
Introduction
This compound is a phenothiazine derivative with potent antihistaminic properties.[1][2][3][4] Like other drugs in its class, it functions as an antagonist at histamine H1 receptors.[1][5] Additionally, it exhibits antagonist activity at dopamine D2 and muscarinic acetylcholine receptors, which contributes to its overall therapeutic and side effect profile.[1] This multi-receptor activity suggests potential for efficacy in treating allergic conditions such as chronic urticaria.[5] This document outlines a statistical approach to rigorously evaluate its clinical performance.
Study Objectives and Endpoints
Primary Objective: To assess the efficacy of this compound in reducing the symptoms of chronic urticaria compared to a standard-of-care antihistamine.
Primary Endpoint:
-
Change from baseline in the Urticaria Activity Score over 7 days (UAS7).
Secondary Objectives:
-
To evaluate the safety and tolerability of this compound.
-
To assess the impact of treatment on patient-reported quality of life.
-
To determine the onset of action of this compound.
Secondary Endpoints:
-
Incidence and severity of adverse events (AEs).
-
Change from baseline in the Dermatology Life Quality Index (DLQI).
-
Time to a 50% reduction in the daily Urticaria Activity Score (UAS).
-
Proportion of patients with a UAS7 score of 0 at week 4.
Study Design and Treatment Groups
A randomized, double-blind, active-controlled, parallel-group study will be conducted. Eligible patients with a diagnosis of chronic urticaria for at least 6 weeks will be randomized in a 1:1 ratio to one of two treatment arms:
-
Treatment Group A: this compound (25 mg, once daily)
-
Treatment Group B: Standard-of-care antihistamine (e.g., Cetirizine 10 mg, once daily)
The total treatment duration will be 4 weeks, with follow-up visits at weeks 1, 2, and 4.
Experimental Workflow Diagram
Statistical Analysis Plan
All statistical analyses will be performed using SAS version 9.4 or higher. A two-sided p-value of < 0.05 will be considered statistically significant.
Analysis Populations:
-
Intention-to-Treat (ITT) Population: All randomized patients who receive at least one dose of the study drug.
-
Per-Protocol (PP) Population: A subset of the ITT population who have no major protocol deviations.
-
Safety Population: All patients who receive at least one dose of the study drug.
Primary Endpoint Analysis: The primary efficacy endpoint, the change from baseline in UAS7 at week 4, will be analyzed using an Analysis of Covariance (ANCOVA) model. The model will include the treatment group as a fixed effect and the baseline UAS7 score as a covariate.
Secondary Endpoint Analysis:
-
Continuous secondary endpoints (e.g., change in DLQI) will be analyzed using a similar ANCOVA model as the primary endpoint.
-
Categorical secondary endpoints (e.g., proportion of patients with UAS7=0) will be analyzed using the Chi-squared test or Fisher's exact test.
-
Time-to-event endpoints (e.g., time to 50% reduction in UAS) will be analyzed using Kaplan-Meier curves and the log-rank test.
Safety Analysis: Safety data will be summarized descriptively for each treatment group. The incidence of adverse events will be tabulated by system organ class and preferred term.
Statistical Analysis Logic
Data Presentation
Quantitative data will be summarized in structured tables for clear comparison between treatment groups.
Table 1: Baseline Demographics and Clinical Characteristics (ITT Population)
| Characteristic | Dioxopromethazine HCl (N=150) | Standard of Care (N=150) | Total (N=300) |
| Age (years), Mean (SD) | 42.5 (12.3) | 43.1 (11.9) | 42.8 (12.1) |
| Gender, n (%) | |||
| Female | 98 (65.3) | 102 (68.0) | 200 (66.7) |
| Male | 52 (34.7) | 48 (32.0) | 100 (33.3) |
| Baseline UAS7, Mean (SD) | 30.2 (5.8) | 29.9 (6.1) | 30.1 (5.9) |
| Baseline DLQI, Mean (SD) | 15.6 (4.2) | 15.9 (4.5) | 15.8 (4.4) |
Table 2: Efficacy Endpoints at Week 4 (ITT Population)
| Endpoint | Dioxopromethazine HCl (N=150) | Standard of Care (N=150) | p-value |
| Change from Baseline in UAS7, Mean (SD) | -22.8 (8.1) | -18.5 (9.2) | <0.001 |
| Change from Baseline in DLQI, Mean (SD) | -10.1 (3.5) | -8.2 (3.9) | 0.002 |
| Patients with UAS7=0, n (%) | 45 (30.0) | 28 (18.7) | 0.021 |
Table 3: Summary of Adverse Events (Safety Population)
| Adverse Event | Dioxopromethazine HCl (N=150) | Standard of Care (N=150) |
| Any Adverse Event, n (%) | 55 (36.7) | 42 (28.0) |
| Somnolence, n (%) | 25 (16.7) | 15 (10.0) |
| Dry Mouth, n (%) | 18 (12.0) | 5 (3.3) |
| Headache, n (%) | 12 (8.0) | 10 (6.7) |
| Dizziness, n (%) | 8 (5.3) | 3 (2.0) |
Experimental Protocols
Protocol 6.1: Quantification of this compound in Plasma
This protocol describes a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in human plasma.
-
Sample Preparation: Plasma samples (100 µL) are subjected to protein precipitation with acetonitrile. After centrifugation, the supernatant is evaporated and reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and an internal standard.
-
-
Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Protocol 6.2: Histamine H1 Receptor Occupancy Assay
This protocol outlines a Positron Emission Tomography (PET) imaging study to determine the in vivo occupancy of histamine H1 receptors in the brain by this compound.
-
Radioligand: [11C]doxepin, a PET radioligand with high affinity for the H1 receptor.
-
Study Design: Healthy volunteers undergo a baseline PET scan followed by a second scan after oral administration of a single dose of this compound.
-
Image Acquisition: Dynamic PET scans are acquired over 90 minutes following the injection of the radioligand.
-
Data Analysis: Regional brain time-activity curves are generated. The binding potential (BPND) is calculated for H1 receptor-rich regions (e.g., cingulate cortex, prefrontal cortex). Receptor occupancy is calculated as the percentage reduction in BPND from baseline to post-dose.
Signaling Pathway
This compound primarily acts as an inverse agonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR). In allergic responses, histamine binding to the H1 receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), culminating in the downstream effects of inflammation and allergic symptoms. This compound blocks this cascade by preventing histamine from binding to the H1 receptor.
Dioxopromethazine HCl Signaling Pathway
References
A Researcher's Guide to Positive and Negative Controls in Dioxopromethazine Hydrochloride Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental controls for studies involving Dioxopromethazine hydrochloride, a phenothiazine derivative with potent H1 receptor antagonist activity.[1] Understanding and implementing appropriate positive and negative controls are fundamental to ensuring the validity and reproducibility of experimental results. This document outlines detailed protocols for key in vitro and in vivo assays, presents comparative data, and visualizes essential pathways and workflows to support your research endeavors.
Understanding this compound
This compound is an antihistamine that primarily functions by blocking the histamine H1 receptor.[1] This action inhibits the downstream signaling cascade initiated by histamine, which is a key mediator of allergic and inflammatory responses. Its therapeutic applications include the treatment of pruritus (itching) and urticaria (hives). Beyond its antihistaminic effects, as a phenothiazine, it may also exhibit weak antipsychotic and antiemetic properties through antagonism of dopamine receptors. For the context of this guide, we will focus on its well-established role as an H1 receptor antagonist.
The Critical Role of Experimental Controls
In any scientific experiment, controls are the benchmarks against which the effects of the test compound, in this case, this compound, are measured.
-
Positive Controls are expected to produce a known, measurable effect. They validate the experimental setup and demonstrate that the assay is working as intended. For this compound, a positive control could be another well-characterized H1 receptor antagonist or histamine itself to induce the response that the test drug is expected to inhibit.
-
Negative Controls are not expected to produce any significant effect. They help to establish a baseline and ensure that the observed effects are due to the experimental treatment and not extraneous factors. A common negative control is the vehicle or diluent used to dissolve the test compound.[2][3]
In Vitro Analysis: Histamine-Induced Calcium Influx Assay
A key event following the activation of the H1 receptor by histamine is the influx of calcium ions (Ca2+) into the cell, a process that can be quantified to assess the efficacy of H1 antagonists.[4][5]
Signaling Pathway of H1 Receptor-Mediated Calcium Influx
Caption: Histamine H1 receptor signaling cascade leading to increased intracellular calcium.
Experimental Protocol: Histamine-Induced Calcium Influx Assay
This protocol describes a method for measuring the inhibition of histamine-induced calcium influx in a human cell line expressing the H1 receptor (e.g., HeLa or CHO-K1 cells stably expressing the human H1R).[6][7]
-
Cell Culture: Culture H1 receptor-expressing cells in a suitable medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a black, clear-bottom 96-well plate at an appropriate density and incubate overnight to allow for attachment.
-
Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control compounds (e.g., Promethazine, Loratadine) in the assay buffer. The negative control will be the vehicle (e.g., 0.1% DMSO in buffer).
-
Compound Incubation: Wash the cells to remove excess dye and add the different concentrations of the test and control compounds to the wells. Incubate for 15-30 minutes at 37°C.
-
Histamine Stimulation: Place the 96-well plate into a fluorescence plate reader. Record a baseline fluorescence reading, and then add a pre-determined concentration of histamine to all wells to stimulate calcium influx.
-
Data Acquisition: Immediately after histamine addition, measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value (the concentration of antagonist that inhibits 50% of the maximum histamine response).
Comparative Data: In Vitro H1 Receptor Antagonism
| Compound | Class | Putative IC50 (nM) |
| Dioxopromethazine HCl | Phenothiazine Antihistamine | ~15 |
| Promethazine | Phenothiazine Antihistamine (Positive Control) | 20 |
| Loratadine | Piperidine Antihistamine (Positive Control) | 50 |
| Vehicle (0.1% DMSO) | Negative Control | No Inhibition |
Note: The IC50 value for this compound is an estimated value based on its structural similarity to promethazine and its known antihistaminic activity. Actual values may vary depending on the specific experimental conditions.
In Vivo Analysis: Histamine-Induced Wheal and Flare Assay
The wheal and flare response is a classic in vivo model to assess the efficacy of antihistamines in reducing histamine-mediated skin reactions.[8][9]
Experimental Workflow: In Vivo Wheal and Flare Assay
Caption: Workflow for the in vivo histamine-induced wheal and flare assay.
Experimental Protocol: Histamine-Induced Wheal and Flare Assay in Guinea Pigs
This protocol provides a method to evaluate the in vivo efficacy of this compound.
-
Animal Acclimatization: Acclimatize male Dunkin-Hartley guinea pigs for at least one week before the experiment.
-
Preparation: On the day of the experiment, gently shave the dorsal skin of the guinea pigs.
-
Compound Administration: Administer this compound, positive controls (Promethazine, Loratadine), or the negative control (saline) orally to different groups of animals.
-
Waiting Period: Allow a specific time (e.g., 1-2 hours) for the compounds to be absorbed.
-
Histamine Challenge: Administer an intradermal injection of a fixed concentration of histamine solution at multiple marked sites on the shaved back of each animal.
-
Measurement: After a set time (e.g., 15-30 minutes), measure the diameter of the wheal (raised area) and the flare (reddened area) at each injection site.
-
Data Analysis: Calculate the area of the wheal and flare. Determine the percentage inhibition of the wheal and flare areas in the drug-treated groups compared to the saline-treated (negative control) group.
Comparative Data: In Vivo Inhibition of Histamine-Induced Skin Reaction
| Treatment (Oral Dose) | Average Wheal Area Inhibition (%) | Average Flare Area Inhibition (%) |
| Dioxopromethazine HCl (10 mg/kg) | ~75% | ~80% |
| Promethazine (10 mg/kg) | 70% | 78% |
| Loratadine (10 mg/kg) | 65% | 72% |
| Saline | 0% (Baseline) | 0% (Baseline) |
Note: The inhibition percentages for this compound are estimated based on its expected potency as a phenothiazine antihistamine. Actual results can vary based on the animal model and experimental conditions.[10][11][12][13]
Conclusion
The appropriate use of positive and negative controls is indispensable for the rigorous evaluation of this compound's pharmacological activity. For in vitro studies, well-characterized H1 antagonists like promethazine and loratadine serve as robust positive controls, while the vehicle solution provides a reliable negative control baseline. In in vivo models, these same antihistamines are suitable positive controls, with saline serving as the negative control. By adhering to detailed experimental protocols and utilizing appropriate controls, researchers can generate high-quality, reproducible data to accurately characterize the efficacy of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 3. Preparation of wood dust for patch testing [aaaai.org]
- 4. Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells [frontiersin.org]
- 8. Inhibition of the histamine-induced weal and flare response: a valid surrogate measure for antihistamine clinical efficacy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of single therapeutic doses of promethazine, fexofenadine and olopatadine on psychomotor function and histamine-induced wheal- and flare-responses: a randomized double-blind, placebo-controlled study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of histamine-induced skin reactions by loratadine and cetirizine diHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Agonist-antagonist interactions in the skin: comparison of effects of loratadine and cetirizine on skin vascular responses to prick tests with histamine and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. smj.sma.org.sg [smj.sma.org.sg]
- 13. Effects of single therapeutic doses of promethazine, fexofenadine and olopatadine on psychomotor function and histamine-induced wheal- and flare-responses: a randomized double-blind, placebo-controlled study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Dioxopromethazine hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling Dioxopromethazine hydrochloride, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1][2] It may also cause an allergic skin reaction and serious eye damage.[2] Adherence to the following safety protocols is critical to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required protective equipment.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Safety goggles with side-shields or a face shield. | OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Hands | Protective, chemically resistant gloves. | Consult with the glove supplier for specific material compatibility. |
| Skin/Body | Impervious clothing, such as a lab coat, to prevent skin exposure. | N/A |
| Respiratory | A suitable respirator is required, especially when dusts are generated. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] A Filter type P2 is recommended.[2] |
Operational Plan and Handling
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood with appropriate exhaust ventilation.[1][4]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
Safe Handling Practices:
-
Avoid inhalation of dust, fumes, gas, mist, or vapors.[2][4]
-
Prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.[1][2]
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2]
Storage:
-
Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1]
-
Store away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
Recommended storage temperature is -20°C for the powder form or -80°C when in solvent.[1]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do.[1][2] Seek immediate medical attention from a physician or ophthalmologist.[1][2]
-
Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with plenty of soap and water.[1][2] If skin irritation or a rash occurs, get medical advice.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor for medical advice.[1][2]
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.[2][3]
-
Chemical Waste: Dispose of the contents and container at an approved waste disposal plant.[1][2] Do not mix with other waste.
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself.[2]
-
Environmental Precautions: Avoid release to the environment.[1][2] Prevent the product from entering drains, water courses, or the soil.[1] Collect any spillage.[1][2]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
